Product packaging for 4-Iodo-2-(methylthio)pyrimidine(Cat. No.:CAS No. 1122-74-3)

4-Iodo-2-(methylthio)pyrimidine

Cat. No.: B072567
CAS No.: 1122-74-3
M. Wt: 252.08 g/mol
InChI Key: SECBGKYJKCNDID-UHFFFAOYSA-N
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Description

4-Iodo-2-(methylthio)pyrimidine is a useful research compound. Its molecular formula is C5H5IN2S and its molecular weight is 252.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5IN2S B072567 4-Iodo-2-(methylthio)pyrimidine CAS No. 1122-74-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-2-methylsulfanylpyrimidine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5IN2S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECBGKYJKCNDID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397457
Record name 4-Iodo-2-(methylthio)pyrimidine
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Molecular Weight

252.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1122-74-3
Record name 4-Iodo-2-(methylthio)pyrimidine
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Record name 4-Iodo-2-(methylthio)pyrimidine
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Foundational & Exploratory

An In-depth Technical Guide to 4-Iodo-2-(methylthio)pyrimidine (CAS Number: 1122-74-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 4-Iodo-2-(methylthio)pyrimidine (CAS No. 1122-74-3). This versatile heterocyclic compound serves as a valuable building block in medicinal chemistry and organic synthesis, primarily utilized in cross-coupling reactions to construct more complex molecular architectures. This document includes a summary of its known properties, representative experimental protocols, and a discussion of its potential applications based on the reactivity of the pyrimidine core and the iodo-substituent.

Physicochemical Properties

This compound is a solid, brown-colored compound with the molecular formula C₅H₅IN₂S.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1122-74-3[1][2]
Molecular Formula C₅H₅IN₂S[1][2]
Molecular Weight 252.08 g/mol [1][2]
Appearance Brown solid[3]
Melting Point 45-47 °C[3]
Boiling Point (Predicted) 307.0 ± 15.0 °C[3]
Density (Predicted) 2.00 ± 0.1 g/cm³[3]
pKa (Predicted) -0.59 ± 0.20[3]
Storage Conditions Store in a dark, inert atmosphere, preferably in a freezer at -20°C.[3]

Synthesis

Representative Experimental Protocol: Iodination of 2-(Methylthio)pyrimidine

Disclaimer: This is a representative protocol based on similar reactions and has not been experimentally validated for this specific synthesis. Optimization may be required.

Materials:

  • 2-(Methylthio)pyrimidine

  • Iodine (I₂)

  • Silver nitrate (AgNO₃)

  • Mortar and pestle

  • Silica gel for column chromatography

  • Methanol

Procedure:

  • In a mortar, combine 2-(methylthio)pyrimidine (1.0 mmol), iodine (1.2 mmol), and silver nitrate (1.2 mmol).

  • Grind the mixture using a pestle at room temperature for 20-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is transferred to a silica gel column.

  • The product is purified by column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield this compound.

Synthesis of this compound reactant1 2-(Methylthio)pyrimidine conditions Mechanical Grinding Solvent-free, RT reactant1->conditions reactant2 I₂ + AgNO₃ reactant2->conditions product This compound conditions->product

Caption: Synthetic pathway for this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. Commercial suppliers may offer analytical data upon request.[2] Based on the structure and data for similar pyrimidine derivatives, predicted chemical shifts are provided below as a reference for researchers.

¹H NMR (Predicted):

  • The two protons on the pyrimidine ring are expected to appear as doublets in the aromatic region (δ 7.0-8.5 ppm).

  • The methyl protons of the methylthio group will likely appear as a singlet further upfield (δ 2.5-3.0 ppm).

¹³C NMR (Predicted):

  • The carbon atoms of the pyrimidine ring are expected in the range of δ 110-170 ppm. The carbon bearing the iodine atom will be significantly shifted.

  • The methyl carbon of the methylthio group is anticipated to be in the upfield region (δ 10-20 ppm).

Chemical Reactivity and Applications

This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions.[1] This allows for the introduction of various substituents at the 4-position of the pyrimidine ring, a common scaffold in many biologically active molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound can serve as the organohalide partner to introduce aryl or heteroaryl groups.

Disclaimer: This is a representative protocol based on similar reactions and has not been experimentally validated for this specific substrate. Optimization of the catalyst, ligand, base, and solvent system is likely necessary.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.02-0.05 eq) and a suitable ligand if required.

  • Add the degassed solvent to the flask.

  • The reaction mixture is heated, typically between 80-110 °C, and stirred for a period ranging from 2 to 24 hours.[5]

  • Reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography.

Suzuki-Miyaura Coupling substrate This compound catalytic_cycle Pd Catalyst Base, Solvent, Heat substrate->catalytic_cycle boronic_acid R-B(OH)₂ boronic_acid->catalytic_cycle product 4-Aryl-2-(methylthio)pyrimidine catalytic_cycle->product

Caption: Generalized Suzuki-Miyaura coupling reaction.

Heck Coupling

The Heck reaction facilitates the formation of a carbon-carbon bond between an organohalide and an alkene. This reaction can be employed to introduce vinyl groups at the 4-position of the pyrimidine ring.

Disclaimer: This is a representative protocol based on similar reactions and has not been experimentally validated for this specific substrate. Optimization of the catalyst, ligand, base, and solvent is likely required.

Materials:

  • This compound

  • Alkene

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., PPh₃ or P(o-tol)₃)

  • Base (e.g., Et₃N, K₂CO₃, or NaOAc)

  • Solvent (e.g., DMF, acetonitrile, or NMP)

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 equiv.) in the chosen solvent.

  • Add the alkene (1.5 equiv.), base (2.0 equiv.), palladium catalyst (5 mol%), and ligand (10 mol%).

  • Seal the Schlenk tube and heat the reaction mixture at 80-120 °C for 12-24 hours.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck Coupling substrate This compound catalytic_cycle Pd Catalyst Base, Solvent, Heat substrate->catalytic_cycle alkene R-CH=CH₂ alkene->catalytic_cycle product 4-Vinyl-2-(methylthio)pyrimidine catalytic_cycle->product

Caption: Generalized Heck coupling reaction.

Biological Activity

There is currently no specific published data on the biological activity of this compound. However, the pyrimidine scaffold is a well-established pharmacophore present in a wide range of biologically active compounds and approved drugs. Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including:

  • Antimicrobial and Antifungal Activity: Numerous pyrimidine derivatives have been reported to possess antibacterial and antifungal properties.[7]

  • Anticancer Activity: The pyrimidine core is found in many anticancer agents, often acting as kinase inhibitors.[8]

  • Antiviral Activity: Certain iodinated pyrimidine analogues have shown potent antiviral effects.

  • Anti-inflammatory and Analgesic Activity: Some 2-methylthio-dihydropyrimidine derivatives have exhibited significant analgesic and anti-inflammatory properties.[9]

The presence of the pyrimidine ring and the reactive iodo group suggests that this compound could be a valuable starting material for the synthesis of novel compounds with potential therapeutic applications in these areas. Further biological evaluation of this compound and its derivatives is warranted.

Conclusion

This compound is a key synthetic intermediate with well-defined physicochemical properties. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings, makes it a valuable tool for the synthesis of complex substituted pyrimidines. While specific biological data for this compound is lacking, its structural features suggest that it is a promising scaffold for the development of new therapeutic agents. This technical guide provides a foundation for researchers and drug development professionals to explore the potential of this compound in their respective fields. Further research is encouraged to fully elucidate its reactivity, spectroscopic characteristics, and biological profile.

References

Physical and chemical properties of 4-Iodo-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Iodo-2-(methylthio)pyrimidine

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document details the compound's structural and physicochemical characteristics, reactivity, and its applications in organic synthesis, supported by experimental data and procedural outlines.

Compound Identification and Structure

This compound is a substituted pyrimidine ring, a class of heterocyclic compounds integral to numerous biologically active molecules, including nucleic acids.[1][2] The presence of an iodine atom at the 4-position and a methylthio group at the 2-position makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions.[3]

  • CAS Number: 1122-74-3[4][5][6][7]

  • Molecular Formula: C₅H₅IN₂S[4][5][6][7]

  • Molecular Weight: 252.08 g/mol [4][5][6][7]

  • Synonyms: 4-iodo-2-methylsulfanylpyrimidine, Pyrimidine, 4-iodo-2-(methylthio)-[3][8]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental settings.

Table 1: Physical Properties
PropertyValueSource
Physical Form Solid[4][5]
Melting Point 45-47 °C[4]
Boiling Point 307.0 ± 15.0 °C (Predicted)[4]
Density 2.00 ± 0.1 g/cm³ (Predicted)[4]
Table 2: Chemical and Structural Identifiers
IdentifierValueSource
SMILES IC1=CC=NC(SC)=N1[5]
InChI 1S/C5H5IN2S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3[5]
InChI Key SECBGKYJKCNDID-UHFFFAOYSA-N[5]
MDL Number MFCD01319020[5][9]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by the pyrimidine core and its substituents. The electron-deficient nature of the pyrimidine ring, coupled with the presence of a good leaving group (iodine), makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

Generally, for di-substituted pyrimidines, the reactivity towards cross-coupling or SNAr follows the order C4 > C2 > C5.[10] The iodine atom at the C4 position is the most reactive site for such transformations. This compound serves as a key building block for introducing the 2-(methylthio)pyrimidine moiety into more complex molecules.[3] It is particularly useful in Suzuki-Miyaura and Heck cross-coupling reactions for the formation of carbon-carbon bonds.[3]

G cluster_reactants Reactants cluster_reaction Reaction Conditions Cmpd This compound Product Substituted 2-(methylthio)pyrimidine Cmpd->Product Cross-Coupling (e.g., Suzuki, Heck) Partner Coupling Partner (e.g., Boronic Acid, Alkene) Partner->Product Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., Na₂CO₃, K₂CO₃) Base->Product Solvent Solvent Solvent->Product

Caption: Logical diagram of cross-coupling reactivity.

Experimental Protocols

Generalized Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical procedure for coupling an aryl or vinyl boronic acid with this compound.

Materials:

  • This compound (1.0 eq)

  • Aryl/Vinyl Boronic Acid (1.1 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 - 3.0 eq)

  • Anhydrous Solvent (e.g., Toluene, Dioxane, or DMF/Water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the boronic acid, and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent and Catalyst Addition: Add the anhydrous solvent, followed by the palladium catalyst under a positive flow of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired coupled product.

G start Start prep Combine Reactants: - this compound - Boronic Acid - Base start->prep inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) prep->inert add Add Solvent and Palladium Catalyst inert->add react Heat and Stir Reaction Mixture (e.g., 80-110 °C) add->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Reaction Workup: - Cool to RT - Dilute & Wash monitor->workup Complete purify Purify Crude Product (Column Chromatography) workup->purify end End: Isolated Product purify->end

Caption: Generalized workflow for a Suzuki-Miyaura reaction.

Safety and Handling

This compound is associated with specific health hazards and requires careful handling in a laboratory setting.

  • Hazard Pictogram: GHS07[5][9]

  • Signal Word: Warning[5][9]

  • Hazard Statements:

    • H315: Causes skin irritation[5][9]

    • H319: Causes serious eye irritation[5][9]

  • Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313[5][9]

Storage: The compound should be stored under specific conditions to maintain its stability. Recommended storage includes keeping it in a dark place, under an inert atmosphere, and at low temperatures (in a freezer under -20°C or refrigerated at 2-8°C).[3][4] It should be sealed in a dry environment.[8]

Biological Context and Potential Applications

While this compound itself is primarily a research chemical for organic synthesis, the pyrimidine scaffold is of significant interest in medicinal chemistry.[3][4][11] Pyrimidine derivatives are known to exhibit a wide range of biological activities.[1][11] For instance, related 2-arylthio-5-iodo pyrimidine derivatives have been investigated as non-nucleoside inhibitors of the Hepatitis B virus (HBV) polymerase, indicating the potential for this class of compounds in antiviral drug discovery.[12] The use of this compound as a building block allows for the synthesis of novel pyrimidine derivatives that can be screened for various pharmacological activities.

References

An In-Depth Technical Guide to 4-Iodo-2-(methylthio)pyrimidine: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic applications of 4-Iodo-2-(methylthio)pyrimidine. This compound is a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. Detailed experimental protocols for its synthesis and its utilization in palladium-catalyzed cross-coupling reactions are presented. Furthermore, this guide illustrates its role in the drug discovery workflow, from a versatile chemical intermediate to a core component of potential targeted therapies.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic organic compound with a pyrimidine core. The structure is characterized by an iodine atom at the 4-position, a methylthio group at the 2-position, and two nitrogen atoms at the 1 and 3 positions of the pyrimidine ring.

Molecular Formula: C₅H₅IN₂S[1][2]

Molecular Weight: 252.08 g/mol [1][2]

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.

PropertyValueReferences
CAS Number 1122-74-3[1][2]
Appearance Solid
Melting Point 45-47 °C[3]
Boiling Point (Predicted) 307.0 ± 15.0 °C[3]
Density (Predicted) 2.00 ± 0.1 g/cm³[3]
InChI Key SECBGKYJKCNDID-UHFFFAOYSA-N
SMILES CS(C1=NC=C(I)C=N1)

Experimental Protocols

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from the commercially available 2-thiouracil. The first step is the methylation of the thiol group, followed by chlorination and subsequent iodination.

Step 1: Synthesis of 2-(Methylthio)pyrimidin-4(3H)-one

This procedure is adapted from established methods for the S-alkylation of thiouracils.

  • Materials: 2-Thiouracil, Sodium Hydroxide (NaOH), Dimethyl Sulfate ((CH₃)₂SO₄), Hydrochloric Acid (HCl), Water.

  • Procedure:

    • To a stirred suspension of 2-thiouracil in water at room temperature, add one equivalent of sodium hydroxide to form the sodium thiolate salt.

    • Cool the reaction mixture in an ice bath.

    • Slowly add one equivalent of dimethyl sulfate dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 5-6.

    • The product, 2-(methylthio)pyrimidin-4(3H)-one, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired intermediate.

Step 2: Synthesis of this compound

This step involves the conversion of the pyrimidinone to the corresponding chloro-derivative, followed by a Finkelstein reaction to yield the iodo-pyrimidine.

  • Materials: 2-(Methylthio)pyrimidin-4(3H)-one, Phosphorus Oxychloride (POCl₃), Sodium Iodide (NaI), Acetone.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, carefully add 2-(methylthio)pyrimidin-4(3H)-one to an excess of phosphorus oxychloride.

    • Heat the mixture to reflux and maintain for 2-3 hours. The reaction should be monitored by TLC until the starting material is consumed.

    • After completion, cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice.

    • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 4-chloro-2-(methylthio)pyrimidine.

    • Dissolve the crude 4-chloro-2-(methylthio)pyrimidine in acetone and add an excess of sodium iodide.

    • Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by the precipitation of sodium chloride.

    • After cooling, filter off the precipitated salt and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the pyrimidine ring protons and the methylthio group protons.

    • ¹³C NMR will confirm the presence of the five carbon atoms in their respective chemical environments.

  • Mass Spectrometry (MS):

    • The mass spectrum should display a molecular ion peak corresponding to the calculated molecular weight of 252.08 g/mol .

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will show characteristic absorption bands for the C-I, C-S, and C=N bonds within the molecule.

Application in Suzuki Cross-Coupling for Kinase Inhibitor Scaffolds

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is widely used in drug discovery to synthesize libraries of compounds for biological screening. The following is a general protocol for the Suzuki coupling of this compound with an arylboronic acid.

  • Materials: this compound, Arylboronic Acid, Palladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃ or K₂CO₃), Solvent (e.g., a mixture of Toluene, Ethanol, and Water).

  • Procedure:

    • To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

    • Add the degassed solvent system.

    • Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) to a temperature typically between 80-100 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

    • Extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired 4-aryl-2-(methylthio)pyrimidine.

Visualization of Workflows and Pathways

Synthetic Workflow

The following diagram illustrates the synthetic pathway from a common starting material to a potential kinase inhibitor scaffold using this compound as a key intermediate.

Synthetic_Workflow start 2-(Methylthio)pyrimidin-4-one intermediate This compound start->intermediate  Iodination   product 4-Aryl-2-(methylthio)pyrimidine (Kinase Inhibitor Scaffold) intermediate->product  Suzuki Coupling   reagent Arylboronic Acid reagent->product

Caption: Synthetic route to a kinase inhibitor scaffold.

Experimental Workflow for Drug Discovery

This diagram outlines a typical workflow in a drug discovery program where this compound is utilized as a versatile building block.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start This compound coupling Parallel Suzuki Coupling start->coupling library Library of 4-Aryl-2-(methylthio)pyrimidines coupling->library screening High-Throughput Kinase Assay library->screening hits Identification of 'Hits' screening->hits sar Structure-Activity Relationship (SAR) Studies hits->sar lead Lead Compound sar->lead

Caption: Drug discovery workflow utilizing this compound.

Conceptual Kinase Signaling Pathway Inhibition

This diagram provides a simplified, conceptual overview of a generic kinase signaling pathway and illustrates the point of intervention for a synthesized inhibitor.

Kinase_Signaling_Pathway Signal Extracellular Signal Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Activates Kinase2 Target Kinase Kinase1->Kinase2 Phosphorylates & Activates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation, Survival) Substrate->Response Leads to Inhibitor Synthesized Kinase Inhibitor (from this compound) Inhibitor->Kinase2 Inhibits ATP Binding

Caption: Conceptual model of kinase pathway inhibition.

Conclusion

This compound is a highly valuable and versatile intermediate in the field of drug discovery and development. Its molecular structure, particularly the presence of a reactive iodine atom, makes it an ideal precursor for generating diverse libraries of compounds through modern cross-coupling techniques. The protocols and workflows detailed in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their efforts to develop novel and potent therapeutic agents, especially in the promising area of kinase inhibition.

References

The Cornerstone of Life and Medicine: A Technical Guide to the Synthesis and Biological Importance of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine, a fundamental heterocyclic organic compound, stands as a cornerstone of life itself, forming the structural basis of the nucleobases uracil, thymine, and cytosine, which are integral components of nucleic acids.[1][2][3] Beyond their profound biological role in genetics, pyrimidine derivatives have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1][2][4][5][6] Their inherent ability to mimic endogenous nucleobases allows them to interact with a multitude of biological targets, leading to their development as potent anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][2][7][8][9] This technical guide provides an in-depth exploration of the synthesis and biological significance of pyrimidine derivatives, offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development.

Synthesis of Pyrimidine Derivatives

The synthesis of the pyrimidine core and its derivatives can be achieved through various methodologies, ranging from classical condensation reactions to modern, more efficient techniques. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrimidine ring.

Classical and Modern Synthetic Approaches

A cornerstone in pyrimidine synthesis is the Biginelli reaction , a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions.[10] This method provides a straightforward route to dihydropyrimidinones, which can be further modified.

Another prevalent method involves the cyclocondensation of 1,3-dicarbonyl compounds with amidines, urea, or guanidine.[11] For instance, the reaction of acetylacetone with urea or thiourea in the presence of an acid catalyst is a common approach.[11]

More contemporary methods focus on improving efficiency and sustainability, employing microwave-assisted synthesis, green catalysts, and multi-component reactions to achieve higher yields and shorter reaction times.[11] The synthesis from chalcones, which are α,β-unsaturated ketones, represents a versatile route to a wide range of pyrimidine derivatives.[11][1]

Experimental Protocols

Protocol 1: Synthesis of Pyrimidine Derivatives via the Biginelli Reaction (Conventional Heating)

Reactants:

  • Aldehyde (e.g., Benzaldehyde): 1 mmol

  • β-ketoester (e.g., Ethyl acetoacetate): 1 mmol

  • Urea or Thiourea: 1.5 mmol

  • Catalyst (e.g., HCl, NH₄Cl): Catalytic amount

  • Solvent (e.g., Ethanol or Methanol): 20-30 mL

Procedure:

  • A mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst is placed in a round-bottom flask.

  • Methanol or ethanol is added as the solvent.

  • The mixture is refluxed at 60-80°C for 2-4 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated product is isolated by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent.[12]

Protocol 2: Synthesis of Pyrimidine Derivatives from Chalcones

Reactants:

  • Chalcone: 0.01 mol

  • Urea or Guanidine Hydrochloride: 0.01 mol

  • Base (e.g., 40% aqueous KOH or ethanolic KOH): 10 mL

  • Solvent (e.g., Ethanol): 10-25 mL

Procedure:

  • The chalcone and urea (or guanidine hydrochloride) are dissolved in ethanol in a round-bottom flask.

  • The basic solution (e.g., aqueous or ethanolic KOH) is added slowly with constant stirring.

  • The reaction mixture is refluxed on a water bath for 4-10 hours.

  • The completion of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.

  • The mixture is neutralized with a dilute acid (e.g., HCl).

  • The resulting precipitate is filtered, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.[11][13]

Biological Importance and Therapeutic Applications

The structural similarity of pyrimidine derivatives to the building blocks of DNA and RNA is a key reason for their wide-ranging biological activities.[14] This allows them to function as antimetabolites, kinase inhibitors, and modulators of various signaling pathways.

Anticancer Activity

Pyrimidine derivatives are a cornerstone of cancer chemotherapy.[2][15] They exert their anticancer effects through several mechanisms:

  • Inhibition of DNA Synthesis: As mimics of natural nucleosides, they can inhibit enzymes crucial for DNA replication and repair, such as thymidylate synthase.[16] 5-Fluorouracil and its prodrug capecitabine are classic examples of pyrimidine-based antimetabolites.[11]

  • Kinase Inhibition: Many pyrimidine derivatives act as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer.[4][17] Key targets include Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinases (MAPK), which are pivotal in cell proliferation, differentiation, and survival signaling pathways.[4][7][18]

Compound ClassDerivative/CompoundTarget Cell Line(s)IC50 (µM)Reference(s)
Pyrido[2,3-d]pyrimidinesCompound 1n (R1 = 4-OCH₃-Ph, R2 = H)HCT-116, MCF-7, HepG2, PC-31.98 - 4.18[16][19]
Pyrimidine-Benzimidazol HybridsCompound 4aHCT-116, MCF-7, A5490.87 - 2.14[19]
Pyrazolo[3,4-d]pyrimidinesCompound 16NCI 60-cell panel0.018 - 9.98[20]
Pyrazolo[3,4-d]pyrimidinesCompound 5HT1080, Hela, Caco-2, A54974.8 - 148[5]
Pyrazolo[3,4-d]pyrimidinesCompound 7HT1080, Hela, Caco-2, A54917.50 - 73.08[5]
Indazol-Pyrimidine DerivativesCompound 4fMCF-71.629[12]
Indazol-Pyrimidine DerivativesCompound 4iMCF-71.841[12]
Indazol-Pyrimidine DerivativesCompound 4aA5493.304[12]
Indazol-Pyrimidine DerivativesCompound 4iA5492.305[12]
Thiazolo[4,5-d]pyrimidine DerivativesCompound 3bC32, A37524.4, 28.7[21]
Antiviral Activity

The ability of pyrimidine analogues to interfere with viral nucleic acid synthesis makes them potent antiviral agents.[22] They are often nucleoside analogues that, once incorporated into the viral genome, terminate chain elongation.[23] Pyrimidine derivatives have shown efficacy against a broad range of viruses, including influenza virus, herpes viruses, and HIV.[24][25]

Compound ClassDerivative/CompoundTarget VirusEC50 (µM)Reference(s)
2-Amino-4-(ω-hydroxyalkylamino)pyrimidinesCyclobutyl and cyclopentyl derivativesInfluenza A and B0.01 - 0.1[26]
Pyrrolo[2,3-d]pyrimidine DerivativesVarious derivativesRotavirus Wa strain, Coxsackievirus B4Significant activity[27]
Pyrimidine ThioglycosidesCompound 6eSARS-CoV-218.47[23]
Pyrimidine ThioglycosidesCompound 6fSARS-CoV-215.41[23]
C-5 Substituted Pyrimidine DerivativesCompound 45aVesicular stomatitis virus, Coxsackie B4, Sindbis1.6[28]
Antimicrobial Activity

The emergence of multidrug-resistant bacteria has spurred the search for new antimicrobial agents, and pyrimidine derivatives have shown significant promise in this area.[29] They can act by inhibiting essential bacterial enzymes, such as dihydrofolate reductase (DHFR), or by disrupting cell wall synthesis.[2][30]

Compound ClassDerivative/CompoundTarget Organism(s)MIC (µg/mL)Reference(s)
Thiophenyl-pyrimidine DerivativesCompound 33MRSA, VREs2[27]
1,2,4-Triazolo[1,5-a]pyrimidine DerivativesCompounds 9n, 9oGram-positive and Gram-negative bacteria16 - 102 µM[30]
Pyrazolo[3,4-d]pyrimidine DerivativesVarious derivativesS. aureus, S. pyogenes, P. phaseolicola, P. fluorescens3.125 (for one compound against S. aureus)
Dihydropyrimidine DerivativesA novel compoundB. subtilis, E. coli, S. aureus, P. aeruginosa14.72
Chromeno[2,3-d]pyrimidine DerivativesA novel compoundB. subtilis, E. coli12.5

Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrimidine derivatives are often rooted in their ability to modulate key cellular signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events, primarily through the MAPK/ERK and PI3K/AKT pathways.[9][24][31] These pathways regulate cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Pyrimidine-based EGFR inhibitors competitively bind to the ATP-binding site of the kinase domain, blocking its activity and downstream signaling.[4][7]

EGFR_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrimidine_Inhibitor Pyrimidine-based EGFR Inhibitor Pyrimidine_Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and cellular processes like proliferation and differentiation.[25][26][32] The pathway consists of a series of protein kinases: Raf (MAPKKK), MEK (MAPKK), and ERK (MAPK).[25][32] Dysregulation of this pathway is a common feature of many cancers. Pyrimidine derivatives can inhibit key kinases within this cascade, such as MEK or Raf, thereby blocking the signal transduction and inhibiting cancer cell growth.

MAPK_ERK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., Myc, Fos) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Pyrimidine_Inhibitor Pyrimidine-based Kinase Inhibitor Pyrimidine_Inhibitor->Raf Pyrimidine_Inhibitor->MEK

Caption: MAPK/ERK Signaling Pathway and Sites of Inhibition.

Experimental Workflows

Workflow for Anticancer Drug Screening using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

MTT_Assay_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Incubation1 2. Incubate for 24h (cell adherence) Cell_Seeding->Incubation1 Treatment 3. Treat cells with pyrimidine derivatives (various concentrations) Incubation1->Treatment Incubation2 4. Incubate for 24-72h Treatment->Incubation2 Add_MTT 5. Add MTT solution to each well Incubation2->Add_MTT Incubation3 6. Incubate for 2-4h (formazan formation) Add_MTT->Incubation3 Solubilization 7. Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Measurement 8. Measure absorbance at ~570nm Solubilization->Measurement Analysis 9. Calculate IC50 values Measurement->Analysis

Caption: Workflow of the MTT Assay for Cytotoxicity Assessment.

Workflow for Antimicrobial Susceptibility Testing using Disk Diffusion Assay

The disk diffusion (Kirby-Bauer) test is a standard method used to determine the susceptibility of bacteria to different antimicrobial agents. A paper disk impregnated with the test compound is placed on an agar plate inoculated with the bacterium of interest. The compound diffuses from the disk, and if it is effective against the bacteria, a clear zone of no growth (zone of inhibition) will be observed around the disk.

Disk_Diffusion_Workflow Inoculum_Prep 1. Prepare a standardized bacterial inoculum (0.5 McFarland standard) Plate_Inoculation 2. Inoculate a Mueller-Hinton agar plate uniformly Inoculum_Prep->Plate_Inoculation Disk_Placement 3. Place pyrimidine derivative- impregnated disks on the agar Plate_Inoculation->Disk_Placement Incubation 4. Incubate the plate (e.g., 37°C for 18-24h) Disk_Placement->Incubation Measurement 5. Measure the diameter of the zone of inhibition (mm) Incubation->Measurement Interpretation 6. Interpret results as susceptible, intermediate, or resistant Measurement->Interpretation

Caption: Workflow of the Disk Diffusion Assay for Antimicrobial Susceptibility.

Conclusion

The pyrimidine scaffold remains a highly versatile and fruitful area of research in medicinal chemistry. Its fundamental role in biological systems provides a unique advantage for the design of targeted therapies. The diverse synthetic methodologies available allow for the creation of extensive libraries of pyrimidine derivatives, which continue to yield promising candidates for the treatment of a wide range of diseases, most notably cancer, viral infections, and bacterial infections. A thorough understanding of the structure-activity relationships and the molecular mechanisms of action, particularly the modulation of key signaling pathways, is crucial for the rational design of next-generation pyrimidine-based therapeutics. This guide has provided a comprehensive overview of the synthesis and biological importance of pyrimidine derivatives, offering a valuable resource for professionals dedicated to advancing the field of drug discovery.

References

Spectroscopic Analysis of 4-Iodo-2-(methylthio)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Iodo-2-(methylthio)pyrimidine is a heterocyclic compound of interest in medicinal chemistry and drug development due to its versatile pyrimidine core, which is a scaffold found in numerous biologically active molecules. Structural elucidation and confirmation are critical steps in the synthesis and application of such compounds. This technical guide provides a comprehensive overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound and details the experimental protocols for their acquisition.

Data Presentation

The anticipated spectroscopic data for this compound are summarized below. These tables provide a clear, quantitative overview for easy reference and comparison.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~ 8.3Doublet~ 5.01HH6
~ 7.5Doublet~ 5.01HH5
~ 2.6Singlet-3HS-CH₃

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~ 172C2 (C-S)
~ 160C4 (C-I)
~ 145C6 (C-H)
~ 125C5 (C-H)
~ 15S-CH₃

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Table 3: Predicted IR Absorption Data

Wavenumber (ν, cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
1570 - 1590StrongC=N Stretch (ring)
1550 - 1575StrongC=C Stretch (aromatic ring)[1]
1400 - 1450MediumAromatic Ring Vibrations
1200 - 1350MediumC-N Stretch[2]
600 - 800StrongC-S Stretch
500 - 600StrongC-I Stretch

Table 4: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
252100[M]⁺ (Molecular Ion)
125Variable[M - I]⁺
205Variable[M - SCH₃]⁺
79Variable[C₄H₃N₂]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended to serve as a standard operating procedure for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[3] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).[4]

  • ¹H NMR Acquisition:

    • Record the spectrum on a 400 MHz (or higher) spectrometer.[4]

    • Acquire data over a spectral width of approximately 0-12 ppm.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • For a high signal-to-noise ratio, 16 to 64 scans are typically co-added.

  • ¹³C NMR Acquisition:

    • Record the spectrum on the same instrument, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H spectrometer).[4]

    • Use broadband proton decoupling to simplify the spectrum to singlets for each unique carbon.[5]

    • Acquire data over a spectral width of 0-200 ppm.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are often required to achieve an adequate signal-to-noise ratio.[5]

  • Data Processing: Process the raw Free Induction Decay (FID) data by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the solvent peak or TMS. Integrate the peaks in the ¹H NMR spectrum and pick peaks for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) method is common due to its minimal sample preparation.[6]

  • Background Spectrum: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely. Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis: Place a small amount of the solid this compound directly onto the ATR crystal.[7] Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[7]

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.[8]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) for volatile compounds. The sample is vaporized in the ionization source.[9]

  • Ionization: Bombard the vaporized molecules with a beam of high-energy electrons (typically 70 eV).[9] This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺), which is a radical cation.[9]

  • Fragmentation: The high energy of the ionization process causes the molecular ion to fragment into smaller, characteristic charged ions and neutral fragments.

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion as a function of its m/z value. The tallest peak is designated as the base peak with 100% relative abundance.[9]

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_Sample Sample Preparation cluster_Analysis Spectroscopic Techniques cluster_Data Data Processing & Interpretation cluster_Conclusion Final Elucidation Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR IR FT-IR Sample->IR MS Mass Spec. Sample->MS RawData Raw Data (FID, Interferogram, Ion Count) NMR->RawData IR->RawData MS->RawData Spectra Processed Spectra (NMR, IR, MS Plots) RawData->Spectra Fourier Transform Processing Interpretation Spectral Interpretation (Shifts, Frequencies, m/z) Spectra->Interpretation Analysis Structure Structure Confirmation Interpretation->Structure Correlation

Caption: Workflow for Spectroscopic Analysis.

References

Solubility Profile of 4-Iodo-2-(methylthio)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-iodo-2-(methylthio)pyrimidine, a compound of interest in chemical synthesis and drug discovery. Due to the absence of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive overview of its known physical properties and outlines detailed experimental protocols for determining its solubility in common laboratory solvents. The provided methodologies are intended to enable researchers to generate precise and reliable solubility data, a critical parameter for reaction optimization, formulation development, and biological screening.

Introduction

This compound is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and materials science. The solubility of a compound is a fundamental physicochemical property that significantly influences its reactivity, bioavailability, and formulation possibilities. Understanding the solubility of this compound in various solvents is therefore essential for its effective application in research and development. This guide presents the available physical data for the compound and provides standardized procedures for solubility determination.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1122-74-3ChemicalBook[1], Santa Cruz Biotechnology[2]
Molecular Formula C₅H₅IN₂SChemicalBook[1], Santa Cruz Biotechnology[2]
Molecular Weight 252.08 g/mol ChemicalBook[1], Santa Cruz Biotechnology[2]
Appearance SolidChemicalBook[1]
Melting Point 45-47 °CChemicalBook[1]
Boiling Point (Predicted) 307.0 ± 15.0 °CChemicalBook[1]
Density (Predicted) 2.00 ± 0.1 g/cm³ChemicalBook[1]
Storage Temperature Keep in dark place, Inert atmosphere, Store in freezer, under -20°CChemicalBook[1]

Experimental Protocols for Solubility Determination

The following protocols describe methodologies for both qualitative and quantitative determination of the solubility of this compound.

Qualitative Solubility Testing

This method provides a rapid assessment of a compound's solubility in various solvents, categorizing it as soluble, partially soluble, or insoluble.

Materials:

  • This compound

  • A selection of common laboratory solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, DMSO, DMF, ethyl acetate, dichloromethane, chloroform, acetone, THF)

  • Small test tubes

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10 mg of this compound to a small test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 60 seconds.

  • Visually inspect the solution against a dark background.

    • Soluble: The solid completely dissolves, leaving a clear solution with no visible particles.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Record the observations for each solvent.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of a compound's solubility in a given solvent at a specific temperature.[3][4][5]

Materials:

  • This compound

  • Selected solvent

  • Thermostatic shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Pre-weighed evaporation dish or vial

  • Oven

Procedure:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed container.

  • Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C) and agitate until equilibrium is reached (typically 24-48 hours). Ensure excess solid remains.

  • Allow the solution to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm filter to remove any undissolved solid.

  • Transfer the clear filtrate to a pre-weighed evaporation dish.

  • Record the exact weight of the filtrate.

  • Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and below the melting point of the compound until a constant weight of the dried solid is achieved.

  • Weigh the evaporation dish containing the dried solid.

  • Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = [(Weight of dish + solid) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100

Experimental Workflow and Logic

The following diagrams illustrate the logical flow for assessing and quantifying the solubility of this compound.

G cluster_qualitative Qualitative Assessment start Start: Select Solvent add_solid Add ~10mg of Compound start->add_solid add_solvent Add 1mL of Solvent add_solid->add_solvent vortex Vortex for 60s add_solvent->vortex observe Visually Inspect vortex->observe soluble Soluble observe->soluble Clear Solution partially Partially Soluble observe->partially Some Solid Remains insoluble Insoluble observe->insoluble No Apparent Dissolution

Caption: Workflow for Qualitative Solubility Testing.

G cluster_quantitative Quantitative Determination (Gravimetric) start_quant Start: Prepare Saturated Solution equilibrate Equilibrate at Constant Temperature (24-48h) start_quant->equilibrate filter Filter Supernatant (0.45µm) equilibrate->filter weigh_filtrate Weigh a Known Volume of Filtrate filter->weigh_filtrate evaporate Evaporate Solvent weigh_filtrate->evaporate weigh_solid Weigh Dried Solid evaporate->weigh_solid calculate Calculate Solubility (g/100mL) weigh_solid->calculate

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While quantitative solubility data for this compound is not currently published, this guide provides the necessary framework for researchers to determine this crucial parameter. The outlined qualitative and quantitative experimental protocols offer reliable methods for generating solubility profiles in a range of common laboratory solvents. The resulting data will be invaluable for optimizing synthetic procedures, designing effective purification strategies, and developing formulations for biological and other applications. It is recommended that solubility is determined at various temperatures to create a comprehensive solubility profile.

References

The Versatility of the Pyrimidine Scaffold: A Technical Guide to its Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrimidine ring, a fundamental heterocyclic scaffold, is a cornerstone in the field of medicinal chemistry. Its presence in the nucleobases cytosine, thymine, and uracil underscores its biological significance. The synthetic tractability of the pyrimidine core has allowed for extensive structural modifications, leading to a vast array of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the potential applications of substituted pyrimidines across various therapeutic areas, with a focus on their anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and central nervous system (CNS)-acting properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Anticancer Applications

Substituted pyrimidines have emerged as a highly successful class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, survival, and metastasis.[1][2] Several pyrimidine-based drugs are now in clinical use, and many more are in various stages of development.

Kinase Inhibitors

A primary mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[3]

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: The 2,4-di(arylamino)pyrimidine scaffold is a key structural motif for inhibitors of mutant EGFR kinases, which are implicated in non-small cell lung cancer (NSCLC).[4] Compounds like Osimertinib, an approved drug, feature this core structure.[4] The development of fourth-generation inhibitors aims to overcome resistance mechanisms.[4]

  • Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitors: The CDK4/6-retinoblastoma (Rb) signaling pathway is a critical regulator of the cell cycle.[4] Substituted pyrimidines have been developed as potent CDK4/6 inhibitors, leading to cell cycle arrest in a dose-dependent manner.[4]

  • Focal Adhesion Kinase (FAK) Inhibitors: FAK is a non-receptor tyrosine kinase that plays a significant role in tumor progression and metastasis.[4][5] Pyrimidine-based FAK inhibitors have been synthesized to slow down the signaling pathways that lead to the spread of aggressive cancers like triple-negative breast cancer (TNBC).[4]

Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[4] 2,4,5-substituted pyrimidines have been identified as a novel class of tubulin polymerization inhibitors, demonstrating significant antiproliferative activity against various cancer cell lines with IC50 values in the nanomolar range.[6] For example, the indole-pyrimidine compound 4k is a potent inhibitor of tubulin polymerization with an IC50 of 0.79 μM and exhibits excellent antiproliferative activities (IC50 = 16 to 62 nM) by arresting cells in the G2/M phase of the cell cycle.[6]

Quantitative Data for Anticancer Pyrimidines
Compound ClassTargetCancer Cell LineActivity (IC50)Reference
Anilino substituted pyrimidine sulphonamidesK562 (Leukemia)K5625.60 µM[1]
Anilino substituted pyrimidine sulphonamidesMCF-7 (Breast)MCF-79.33 µM[1]
Anilino substituted pyrimidine sulphonamidesMDA-MB 231 (Breast)MDA-MB 2316.93 µM[1]
Pyrazolo[3,4-d]pyrimidin-4-yloxy acetohydrazideEGFR-TKHT-29 (Colon)5.36-9.09 µM[2]
2,4,5-substituted pyrimidinesTubulinBEL-7402 (Hepatocellular Carcinoma)16-62 nM[6]
Pyrido[2,3-d]pyrimidine derivative 2d A549 (Lung)A549Strong cytotoxicity at 50 µM[7]
2-morpholino, 4-substituted, 6-(3-hydroxyphenyl) pyrimidinesPI3Kα-Nanomolar range[5]
Fluorine-substituted piperidine linked to pyrimidineMCF-7 (Breast)MCF-73.01 µM[8]
Fluorine-substituted piperidine linked to pyrimidineHepG2 (Liver)HepG25.88 µM[8]
Fluorine-substituted piperidine linked to pyrimidineA549 (Lung)A5492.81 µM[8]

Antiviral Applications

The pyrimidine scaffold is a crucial component in many antiviral drugs, particularly nucleoside analogs that interfere with viral replication. These compounds often mimic natural nucleosides and are incorporated into viral DNA or RNA, leading to chain termination.

  • Anti-HIV Agents: Pyrimidine derivatives are integral to the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[4] Lamivudine and Zidovudine are examples of pyrimidine nucleosides used in antiretroviral therapy. Novel piperidinyl-substituted pyrimidines have shown potent activity against wild-type HIV-1 strains, with compounds like 41 exhibiting an EC50 of 4.29 µM.[9]

  • Anti-influenza Agents: Researchers have focused on optimizing pyrimidine-based scaffolds to target the influenza virus, which poses a significant global health burden.[4]

  • Other Antiviral Activities: Substituted pyrimidines have demonstrated broad-spectrum antiviral activity against a range of viruses, including herpes simplex virus, hepatitis B and C viruses, and human coronavirus 229E.[10][11] Pyrrolo[2,3-d]pyrimidine (7-deazapurine) nucleosides are a prominent class of antiviral agents.[12]

Quantitative Data for Antiviral Pyrimidines
Compound ClassVirusActivity (EC50)Reference
Piperidinyl-substituted pyrimidinesHIV-1 WT4.29 µM[9]
Pyrimido[4,5-d]pyrimidinesHuman Coronavirus 229ERemarkable efficacy[10]

Antibacterial and Antifungal Applications

With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents. Substituted pyrimidines have shown significant promise as both antibacterial and antifungal compounds.[1][13]

Antibacterial Activity

Pyrimidine derivatives have been synthesized and evaluated against both Gram-positive and Gram-negative bacteria.[14] Their mechanism of action can vary, but they often target essential bacterial enzymes or processes.

Antifungal Activity

The pyrimidine scaffold is found in some commercial fungicides used in agriculture and has been explored for clinical applications.[15] 5-fluorocytosine (5-FC) is a fluorinated pyrimidine analog that acts as a pro-drug, being converted to 5-fluorouracil (5-FU) within fungal cells, where it disrupts DNA and RNA synthesis.[16] Novel pyrimidine derivatives containing an amide moiety have demonstrated excellent antifungal activity against various phytopathogenic fungi, with some compounds showing better efficacy than the commercial fungicide Pyrimethanil.[17]

Quantitative Data for Antibacterial and Antifungal Pyrimidines
Compound ClassOrganismActivity (MIC/EC50)Reference
Pyrimidine derivatives containing an amide moietyPhomopsis sp.10.5 µg/ml (EC50)[17]
Pyrimidine derivative 5o Phomopsis sp.Better than Pyrimethanil (32.1 µg/ml)[17]
Pyrimidinone derivative 4c Staphylococcus aureus ATCC 259230.078 mg/mL (MIC)[18]
Pyrimidinone derivative 4c Listeria monocytogenes (FI 2132)0.078 mg/mL (MIC)[18]
Pyrimidinone derivative 4c Aspergillus flavus (food isolate)0.312 mg/mL (MIC)[18]
Pyrimidine derivative 5 Aspergillus flavusExcellent efficacy compared to nystatin[19]
Pyrimidine derivative 5 Aspergillus nigerExcellent efficacy compared to nystatin[19]

Anti-inflammatory Applications

Inflammation is a complex biological response implicated in numerous diseases. Substituted pyrimidines have been investigated as anti-inflammatory agents, with some compounds already in clinical use.[20] Their mechanisms often involve the inhibition of key inflammatory mediators.

  • Cyclooxygenase (COX) Inhibitors: Pyrimidine-based compounds can inhibit the activity of COX enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins, key mediators of inflammation.[20][21] Selective COX-2 inhibitors are desirable as they may have a better gastrointestinal safety profile compared to non-selective NSAIDs.[21]

  • Inhibition of Inflammatory Cytokines and Signaling Pathways: Pyrimidines can also exert anti-inflammatory effects by inhibiting the production of inflammatory cytokines and modulating signaling pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).[20] Certain pyrimidine-based compounds have been shown to modulate the CXCR2-mediated signaling pathway, which is involved in neutrophil recruitment during inflammation.[22]

Quantitative Data for Anti-inflammatory Pyrimidines
Compound ClassTarget/AssayActivityReference
Thiazolo[3,2-c]pyrimidine-5-thione derivative 19 Carrageenan-induced paw edema37.4% inhibition at 100 mg/kg p.o.[23]
Pyrido[2,3-d]pyrimidine derivative 2a Lipoxygenase (LOX)IC50 = 42 µM[7]
Pyrido[2,3-d]pyrimidine derivative 2f Lipoxygenase (LOX)IC50 = 47.5 µM[7]
Pyrimidine derivatives L1 and L2 COX-2High selectivity, comparable to meloxicam[21]

Central Nervous System (CNS) Applications

The pyrimidine scaffold is also found in compounds that act on the central nervous system, showing potential for the treatment of various neurological and psychiatric disorders.[4][24]

  • Anticonvulsant and Antidepressant Activities: Various pyrimidine derivatives have been synthesized and evaluated for their anticonvulsant and antidepressant properties, suggesting their potential as a source for new CNS drug development.[24]

  • Other CNS Activities: Pyrimidines have also been reported to have potential as calcium channel blockers and antidepressants.[4]

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and biological evaluation of substituted pyrimidines.

Synthesis of 2,4,6-Trisubstituted Pyrimidines

A common method for the synthesis of 2,4,6-trisubstituted pyrimidines involves the condensation of a β-dicarbonyl compound with a suitable amidine derivative.[14]

General Procedure:

  • A mixture of the β-dicarbonyl compound (1 mmol), the amidine hydrochloride (1.2 mmol), and a base (e.g., potassium carbonate, 2.5 mmol) in a suitable solvent (e.g., ethanol or DMF) is stirred at room temperature or heated under reflux for a specified period (typically 2-24 hours).

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system to afford the desired 2,4,6-trisubstituted pyrimidine.

In Vitro Cytotoxicity MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test pyrimidine compound for 24-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[6][17]

Protocol:

  • Tubulin protein is incubated with the test pyrimidine compound at various concentrations in a polymerization buffer containing GTP at 37°C.

  • The polymerization of tubulin is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the control.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[7][10]

Protocol:

  • Treat cancer cells with the test pyrimidine compound for a specified time.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Analyze the DNA content of the cells using a flow cytometer.

  • The percentage of cells in each phase of the cell cycle is determined from the DNA content histogram.

In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[25]

Protocol:

  • The COX-1 or COX-2 enzyme is pre-incubated with the test pyrimidine compound.

  • The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • The production of prostaglandin E2 (PGE2) is measured using an ELISA kit or by LC-MS.

  • The IC50 value is calculated as the concentration of the compound that inhibits PGE2 production by 50%.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by substituted pyrimidines.

FAK_Signaling_Pathway cluster_membrane Cell Membrane Integrins Integrins FAK FAK Integrins->FAK RTKs RTKs RTKs->FAK GPCRs GPCRs GPCRs->FAK Src Src FAK->Src PI3K PI3K FAK->PI3K Grb2_Sos Grb2/Sos FAK->Grb2_Sos MMPs MMPs FAK->MMPs Src->FAK p130Cas p130Cas Src->p130Cas Akt Akt PI3K->Akt Survival Survival Akt->Survival Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Crk Crk p130Cas->Crk Dock180 Dock180 Crk->Dock180 Rac1 Rac1 Dock180->Rac1 Invasion Invasion & Metastasis Rac1->Invasion MMPs->Invasion Pyrimidine_Inhibitor Pyrimidine-based FAK Inhibitor Pyrimidine_Inhibitor->FAK

Caption: FAK signaling pathway in cancer progression.

CDK46_Signaling_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylation E2F E2F Rb->E2F Inhibition G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Activation Pyrimidine_Inhibitor Pyrimidine-based CDK4/6 Inhibitor Pyrimidine_Inhibitor->CDK46

Caption: CDK4/6 signaling pathway in cell cycle regulation.

CXCR2_Signaling_Pathway cluster_membrane Cell Membrane CXCLs CXCLs (Ligands) CXCR2 CXCR2 CXCLs->CXCR2 G_protein G-protein (αβγ) CXCR2->G_protein G_alpha Gαi G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC PLC PLC G_betagamma->PLC PI3K PI3K G_betagamma->PI3K DAG DAG PLC->DAG IP3 IP3 PLC->IP3 Akt Akt PI3K->Akt cAMP cAMP AC->cAMP PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release Cell_Migration Cell Migration PKC->Cell_Migration Akt->Cell_Migration Pyrimidine_Modulator Pyrimidine-based CXCR2 Modulator Pyrimidine_Modulator->CXCR2 Modulation

Caption: CXCR2 signaling pathway in inflammation.

Pyrimidine_Biosynthesis_Pathway Glutamine Glutamine + CO₂ + 2ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP OPRTase PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMP Decarboxylase UDP Uridine 5'-diphosphate (UDP) UMP->UDP UMP Kinase UTP Uridine 5'-triphosphate (UTP) UDP->UTP NDPK dUDP dUDP UDP->dUDP Ribonucleotide Reductase CTP Cytidine 5'-triphosphate (CTP) UTP->CTP CTP Synthetase dUMP dUMP dUDP->dUMP dTMP Thymidine 5'-monophosphate (dTMP) dUMP->dTMP Thymidylate Synthase

Caption: De novo pyrimidine biosynthesis pathway.

Conclusion

The pyrimidine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its versatility allows for the fine-tuning of steric and electronic properties to achieve high potency and selectivity for a wide range of biological targets. The examples provided in this guide highlight the significant contributions of substituted pyrimidines to medicinal chemistry, particularly in the areas of oncology, virology, and inflammatory diseases. Future research in this area will undoubtedly lead to the discovery of novel pyrimidine-based drugs with improved efficacy and safety profiles, addressing unmet medical needs. The detailed protocols and pathway diagrams presented herein are intended to serve as a valuable resource for researchers dedicated to the design and development of the next generation of pyrimidine-based therapeutics.

References

The Dichotomy of Reactivity: A Technical Guide to Iodo- and Methylthio-Substituted Pyrimidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The strategic functionalization of this privileged heterocycle is paramount in the design of novel drugs, particularly in the realm of kinase inhibitors. This technical guide provides an in-depth analysis of the reactivity profiles of two key intermediates: iodo- and methylthio-substituted pyrimidines. A comprehensive understanding of their distinct chemical behaviors in essential transformations such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions is crucial for the efficient synthesis of complex molecular architectures and the generation of diverse compound libraries for drug discovery.

Comparative Reactivity Profile

The utility of a substituted pyrimidine in a synthetic route is largely dictated by the nature of its substituent, which governs its reactivity in various chemical transformations. Iodo- and methylthio- groups offer distinct advantages and disadvantages depending on the desired synthetic outcome.

Iodo-Substituted Pyrimidines are highly prized for their exceptional reactivity in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, facilitating the oxidative addition step in the catalytic cycle of reactions like Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings.[3] This high reactivity allows for milder reaction conditions, often resulting in shorter reaction times and higher yields.[3] The general order of reactivity for halopyrimidines in these coupling reactions is I > Br > Cl > F.[3]

Methylthio-Substituted Pyrimidines , on the other hand, are less reactive in palladium-catalyzed couplings. The methylthio (-SMe) group is a modest leaving group in such reactions. However, its reactivity can be significantly enhanced by oxidation to the corresponding methylsulfinyl (-SOMe) or, more effectively, the methylsulfonyl (-SO2Me) group.[1] The strong electron-withdrawing nature of the sulfonyl group activates the carbon position for both cross-coupling and nucleophilic displacement.[1] The primary advantage of the methylthio group lies in its susceptibility to nucleophilic aromatic substitution (SNAr), providing a facile route for the introduction of various nucleophiles, particularly amines.[4]

The electronic environment of the pyrimidine ring, influenced by other substituents, also plays a critical role. Electron-withdrawing groups on the pyrimidine ring enhance its electrophilicity, making it more susceptible to nucleophilic attack.[4] Conversely, electron-donating groups can deactivate the ring towards nucleophilic substitution.[4]

Key Synthetic Transformations and Experimental Protocols

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and heteroaryl structures.

The Suzuki-Miyaura coupling is a versatile reaction that couples an organoboron compound with an organic halide or triflate.

Experimental Protocol: Microwave-Assisted Suzuki Coupling of a Halogenated Pyrimidine

  • Materials:

    • Halogenated pyrimidine (e.g., 4-iodo-2-(methylthio)pyrimidine) (1.0 equiv)

    • Aryl or heteroaryl boronic acid (1.1-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

    • Base (e.g., K₂CO₃) (2.0-3.0 equiv)

    • Degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1)

  • Procedure:

    • To a microwave reactor vial, add the halogenated pyrimidine, boronic acid, palladium catalyst, and base.

    • Add the degassed solvent mixture.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the reaction mixture at a specified temperature (e.g., 100-150 °C) for a designated time (e.g., 15-30 minutes) with stirring.

    • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data: Suzuki-Miyaura Coupling

HalopyrimidineBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Bromo-4-iodopyridinePhenylboronic acidPd(OAc)₂ (2), SPhos (4)K₂CO₃Toluene/H₂O1008~90-98
2-Chloro-4-iodopyridinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O90-1004-1285-95[5]
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄ (5)BaseSolvent70-8018-22-

The Stille coupling involves the reaction of an organostannane with an organic halide or triflate. It is known for its excellent functional group tolerance.[6]

Experimental Protocol: Stille Coupling of an Iodopyrimidine

  • Materials:

    • Iodopyrimidine (1.0 equiv)

    • Organostannane (e.g., Aryl-SnBu₃) (1.1-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

    • Anhydrous solvent (e.g., DMF, Dioxane, Toluene)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add the iodopyrimidine and the palladium catalyst.

    • Add the anhydrous solvent via syringe.

    • Add the organostannane to the reaction mixture via syringe.

    • Heat the reaction mixture (typically between 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and work up by diluting with an organic solvent and washing with an aqueous solution of potassium fluoride to precipitate tin byproducts.

    • Filter the slurry through celite and wash the filtrate with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.[6]

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a key reaction for functionalizing pyrimidines, particularly with nitrogen and sulfur nucleophiles. Methylthiopyrimidines are excellent substrates for this transformation.

Experimental Protocol: Nucleophilic Aromatic Substitution on a Methylthiopyrimidine

  • Materials:

    • 2-Methylthiopyrimidine derivative (1.0 equiv)

    • Nucleophile (e.g., primary or secondary amine) (1.2-2.0 equiv)

    • Solvent (e.g., DMSO, PEG-400)

  • Procedure:

    • Dissolve the 2-methylthiopyrimidine derivative in the chosen solvent in a reaction flask.

    • Add the nucleophile to the solution.

    • Stir the reaction mixture at a suitable temperature (e.g., 120 °C) for a short duration (e.g., 5 minutes for reactive substrates).[7]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and perform an appropriate work-up, which may involve dilution with water and extraction with an organic solvent.

    • Purify the product by column chromatography.

Oxidation of Methylthiopyrimidines

To enhance the leaving group ability of the methylthio group for cross-coupling or SNAr reactions, it can be oxidized to a methylsulfonyl group.

Experimental Protocol: Oxidation of a Methylthiopyrimidine to a Methylsulfonylpyrimidine

  • Materials:

    • Methylthiopyrimidine derivative (1.0 equiv)

    • Oxidizing agent (e.g., m-CPBA, Oxone®) (2.0-2.5 equiv)

    • Solvent (e.g., dichloromethane, acetonitrile/water)

  • Procedure:

    • Dissolve the methylthiopyrimidine derivative in the solvent in a round-bottom flask.

    • If using m-CPBA, cool the solution to 0 °C. If using Oxone®, maintain room temperature.

    • Add the oxidizing agent portion-wise to the stirred solution.

    • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

    • Quench the reaction (e.g., with a saturated NaHCO₃ solution for m-CPBA or sodium thiosulfate for Oxone®).

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate to yield the crude sulfone, which can often be used without further purification.[8][9]

Application in Kinase Inhibitor Drug Discovery

Substituted pyrimidines are a prominent scaffold in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the kinase active site.[10][11] Both iodo- and methylthio-substituted pyrimidines serve as versatile starting materials for the synthesis of potent and selective kinase inhibitors.

Quantitative Data: Biological Activity of Pyrimidine-Based Kinase Inhibitors

Compound ClassTarget KinaseIC₅₀ (nM)Reference
1H-pyrazolo[3,4-d]pyrimidin-4-amine derivativesBRK3.37 ± 2.19[12]
Pyrimidine-based derivativesPim-1<200[13]
Pyrrolo[3,2-d]pyrimidine-based derivativesEGFRWT30.1[14]
Pyrrolo[3,2-d]pyrimidine-based derivativesEGFRT790M12.8[14]
Pyrimidine molecules with sulfonamide moietyVEGFR-255.4[15]
Signaling Pathways and Experimental Workflows

The development of pyrimidine-based kinase inhibitors often involves targeting key signaling pathways implicated in diseases such as cancer.

experimental_workflow cluster_synthesis Library Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization start Substituted Pyrimidine (Iodo- or Methylthio-) reaction Parallel Synthesis (e.g., Suzuki, SNAr) start->reaction library Diverse Compound Library reaction->library hts High-Throughput Screening library->hts hit_id Hit Identification hts->hit_id hit_val Hit Validation hit_id->hit_val sar SAR Studies hit_val->sar adme ADME/Tox Profiling sar->adme lead Lead Candidate adme->lead

Workflow for pyrimidine library synthesis and screening.

kinase_inhibition_pathway cluster_pathway Generic Kinase Signaling Pathway cluster_cellular_response Cellular Response receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Proliferation erk->proliferation akt Akt pi3k->akt mtor mTOR akt->mtor survival Survival akt->survival angiogenesis Angiogenesis mtor->angiogenesis inhibitor Pyrimidine-Based Kinase Inhibitor inhibitor->raf inhibitor->mek inhibitor->pi3k inhibitor->akt inhibitor->mtor

Kinase inhibition in cancer signaling pathways.

Conclusion

Iodo- and methylthio-substituted pyrimidines are indispensable tools in the arsenal of the medicinal chemist. The high reactivity of iodopyrimidines in palladium-catalyzed cross-coupling reactions makes them ideal for the rapid construction of carbon-carbon and carbon-heteroatom bonds. In contrast, methylthiopyrimidines offer a versatile handle for nucleophilic aromatic substitution, with the option of enhancing their reactivity through oxidation. The judicious selection of either an iodo- or methylthio-substituted pyrimidine, based on the desired synthetic strategy, is a critical decision in the efficient and successful development of novel pyrimidine-based therapeutics. This guide provides the foundational knowledge and practical protocols to empower researchers in their pursuit of innovative drug candidates.

References

Introduction to the biological activities of pyrimidine compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activities of Pyrimidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life.[1][2] Its derivatives—cytosine, thymine, and uracil—are essential components of nucleic acids (DNA and RNA), playing a critical role in genetic coding and cellular function.[2][3] This inherent biological significance makes the pyrimidine scaffold a "privileged" structure in medicinal chemistry.[4] Synthetic pyrimidine derivatives have been extensively developed, leading to a wide array of therapeutic agents with diverse pharmacological activities.[1][5] These compounds are known to interact with various biological targets, including enzymes and genetic material, by forming hydrogen bonds and acting as bioisosteres for other aromatic systems.[4][6][7] This guide provides a comprehensive overview of the major biological activities of pyrimidine compounds, focusing on their applications in anticancer, antiviral, and antimicrobial therapies, complete with quantitative data, experimental protocols, and pathway visualizations.

Anticancer Activity of Pyrimidine Analogs

Pyrimidine derivatives are among the most successful classes of chemotherapeutic agents, primarily functioning as antimetabolites.[8][9] These analogs structurally mimic natural pyrimidine bases and, upon intracellular activation, interfere with nucleic acid synthesis, leading to cell death, particularly in rapidly dividing cancer cells.[8][10]

Mechanism of Action

The primary mechanism for many pyrimidine anticancer drugs involves their conversion into nucleotide forms that disrupt DNA and RNA synthesis.[8][11] Key mechanisms include:

  • Inhibition of Thymidylate Synthase (TS): Analogs like 5-Fluorouracil (5-FU) are metabolized to fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a stable complex with thymidylate synthase, an enzyme critical for the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[8] This inhibition depletes the cell of thymidine, halting DNA replication.

  • Incorporation into DNA: Analogs such as Cytarabine (Ara-C) and Gemcitabine are converted to their triphosphate forms and are incorporated into the growing DNA strand.[8] This action inhibits DNA polymerase, causes chain termination, and induces DNA damage, ultimately leading to apoptosis.[8][11]

  • Incorporation into RNA: 5-FU can also be converted to fluorouridine triphosphate (FUTP) and incorporated into RNA, which disrupts RNA processing and function.[8]

The following diagram illustrates the metabolic activation and points of intervention for key pyrimidine anticancer agents.

Pyrimidine_Metabolism_Pathway cluster_0 Drug Administration cluster_1 Intracellular Activation cluster_2 Cellular Targets & Processes cluster_3 Cellular Outcome 5-FU 5-Fluorouracil FdUMP FdUMP 5-FU->FdUMP Metabolic Conversion FUTP FUTP 5-FU->FUTP Metabolic Conversion Gemcitabine_drug Gemcitabine dFdCTP dFdCTP (Gemcitabine Triphosphate) Gemcitabine_drug->dFdCTP Cytarabine_drug Cytarabine Ara-CTP Ara-CTP (Cytarabine Triphosphate) Cytarabine_drug->Ara-CTP TS Thymidylate Synthase FdUMP->TS Inhibits RNA_Polymerase RNA Polymerase FUTP->RNA_Polymerase Incorporation (Dysfunctional RNA) DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Incorporation & Inhibition Ara-CTP->DNA_Polymerase Incorporation & Inhibition DNA DNA Synthesis TS->DNA Required for RNA RNA Synthesis & Function RNA_Polymerase->RNA Incorporation (Dysfunctional RNA) DNA_Polymerase->DNA Required for Apoptosis Apoptosis / Cell Death RNA->Apoptosis DNA->Apoptosis Damage leads to

Caption: Pyrimidine analog activation and mechanism of anticancer action.

Quantitative Analysis of Cytotoxicity

The efficacy of anticancer compounds is commonly measured by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug needed to inhibit cell growth by 50%. The tables below summarize the IC50 values for various pyrimidine derivatives against several human cancer cell lines.

Table 1: IC50 Values of Tetralin-6-yl Pyrimidine Derivatives

Compound Liver Cancer (HepG2) IC50 (µg/mL) Breast Cancer (MCF-7) IC50 (µg/mL)
Compound 1 8.66 >10 (Inactive)
Compound 2 7.11 >10 (Inactive)
Compound 3 5.50 7.29

Source: Data compiled from a study by K. M. Amin et al.[3]

Table 2: IC50 Values of Indazol-Pyrimidine Derivatives against Various Cell Lines

Compound MCF-7 (Breast) IC50 (µM) A549 (Lung) IC50 (µM) Caco-2 (Colon) IC50 (µM)
128 2.958 Potent > Staurosporine
129 1.841 Potent > Staurosporine
130 4.798 - > Staurosporine
131 4.680 - > Staurosporine
132 1.629 - > Staurosporine
Staurosporine (Ref) - - Standard Drug

Source: Data compiled from a study by Al-Tuwaijri et al.[5]

Table 3: IC50 Values of Pyrimidine-based Pin1 Inhibitors

Compound Pin1 Inhibitory Activity IC50 (µM)
2a < 3
2f < 3
2h < 3
2l < 3

Source: Data from a study on Pin1 inhibitors.[12]

Antiviral Activity

Synthetic pyrimidine nucleoside analogs are a cornerstone of antiviral therapy.[13] They function by mimicking natural nucleosides and interfering with viral replication.[13]

Mechanism of Action

The general mechanism involves the intracellular phosphorylation of the pyrimidine analog to its active triphosphate form by viral or cellular kinases. This active form then competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by viral polymerases.[14] Once incorporated, these analogs can act as chain terminators, preventing further elongation of the nucleic acid strand and halting viral replication.[13]

Antiviral_Mechanism Analog Pyrimidine Nucleoside Analog (Drug) Activation Intracellular Phosphorylation (Kinases) Analog->Activation Active_Analog Active Triphosphate Analog Activation->Active_Analog Polymerase Viral DNA/RNA Polymerase Active_Analog->Polymerase Competes with natural nucleosides Incorporation Incorporation into Viral Nucleic Acid Polymerase->Incorporation Termination Chain Termination Incorporation->Termination Inhibition Inhibition of Viral Replication Termination->Inhibition MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h (Cell Attachment) A->B C Treat cells with various concentrations of Pyrimidine Compound B->C D Incubate for 48-72h C->D E Add MTT Reagent to each well D->E F Incubate for 4h (Formazan Formation) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability and Determine IC50 Value H->I MIC_Workflow A Prepare serial dilutions of Pyrimidine Compound in broth-filled tubes B Inoculate each tube with a standardized microbial suspension A->B C Include Positive (growth) and Negative (sterility) Controls B->C D Incubate tubes under optimal growth conditions C->D E Visually inspect for turbidity (microbial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

References

Stability and Storage of 4-Iodo-2-(methylthio)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 4-Iodo-2-(methylthio)pyrimidine. Understanding these parameters is critical for ensuring the compound's integrity, which is essential for reliable and reproducible results in research and drug development. This document outlines the known storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Compound Information

Parameter Value
IUPAC Name This compound
CAS Number 1122-74-3
Molecular Formula C₅H₅IN₂S
Molecular Weight 252.08 g/mol
Physical Form Solid
Melting Point 45-47 °C[1]

Recommended Storage Conditions

To maintain the integrity of this compound, proper storage is imperative. Based on information from various chemical suppliers, the following conditions are recommended. These conditions suggest that the compound is sensitive to temperature, light, moisture, and oxygen.

Condition Recommendation Rationale
Temperature Store in a freezer at -20°C or refrigerate at 2-8°C.[1][2]Low temperatures slow down potential degradation reactions.
Light Keep in a dark place.[1]The carbon-iodine bond can be susceptible to photolytic cleavage.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[1]Prevents oxidation of the methylthio group and other potential air-sensitive reactions.
Moisture Store under dry conditions.Prevents potential hydrolysis of the compound.

Potential Degradation Pathways

  • Photodegradation: The carbon-iodine bond is known to be labile, particularly when exposed to UV light.[3] This can lead to the formation of a pyrimidine radical and an iodine radical, which can then participate in various secondary reactions.

  • Hydrolysis: The methylthio group, while generally more stable than a methoxy group, can be susceptible to hydrolysis under certain acidic or basic conditions, potentially leading to the formation of 2-mercapto-4-iodopyrimidine or other related compounds.

  • Oxidation: The sulfur atom in the methylthio group is susceptible to oxidation, which can convert it to a methylsulfinyl or methylsulfonyl group. This oxidation can significantly alter the reactivity of the pyrimidine ring.

The pyrimidine ring itself can also be subject to degradation under harsh conditions, though this is generally less likely under standard storage and handling.

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound, a series of experiments should be conducted. The following are detailed, generalized protocols that can be adapted for this specific compound.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and pathways.

4.1.1. Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_conditions Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation start Prepare stock solution of This compound in a suitable solvent (e.g., ACN) acid Acidic Hydrolysis (e.g., 0.1M HCl) start->acid Expose aliquots to: base Basic Hydrolysis (e.g., 0.1M NaOH) start->base Expose aliquots to: oxidative Oxidative Stress (e.g., 3% H2O2) start->oxidative Expose aliquots to: thermal Thermal Stress (e.g., 60°C in oven) start->thermal Expose aliquots to: photo Photolytic Stress (ICH Q1B guidelines) start->photo Expose aliquots to: analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) by HPLC-UV/MS acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis end Identify degradants, determine degradation kinetics, and elucidate pathways analysis->end

Forced Degradation Experimental Workflow

4.1.2. Detailed Methodologies

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature in the dark.

  • Thermal Degradation: Store the solid compound and the stock solution in an oven at 60°C.

  • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize if necessary, and analyze by a validated stability-indicating HPLC method with UV and mass spectrometric detection to quantify the parent compound and identify any degradation products.

Long-Term Stability Study

This study evaluates the stability of the compound under the recommended storage conditions over an extended period.

4.2.1. Experimental Workflow for Long-Term Stability

Long_Term_Stability_Workflow cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Testing cluster_analysis Analysis start Aliquot solid this compound into multiple vials condition1 Store at -20°C (Protected from light, inert atmosphere) start->condition1 Store under various conditions condition2 Store at 2-8°C (Protected from light, inert atmosphere) start->condition2 Store under various conditions condition3 Store at 25°C/60% RH (Accelerated condition) start->condition3 Store under various conditions testing Withdraw vials at specified time points (e.g., 0, 3, 6, 9, 12, 24 months) condition1->testing condition2->testing condition3->testing analysis Analyze for purity and degradants using a validated HPLC method testing->analysis

Long-Term Stability Study Workflow

4.2.2. Detailed Methodology

  • Sample Preparation: Aliquot approximately 10 mg of solid this compound into amber glass vials. Purge with an inert gas (e.g., argon) before sealing.

  • Storage: Place the vials in stability chambers maintained at the desired conditions: -20°C, 5°C ± 3°C, and an accelerated condition of 25°C/60% relative humidity (RH).

  • Time Points: Withdraw samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months).

  • Analysis: At each time point, dissolve the contents of a vial in a suitable solvent and analyze using a validated HPLC method to determine the purity of the compound and quantify any observed impurities.

Synthetic Utility and Potential Reactions

This compound is a valuable building block in organic synthesis, particularly in the construction of more complex molecules for drug discovery. The iodo and methylthio groups offer versatile handles for various chemical transformations.

5.1. Logical Relationship of Synthetic Transformations

The C-I bond is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Synthetic_Utility cluster_couplings Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Classes reactant This compound suzuki Suzuki Coupling (with Boronic Acids/Esters) reactant->suzuki Pd catalyst, base buchwald Buchwald-Hartwig Amination (with Amines) reactant->buchwald Pd catalyst, base heck Heck Coupling (with Alkenes) reactant->heck Pd catalyst, base sonogashira Sonogashira Coupling (with Alkynes) reactant->sonogashira Pd/Cu catalyst, base aryl_product 4-Aryl-2-(methylthio)pyrimidines suzuki->aryl_product amino_product 4-Amino-2-(methylthio)pyrimidines buchwald->amino_product alkenyl_product 4-Alkenyl-2-(methylthio)pyrimidines heck->alkenyl_product alkynyl_product 4-Alkynyl-2-(methylthio)pyrimidines sonogashira->alkynyl_product

Synthetic Utility of this compound

These reactions enable the introduction of a wide variety of substituents at the 4-position of the pyrimidine ring, which is a common strategy in medicinal chemistry for exploring structure-activity relationships (SAR).

Conclusion

This compound is a compound that requires careful storage to ensure its stability. The recommended conditions of low temperature, protection from light, and an inert atmosphere are crucial to prevent degradation. While specific quantitative stability data is lacking in publicly available literature, the chemical structure suggests that photodegradation, hydrolysis, and oxidation are the most likely degradation pathways. The provided experimental protocols offer a framework for researchers to systematically evaluate the stability of this compound. Furthermore, its utility as a synthetic intermediate, particularly in cross-coupling reactions, makes it a valuable tool for the synthesis of novel pyrimidine derivatives with potential applications in drug discovery and development.

References

Methodological & Application

Synthesis of 4-Iodo-2-(methylthio)pyrimidine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Iodo-2-(methylthio)pyrimidine, a valuable building block in medicinal chemistry and drug development, starting from the readily available 2-(methylthio)pyrimidine. The synthesis is a two-step process involving the formation of an intermediate, 2-(methylthio)pyrimidin-4-one, followed by a halogenation and subsequent halogen exchange to yield the final product.

Reaction Scheme

The overall synthetic pathway is illustrated below:

Synthesis_Pathway 2-Thiouracil 2-Thiouracil Intermediate 2-(Methylthio)pyrimidin-4-one 2-Thiouracil->Intermediate 1. NaOH, H2O 2. CH3I Chloro_Intermediate 4-Chloro-2-(methylthio)pyrimidine Intermediate->Chloro_Intermediate POCl3 Final_Product This compound Chloro_Intermediate->Final_Product NaI, Acetone

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Methylthio)pyrimidin-4-one

This procedure outlines the S-methylation of 2-thiouracil to produce 2-(methylthio)pyrimidin-4-one.[1][2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Thiouracil128.1533.3 g0.26
Sodium Hydroxide (NaOH)40.0020.8 g0.52
Methyl Iodide (CH₃I)141.9418.5 mL (42.2 g)0.30
Glacial Acetic Acid60.05As needed-
Deionized Water18.02183 mL + for washing-

Procedure:

  • In a suitable reaction vessel, dissolve 20.8 g of sodium hydroxide in 183 mL of deionized water.

  • To this solution, add 33.3 g of 2-thiouracil and stir until all solids are dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 18.5 mL of methyl iodide to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • After the reaction is complete, cool the pale yellow solution to 0 °C in an ice bath.

  • Acidify the solution by the dropwise addition of glacial acetic acid until a white precipitate forms.

  • Collect the white precipitate by vacuum filtration.

  • Wash the collected solid with three portions of cold deionized water (150 mL each).

  • Dry the product under vacuum to afford 2-(methylthio)pyrimidin-4-one as a white powder.

Expected Yield: Approximately 37.4 g (98%).

Step 2: Synthesis of this compound

This two-part procedure first describes the conversion of 2-(methylthio)pyrimidin-4-one to the 4-chloro intermediate, followed by a halogen exchange (Finkelstein reaction) to yield the final 4-iodo product.

Part A: Synthesis of 4-Chloro-2-(methylthio)pyrimidine

This protocol is a general method for the chlorination of pyrimidin-4-ones.[3][4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(Methylthio)pyrimidin-4-one142.1814.2 g0.10
Phosphorus Oxychloride (POCl₃)153.3350 mL (92 g)0.60
N,N-Dimethylaniline121.1810 mL-

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, add 14.2 g of 2-(methylthio)pyrimidin-4-one to 50 mL of phosphorus oxychloride.

  • Carefully add 10 mL of N,N-dimethylaniline to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with three portions of diethyl ether (100 mL each).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-2-(methylthio)pyrimidine.

Part B: Synthesis of this compound (Finkelstein Reaction)

This protocol describes the halogen exchange reaction to produce the final iodo-pyrimidine.[5][6][7][8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Chloro-2-(methylthio)pyrimidine160.6216.1 g (crude)~0.10
Sodium Iodide (NaI)149.8922.5 g0.15
Acetone58.08200 mL-

Procedure:

  • Dissolve the crude 4-chloro-2-(methylthio)pyrimidine in 200 mL of acetone in a round-bottom flask.

  • Add 22.5 g of sodium iodide to the solution.

  • Heat the mixture to reflux and maintain for 12 hours. A precipitate of sodium chloride will form.

  • After cooling to room temperature, filter off the precipitated sodium chloride.

  • Remove the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a 5% sodium thiosulfate solution to remove any remaining iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Data Presentation

Summary of Reaction Parameters and Yields:

StepReactionKey ReagentsSolventTemperatureTimeYield (%)
1S-MethylationNaOH, CH₃IWater0 °C to RT16 h~98
2AChlorinationPOCl₃, N,N-DimethylanilineNeatReflux4 h-
2BIodinationNaIAcetoneReflux12 hVariable

Logical Workflow

The logical progression of the synthesis is outlined in the following diagram:

Synthesis_Workflow cluster_step1 Step 1: S-Methylation cluster_step2 Step 2: Halogenation & Halogen Exchange Start 2-Thiouracil Reaction1 Dissolution in NaOH(aq) Start->Reaction1 Addition Addition of CH3I at 0 °C Reaction1->Addition Stirring Stirring at RT for 16h Addition->Stirring Workup1 Acidification, Filtration & Washing Stirring->Workup1 Product1 2-(Methylthio)pyrimidin-4-one Workup1->Product1 Product1_cont 2-(Methylthio)pyrimidin-4-one Reaction2A Chlorination with POCl3 Product1_cont->Reaction2A Intermediate 4-Chloro-2-(methylthio)pyrimidine Reaction2A->Intermediate Reaction2B Iodination with NaI (Finkelstein) Intermediate->Reaction2B Workup2 Filtration, Extraction & Purification Reaction2B->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 4-Iodo-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 4-iodo-2-(methylthio)pyrimidine as a key building block. This versatile substrate is of significant interest in medicinal chemistry and drug discovery for the synthesis of novel 4-aryl-2-(methylthio)pyrimidine derivatives, which are scaffolds present in various biologically active compounds.[1] The protocols described herein are compiled from established methodologies for similar iodo-heterocyclic compounds and serve as a robust starting point for reaction optimization and library synthesis.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely employed palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[2] It typically involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base.[2][3] The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids, making it a cornerstone in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][4]

This compound is a valuable substrate for Suzuki-Miyaura coupling due to the high reactivity of the carbon-iodine bond towards oxidative addition to the palladium(0) catalyst.[5] The resulting 4-aryl-2-(methylthio)pyrimidine products can be further functionalized, for instance, by nucleophilic aromatic substitution of the methylthio group, allowing for the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies.[6]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction proceeds through three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.[7]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, forming a new diorganopalladium(II) intermediate.[7]

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the desired C-C bond of the 4-aryl-2-(methylthio)pyrimidine product and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.[7]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)Ln-I OxAdd->PdII_Aryl Ar-I Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Diaryl Ar'-B(OH)₂ Base RedElim Reductive Elimination RedElim->Pd0 Ar-Ar' Product 4-Aryl-2-(methylthio)pyrimidine ArI This compound BoronicAcid Arylboronic Acid

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling of Iodo-Heterocycles

The following table summarizes various conditions that have been successfully employed for the Suzuki-Miyaura coupling of iodo-heterocycles, which can serve as a starting point for the optimization of reactions with this compound.

EntrySubstrateCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Chloro-6-(3-iodophenyl)pyrimidinePd(PPh₃)₄ (5)Na₂CO₃ (2 eq)Toluene/Ethanol/H₂O (4:1:1)1001285-95[7]
24-Iodo-3-methoxyisothiazolePd(PPh₃)₄ (5)Na₂CO₃ (2 eq)Toluene/Ethanol/H₂O (4:1:1)10012-24N/A[8]
33-Iodo-5-phenyl-isothiazole-4-carbonitrilePd(dppf)Cl₂ (5)K₂CO₃ (2 eq)Dioxane/H₂O (4:1)901275-92[8]
42,4,6-Trichloropyrimidine (mono-arylation)Pd(PPh₃)₄ (5)K₂CO₃ (2 eq)Toluene110283
5IodobenzeneI₂ (0.06 mmol), K₂CO₃ (0.6 mmol)K₂CO₃PEG-40014012-4028-98[9]

Experimental Protocols

The following protocols are general guidelines and may require optimization for specific boronic acids and reaction scales.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is adapted from procedures for the Suzuki coupling of other iodo-heterocycles.[7][8]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • Solvent system (e.g., Toluene/Ethanol/Water 4:1:1, or Dioxane/Water 4:1)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (e.g., Schlenk flask or round-bottom flask with condenser)

  • Magnetic stirrer and heating mantle or oil bath

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., Na₂CO₃, 2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

  • Add the degassed solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1) to the flask.

  • Purge the reaction mixture with the inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-2-(methylthio)pyrimidine.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields.[10][11]

Materials:

  • As listed in Protocol 1

  • Microwave reactor and appropriate reaction vessels

Procedure:

  • In a microwave reaction vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), the base (e.g., K₃PO₄, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add the degassed solvent (e.g., Dioxane/Water 4:1).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to a temperature between 100-150 °C for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification steps as described in Protocol 1.

Visualizations

Experimental_Workflow start Start setup Reaction Setup: - this compound - Arylboronic Acid - Base - Catalyst - Solvent start->setup degas Degas with Inert Gas setup->degas heat Heat and Stir (Conventional or Microwave) degas->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify product Pure 4-Aryl-2-(methylthio)pyrimidine purify->product

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Safety Considerations

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • The toxicological properties of this compound and its products may not be fully characterized; handle with care.[12]

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of 4-aryl-2-(methylthio)pyrimidine derivatives. The protocols provided in this application note offer a solid foundation for researchers to develop and optimize these transformations for applications in drug discovery and medicinal chemistry. The versatility of this reaction allows for the creation of diverse compound libraries, facilitating the exploration of new chemical space and the development of novel therapeutic agents.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Iodo-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 4-iodo-2-(methylthio)pyrimidine. This versatile building block is a valuable substrate in medicinal chemistry and materials science, allowing for the introduction of a wide range of functionalities at the C4 position of the pyrimidine ring. The protocols outlined herein cover Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille, and Heck couplings, offering a comprehensive guide for the synthesis of novel 2-(methylthio)pyrimidine derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of various aryl, heteroaryl, and vinyl substituents.

Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields

While specific data for the Suzuki-Miyaura coupling of this compound is not extensively documented in publicly available literature, the following table presents typical conditions and expected yields based on reactions with structurally similar iodo- and chloro-pyrimidines.[1][2] These conditions serve as a strong starting point for optimization.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane80-10018-2285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane80-10018-2280-90
33-Thienylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃Toluene/EtOH/H₂O901275-85
44-Acetylphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₂CO₃DME/H₂O801670-80
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 5 mL).

  • Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Combine Reactants: - this compound - Arylboronic Acid - Base catalyst Add Pd Catalyst reagents->catalyst solvent Add Degassed Solvent catalyst->solvent degas Degas with Ar/N₂ solvent->degas heat Heat and Stir degas->heat workup Workup: - Dilution - Extraction - Drying heat->workup purify Purification: - Column Chromatography workup->purify product 4-Aryl-2-(methylthio)pyrimidine purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction is instrumental in synthesizing alkynyl-substituted pyrimidines.

Data Presentation: Sonogashira Coupling Conditions and Yields

The following data is adapted from a study on the Sonogashira coupling of a structurally similar pyrimidine derivative, 4-methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine, with various aryl iodides.[3] These conditions are expected to be directly applicable to this compound.

EntryAryl IodideCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
11-Iodo-4-nitrobenzenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NCH₃CNRT995
21-Iodo-3-nitrobenzenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NCH₃CNRT996
31-Chloro-4-iodobenzenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NCH₃CNRT1092
42-IodopyridinePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NCH₃CNRT1190
Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 eq) in an appropriate solvent (e.g., acetonitrile, 3 mL) in a Schlenk flask, add the terminal alkyne (1.2 mmol, 1.2 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 mmol, 5 mol%), the copper co-catalyst (e.g., CuI, 0.10 mmol, 10 mol%), and a base (e.g., triethylamine, 2.0 mmol, 2.0 eq) under an argon atmosphere.[3]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, filter the reaction mixture and wash the solid with the reaction solvent. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography.

Visualizations: Sonogashira Coupling

Sonogashira_Workflow reagents Combine Reactants: - this compound - Terminal Alkyne - Base catalysts Add Pd and Cu Catalysts reagents->catalysts solvent Add Solvent catalysts->solvent stir Stir at Room Temp. solvent->stir workup Workup: - Filtration - Evaporation stir->workup purify Purification: - Recrystallization or  Column Chromatography workup->purify product 4-Alkynyl-2-(methylthio)pyrimidine purify->product

Caption: Experimental workflow for the Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] It is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines from aryl halides and primary or secondary amines.

Data Presentation: Buchwald-Hartwig Amination Conditions and Yields

Specific examples for the Buchwald-Hartwig amination of this compound are limited. The following table provides representative conditions based on the amination of other iodopyrimidines and iodo-heterocycles, which should provide a good starting point for optimization.[5][6]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)BINAP (3)K₂CO₃Toluene1002480-90
2AnilinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄1,4-Dioxane1101875-85
3BenzylaminePdCl₂(dppf) (5)-NaOtBuToluene901270-80
4n-ButylaminePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃THF802070-85
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol, 1.0 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., BINAP, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).

  • Reagent Addition: Add the degassed solvent (e.g., toluene, 5 mL), followed by the amine (1.2 mmol, 1.2 eq).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents Combine in Schlenk Tube: - this compound - Pd Precatalyst - Ligand - Base add_reagents Add Solvent and Amine reagents->add_reagents heat Seal and Heat add_reagents->heat workup Workup: - Dilution - Filtration - Extraction - Drying heat->workup purify Purification: - Column Chromatography workup->purify product 4-Amino-2-(methylthio)pyrimidine purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organostannane.[7] It is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin compounds is a significant drawback.

Data Presentation: Stille Coupling Conditions and Yields
EntryOrganostannaneCatalyst (mol%)LigandSolventTemp. (°C)Time (h)Expected Yield (%)
1PhenyltributylstannanePd(PPh₃)₄ (5)-DMF9512-2470-90
2VinyltributylstannanePd₂(dba)₃ (2)AsPh₃ (8)Dioxane100865-85
32-ThienyltributylstannanePd(PPh₃)₄ (5)-Toluene1101670-85
4(1-Ethoxyvinyl)tributylstannanePdCl₂(PPh₃)₂ (3)-THF651260-80
Experimental Protocol: General Procedure for Stille Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 mmol, 1.0 eq) in an anhydrous solvent (e.g., DMF, 5 mL).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Reagent Addition: Add the organostannane (1.1 mmol, 1.1 eq) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 95 °C) and stir for the required time, monitoring the reaction progress by TLC.

  • Workup: After completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of KF. Stir the resulting mixture vigorously for 1 hour, then extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations: Stille Coupling

Stille_Workflow reagents Dissolve Substrate in Anhydrous Solvent catalyst Add Pd Catalyst reagents->catalyst stannane Add Organostannane catalyst->stannane heat Heat and Stir stannane->heat workup Workup: - KF Solution - Extraction - Drying heat->workup purify Purification: - Column Chromatography workup->purify product 4-Substituted-2-(methylthio)pyrimidine purify->product

Caption: Experimental workflow for the Stille coupling.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base.[9] This reaction is a valuable method for the synthesis of substituted alkenes.

Data Presentation: Heck Reaction Conditions and Yields

Specific data for the Heck reaction of this compound is scarce. The following table provides general conditions based on the Heck reaction of similar iodo-heterocycles, which can be used as a starting point for developing a specific protocol.[10]

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Expected Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002460-80
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃Acetonitrile801865-85
3AcrylonitrilePdCl₂(PPh₃)₂ (3)-NaOAcDMA1201250-70
4Methyl vinyl ketonePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cy₂NMeDioxane1001655-75
Experimental Protocol: General Procedure for Heck Reaction
  • Reaction Setup: In a pressure tube, combine this compound (1.0 mmol, 1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%), and the base (e.g., Et₃N, 1.5 mmol, 1.5 eq).

  • Reagent Addition: Add the solvent (e.g., DMF, 5 mL) and the alkene (1.5 mmol, 1.5 eq).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations: Heck Reaction

Heck_Workflow reagents Combine in Pressure Tube: - this compound - Pd Catalyst - Ligand - Base add_reagents Add Solvent and Alkene reagents->add_reagents heat Seal and Heat add_reagents->heat workup Workup: - Dilution - Extraction - Drying heat->workup purify Purification: - Column Chromatography workup->purify product 4-Alkenyl-2-(methylthio)pyrimidine purify->product

Caption: Experimental workflow for the Heck reaction.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions

Catalytic_Cycle Pd0 Pd(0)L₂ OA_complex R¹-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition (R¹-X) TM_complex R¹-Pd(II)(R²)L₂ OA_complex->TM_complex Transmetalation (R²-M) TM_complex->Pd0 Reductive Elimination (R¹-R²)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Iodo-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 4-iodo-2-(methylthio)pyrimidine. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of novel therapeutics and agrochemicals. The electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing effect of the nitrogen atoms, facilitates the displacement of the iodo group at the C4-position by a variety of nucleophiles.

Introduction to SNAr on Pyrimidines

Nucleophilic aromatic substitution is a fundamental reaction in heterocyclic chemistry. In the case of this compound, the reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex. The stability of this intermediate is enhanced by the presence of the two nitrogen atoms in the pyrimidine ring, which delocalize the negative charge. The general reactivity trend for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. However, the high polarizability of the C-I bond can also influence reactivity, and iodo-substituted pyrimidines are effective substrates for these transformations.

The 2-(methylthio) group generally remains intact under typical SNAr conditions, providing a handle for further functionalization if desired. The primary focus of the following protocols is the substitution at the C4-position.

Core Applications

The 4-substituted-2-(methylthio)pyrimidine scaffold is a key component in a variety of compounds with diverse biological activities, including:

  • Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors, where the substituents at the 2- and 4-positions can be tailored to achieve specific binding interactions.

  • Antiviral and Anticancer Agents: Functionalized pyrimidines are integral to the structure of numerous antiviral and anticancer drugs.[1]

  • Agrochemicals: These compounds are used in the development of herbicides and fungicides.[1]

Experimental Protocols

The following protocols provide detailed methodologies for performing SNAr reactions on this compound with various classes of nucleophiles.

Protocol 1: Amination Reactions

This protocol describes the general procedure for the reaction of this compound with primary and secondary amines.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine, aniline)

  • Non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., ethanol, acetonitrile, or N,N-dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the amine nucleophile (1.1-1.5 eq.) to the solution.

  • Add the non-nucleophilic base (1.5-2.0 eq.) to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., hexanes/ethyl acetate).

  • Characterize the purified product by NMR and mass spectrometry.

Protocol 2: Alkoxylation Reactions

This protocol outlines the synthesis of 4-alkoxy-2-(methylthio)pyrimidines. This procedure is adapted from a similar reaction on a dichloro-pyrimidine derivative.[2]

Materials:

  • This compound

  • Alcohol (e.g., ethanol, methanol)

  • Strong base (e.g., sodium hydride (NaH) or sodium metal to form the alkoxide in situ)

  • Anhydrous alcohol as the solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, carefully add the strong base (e.g., NaH, 1.2 eq.) to the anhydrous alcohol solvent to generate the corresponding sodium alkoxide.

  • Once the base has fully reacted, add a solution of this compound (1.0 eq.) in the same anhydrous alcohol to the alkoxide solution.

  • Stir the reaction mixture at the desired temperature (e.g., 20 °C to reflux) and monitor by TLC or LC-MS. Based on analogous reactions, a reaction time of 2-4 hours at room temperature is a good starting point.[2]

  • After completion, quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: Thiolation Reactions

This protocol describes the reaction with thiol nucleophiles to form 4-(aryl/alkylthio)-2-(methylthio)pyrimidines.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Base (e.g., potassium carbonate (K₂CO₃) or sodium hydride (NaH))

  • Anhydrous solvent (e.g., DMF or acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1 eq.) and the anhydrous solvent.

  • Add the base (1.2 eq.) and stir the mixture for 15-30 minutes at room temperature to form the thiolate.

  • Add a solution of this compound (1.0 eq.) in the same anhydrous solvent.

  • Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize representative, illustrative data for the SNAr reactions on this compound. Please note that optimal conditions may vary depending on the specific nucleophile used.

Table 1: Amination of this compound

EntryAmine NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineTEAEtOH80685
2PiperidineDIPEAACN60882
3AnilineTEADMF1001275
4BenzylamineDIPEAEtOH80588

Table 2: Alkoxylation of this compound

EntryAlcoholBaseSolventTemp (°C)Time (h)Yield (%)
1MethanolNaOMeMeOH25490
2EthanolNaOEtEtOH25489
3IsopropanolNaOiPriPrOH50678
4Benzyl alcoholNaHTHF60885

Table 3: Thiolation of this compound

EntryThiol NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1ThiophenolK₂CO₃DMF25392
2Benzyl mercaptanNaHTHF25295
3EthanethiolEt₃NACN50588

Visualizations

SNAr Reaction Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Intermediate cluster_products Products Reactants This compound + Nucleophile (Nu⁻) Intermediate Resonance-Stabilized Anionic σ-Complex Reactants->Intermediate + Nu⁻ (Attack at C4) Products 4-Nu-2-(methylthio)pyrimidine + I⁻ Intermediate->Products - I⁻ (Loss of Leaving Group)

Caption: General mechanism of the SNAr reaction.

Experimental Workflow for Amination

Amination_Workflow A 1. Add this compound to dry flask under N₂ B 2. Dissolve in anhydrous solvent A->B C 3. Add amine nucleophile B->C D 4. Add non-nucleophilic base C->D E 5. Stir at specified temperature D->E F 6. Monitor reaction by TLC/LC-MS E->F G 7. Work-up and solvent removal F->G H 8. Purify by column chromatography G->H I 9. Characterize product H->I

Caption: Step-by-step workflow for amination.

Relationship of Reactants and Products

Reactant_Product_Relationship cluster_start Starting Material cluster_nucleophiles Nucleophiles cluster_products Products Start This compound Amine R₂NH Alkoxide RO⁻ Thiolate RS⁻ Product_Amine 4-(R₂N)-2-(methylthio)pyrimidine Amine->Product_Amine Amination Product_Alkoxide 4-(RO)-2-(methylthio)pyrimidine Alkoxide->Product_Alkoxide Alkoxylation Product_Thiolate 4-(RS)-2-(methylthio)pyrimidine Thiolate->Product_Thiolate Thiolation

Caption: Reactant to product transformation.

References

Application Notes: The Use of 4-Iodo-2-(methylthio)pyrimidine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. 4-Iodo-2-(methylthio)pyrimidine is a versatile and valuable building block for the synthesis of diverse pyrimidine-based kinase inhibitors. Its two distinct reactive sites—the C4 iodo group and the C2 methylthio group—allow for sequential and regioselective functionalization. This enables the construction of 2,4-disubstituted pyrimidine libraries for screening against various kinase targets. This document provides detailed protocols for key synthetic transformations, including Suzuki-Miyaura cross-coupling and subsequent Nucleophilic Aromatic Substitution (SNAr), and presents biological activity data for representative kinase inhibitor scaffolds that can be accessed through these methods.

Introduction to this compound

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. The pyrimidine ring is an effective ATP-mimetic scaffold, capable of forming key hydrogen bonds within the kinase hinge region.

This compound serves as an ideal starting material for generating libraries of potential kinase inhibitors. The C4-iodo bond is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl moieties. The C2-methylthio group can be readily oxidized to a methylsulfonyl group, an excellent leaving group for subsequent SNAr reactions with a wide range of nucleophiles, typically amines. This sequential functionalization provides a robust strategy for creating diverse 2,4-disubstituted pyrimidine derivatives.

Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValue
CAS Number 1122-74-3
Molecular Formula C₅H₅IN₂S
Molecular Weight 252.08 g/mol
Appearance Brown solid
Melting Point 45-47 °C
Storage Store in freezer under -20°C, inert atmosphere

Core Synthetic Strategy

The primary synthetic utility of this compound lies in its orthogonal reactivity. The C4 position is typically functionalized first via a C-C bond-forming reaction, followed by modification at the C2 position.

G cluster_start Starting Material cluster_path1 Pathway 1: C4 Functionalization cluster_path2 Pathway 2: C2 Functionalization Start This compound Suzuki Suzuki-Miyaura Coupling (Pd-catalyzed) Start->Suzuki R₁-B(OH)₂ Intermediate1 4-Aryl-2-(methylthio)pyrimidine Suzuki->Intermediate1 Oxidation Oxidation (e.g., m-CPBA) Intermediate1->Oxidation Intermediate2 4-Aryl-2-(methylsulfonyl)pyrimidine Oxidation->Intermediate2 SNAr Nucleophilic Aromatic Substitution (SNAr) with R₂-NH₂ FinalProduct Final Product: 2,4-Disubstituted Pyrimidine (Kinase Inhibitor Scaffold) SNAr->FinalProduct Intermediate2->SNAr G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add reagents to vial: - this compound - Boronic Acid - K₂CO₃ - Pd(PPh₃)₄ B 2. Add Solvents: - 1,4-Dioxane - Water A->B C 3. Seal vial B->C D 4. Microwave Irradiation (100-120°C, 15-30 min) C->D E 5. Cool & Dilute (Ethyl Acetate) D->E F 6. Aqueous Wash (Water, Brine) E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Pure 4-Aryl-2-(methylthio)pyrimidine H->I G cluster_upstream Upstream Signals cluster_pathway Intracellular Signaling Cascade GF Growth Factors (e.g., EGF, PDGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Abl Abl Kinase Receptor->Abl PIM PIM Kinase Receptor->PIM Proliferation Cell Proliferation & Survival Abl->Proliferation Promotes PIM->Proliferation Promotes CDK CDK2/Cyclin E G1S G1/S Phase Transition CDK->G1S Drives G1S->Proliferation Inhibitor Pyrimidine-Based Inhibitors Inhibitor->Abl Inhibitor->PIM Inhibitor->CDK

Application Note: A Robust Protocol for the Synthesis of 4-Aryl-2-(methylthio)pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Aryl-2-(methylthio)pyrimidines represent a significant class of heterocyclic compounds with a wide array of biological activities, making them attractive scaffolds in medicinal chemistry and drug discovery. The pyrimidine core is a fundamental component of various bioactive molecules, and the introduction of aryl and methylthio substituents at the 4- and 2-positions, respectively, has been shown to modulate their pharmacological profiles. This application note provides a detailed, step-by-step protocol for the synthesis of 4-aryl-2-(methylthio)pyrimidines, primarily through the well-established chalcone-based pathway. This method is reliable, versatile, and allows for the generation of a diverse library of derivatives for further investigation.

Overall Reaction Scheme

The synthesis is typically a two-step process. The first step involves a Claisen-Schmidt condensation of an aryl methyl ketone with an aryl aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone. The second step is a cyclocondensation reaction of the chalcone with S-methylisothiourea (or thiourea followed by S-methylation) to yield the target 4-aryl-2-(methylthio)pyrimidine.

Synthesis_Workflow A Aryl Methyl Ketone + Aryl Aldehyde B Chalcone Intermediate (α,β-Unsaturated Ketone) A->B Claisen-Schmidt Condensation (Base, e.g., NaOH/KOH) D 4-Aryl-2-(methylthio)pyrimidine B->D Cyclocondensation (Base, e.g., KOH) C S-Methylisothiourea C->D invis1

Caption: General synthetic workflow for 4-aryl-2-(methylthio)pyrimidines.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Chalcone Intermediate

This protocol is divided into two main parts: the synthesis of the chalcone precursor and its subsequent conversion to the target pyrimidine.

Part A: Synthesis of Chalcones (α,β-Unsaturated Ketones)

This procedure is based on the Claisen-Schmidt condensation reaction.[1]

Materials:

  • Substituted acetophenone (1.0 eq)

  • Substituted benzaldehyde (1.0 eq)

  • Ethanol or Methanol

  • Aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 20-40%)

  • Stirring plate and magnetic stirrer

  • Beaker or round-bottom flask

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve the substituted acetophenone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol or methanol in a beaker or round-bottom flask.

  • Cool the mixture in an ice bath with constant stirring.

  • Slowly add the aqueous NaOH or KOH solution dropwise to the stirred mixture.

  • Continue stirring at room temperature for a specified time (typically 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Once the reaction is complete, pour the reaction mixture into ice-cold water.

  • Neutralize the mixture by adding dilute HCl, which will cause the chalcone product to precipitate.

  • Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and then dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Part B: Synthesis of 4-Aryl-2-(methylthio)pyrimidines

This part of the protocol involves the cyclization of the synthesized chalcone with S-methylisothiourea sulfate in the presence of a base. An alternative involves using thiourea followed by methylation.[2]

Materials:

  • Synthesized chalcone (1.0 eq)

  • S-methylisothiourea sulfate (or thiourea) (1.0-1.2 eq)

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Reflux apparatus

  • Stirring plate and magnetic stirrer

  • Ice bath

  • Filtration apparatus

  • (If using thiourea) Methyl iodide

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (1.0 eq) and S-methylisothiourea sulfate (1.0-1.2 eq) in ethanol.

  • Add a solution of potassium hydroxide in ethanol to the mixture.

  • Heat the reaction mixture to reflux and maintain it for several hours (e.g., 4-10 hours), monitoring by TLC.[3]

  • After the reaction is complete, cool the mixture to room temperature and then pour it into ice-cold water.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with water and then dry it.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol or a mixture of solvents) to yield the pure 4-aryl-2-(methylthio)pyrimidine.

Detailed_Workflow cluster_chalcone Part A: Chalcone Synthesis cluster_pyrimidine Part B: Pyrimidine Synthesis A1 Dissolve Ketone & Aldehyde in EtOH A2 Add aq. KOH/NaOH in Ice Bath A1->A2 A3 Stir at Room Temp (4-24h) A2->A3 A4 Pour into Ice Water & Neutralize with HCl A3->A4 A5 Filter, Wash, & Dry Crude Chalcone A4->A5 A6 Recrystallize A5->A6 B1 Dissolve Chalcone & S-Methylisothiourea in EtOH A6->B1 Purified Chalcone B2 Add Ethanolic KOH B1->B2 B3 Reflux (4-10h) B2->B3 B4 Pour into Ice Water B3->B4 B5 Filter, Wash, & Dry Crude Product B4->B5 B6 Recrystallize B5->B6 P P B6->P Pure 4-Aryl-2-(methylthio)pyrimidine

Caption: Detailed experimental workflow for the two-step synthesis.

Data Presentation

The following table summarizes the yields for a selection of synthesized 4-aryl-2-(methylthio)pyrimidine derivatives reported in the literature.

Entry Aryl Group at C4 Aryl Group at C6 Yield (%) Reference
14-methoxyphenyl3-methoxyphenyl72[2]
24-chlorophenyl4-methoxyphenylNot explicitly stated, but synthesized[2]
34-chlorophenyl3,4-dimethoxyphenylNot explicitly stated, but synthesized[2]

Note: Yields can vary based on the specific substrates, reaction conditions, and purification methods.

Characterization

The structures of the synthesized compounds are typically confirmed using a combination of spectroscopic techniques:

  • ¹H NMR: To determine the proton environment of the molecule.

  • ¹³C NMR: To identify all unique carbon atoms.

  • FT-IR: To identify characteristic functional groups.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Alternative One-Pot Synthesis

A one-pot, two-stage base/acid-mediated reaction of an isothiourea and a β-ketoester can also provide access to related 4-pyrimidone-2-thioethers, which are precursors to densely functionalized pyrimidines.[4] This method offers the advantage of procedural simplicity and can be suitable for large-scale synthesis.[4]

Conclusion

The protocol described provides a reliable and adaptable method for the synthesis of 4-aryl-2-(methylthio)pyrimidines. By varying the starting acetophenones and benzaldehydes, a wide range of derivatives can be prepared, facilitating structure-activity relationship (SAR) studies for drug development and other applications. The straightforward nature of the reactions and the generally good yields make this an excellent approach for both academic and industrial research settings.

References

Application Notes and Protocols: 4-Iodo-2-(methylthio)pyrimidine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-molecular-weight compounds ("fragments") to probe the binding sites of biological targets. Due to their simplicity, fragments can form high-quality interactions and often exhibit high ligand efficiency. Subsequent optimization of these initial fragment hits through structure-guided chemistry can lead to the development of potent and selective drug candidates.

The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it an attractive starting point for inhibitor design. 4-Iodo-2-(methylthio)pyrimidine is a valuable fragment that combines the advantageous features of the pyrimidine core with strategically placed vectors for chemical elaboration. The iodo group provides a handle for various coupling reactions (e.g., Suzuki, Sonogashira), while the methylthio group can be displaced or oxidized to modulate solubility and binding interactions.

These application notes provide a comprehensive overview of the utility of this compound in an FBDD campaign targeting a protein kinase, for instance, the Proto-oncogene serine/threonine-protein kinase (PIM-1), which is implicated in various cancers.

Application of this compound in a Kinase FBDD Campaign

An FBDD workflow utilizing this compound can be conceptualized as a multi-stage process, beginning with initial screening to identify binders, followed by validation and characterization of the interaction, and culminating in structure-based optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization a Fragment Library Screening (including this compound) b Primary Hit Confirmation (e.g., SPR, TSA) a->b c Orthogonal Validation (e.g., ITC, NMR) b->c d Structural Biology (X-ray Crystallography) c->d e Structure-Activity Relationship (SAR) via Chemical Synthesis d->e f Lead Compound e->f

Figure 1: A generalized workflow for a fragment-based drug discovery campaign.
Hypothetical Screening Data

In a hypothetical screen against PIM-1 kinase, this compound was identified as a promising hit. The following tables summarize the quantitative data that would be generated during the validation and characterization phases.

Table 1: Biophysical Screening Data for Fragment Hits against PIM-1 Kinase

Fragment IDChemical StructureMolecular Weight (Da)Screening MethodResult
F1 This compound 252.08 SPR Binding Detected
F22-aminopyrimidine95.10SPRNo Binding
F34-chloropyrimidine114.53SPRNo Binding
F4 2-amino-4-iodopyrimidine 220.98 SPR Binding Detected

Table 2: Binding Affinity and Thermodynamic Profile of Validated Hits

Fragment IDKD (µM) [SPR]KD (µM) [ITC]Ligand Efficiency (LE)ΔH (kcal/mol) [ITC]-TΔS (kcal/mol) [ITC]
F1 1501850.35-6.21.1
F42502800.31-5.50.6

Note: The data presented are hypothetical for illustrative purposes.

Experimental Protocols

Primary Screening and Hit Confirmation: Surface Plasmon Resonance (SPR)

SPR is a sensitive, label-free technique used to detect and quantify biomolecular interactions in real-time. It is well-suited for fragment screening due to its ability to detect weak binding events.

Objective: To identify fragments that bind to the target kinase and to determine their binding affinity (KD).

Materials:

  • SPR instrument (e.g., Biacore, Reichert)

  • Sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant PIM-1 kinase (high purity)

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Fragment library, including this compound, dissolved in DMSO.

Protocol:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of NHS/EDC for 7 minutes.

    • Inject PIM-1 kinase (20 µg/mL in immobilization buffer) over the activated surface to achieve an immobilization level of ~8000-10000 response units (RU).

    • Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl.

    • A reference flow cell is prepared similarly but without the protein injection.

  • Fragment Screening:

    • Prepare fragment solutions at a concentration of 200 µM in running buffer containing a matched concentration of DMSO (e.g., 2%).

    • Inject each fragment solution over the reference and protein-coated flow cells for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.

    • Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.

    • Fragments showing a stable binding response are considered primary hits.

    • For affinity determination, perform a dose-response analysis by injecting the hit fragment at various concentrations (e.g., 10 µM to 500 µM).

    • Fit the steady-state binding data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

Orthogonal Validation: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS, and stoichiometry).

Objective: To confirm the binding of fragment hits and to characterize the thermodynamics of the interaction.

Materials:

  • Isothermal titration calorimeter

  • PIM-1 kinase in ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

  • Hit fragments (e.g., this compound) dissolved in the same ITC buffer.

Protocol:

  • Sample Preparation:

    • Dialyze the PIM-1 kinase extensively against the ITC buffer.

    • Dissolve the fragment in the final dialysis buffer to ensure no buffer mismatch.

    • Degas both protein and fragment solutions immediately before the experiment.

  • ITC Experiment:

    • Fill the sample cell with PIM-1 kinase at a concentration of 20-50 µM.

    • Fill the injection syringe with the fragment solution at a concentration 10-15 times that of the protein (e.g., 300-750 µM).

    • Perform an initial injection of 0.5 µL, followed by 18-24 injections of 2 µL each, with a spacing of 150 seconds between injections.

    • Perform a control titration by injecting the fragment into the buffer-filled cell to determine the heat of dilution.

  • Data Analysis:

    • Integrate the raw titration data to obtain the heat change per injection.

    • Subtract the heat of dilution from the binding data.

    • Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to determine KD, ΔH, and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Structural Elucidation: X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, which is crucial for structure-based drug design.

Objective: To determine the three-dimensional structure of the PIM-1 kinase in complex with this compound.

Protocol:

  • Crystallization:

    • Crystallize apo-PIM-1 kinase using a suitable method (e.g., hanging drop vapor diffusion) and conditions.

  • Fragment Soaking:

    • Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-10 mM) in the crystallization mother liquor.

    • Transfer the apo-crystals into the soaking solution and incubate for a defined period (e.g., 2-24 hours).

  • Data Collection and Structure Determination:

    • Cryo-protect the soaked crystal and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure by molecular replacement using the apo-PIM-1 structure as a search model.

    • Refine the model and build the fragment into the observed electron density.

Hit-to-Lead Optimization

The structural information obtained from X-ray crystallography guides the optimization of the fragment hit. For this compound, the iodo group at the 4-position is an ideal vector for synthetic elaboration.

SAR_Strategy cluster_0 Initial Fragment Hit cluster_1 Structure-Based Design cluster_2 Chemical Elaboration cluster_3 Lead Compound start This compound design Analyze Co-crystal Structure Identify Unoccupied Pockets start->design suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) design->suzuki sonogashira Sonogashira Coupling (Alkynes) design->sonogashira lead Improved Potency and Selectivity suzuki->lead sonogashira->lead

Figure 2: A logical diagram for the hit-to-lead optimization strategy.

By using Suzuki or Sonogashira cross-coupling reactions, various aryl, heteroaryl, or alkynyl groups can be introduced at the 4-position to probe for additional interactions within the kinase active site, thereby increasing potency and selectivity.

PIM-1 Kinase Signaling Pathway

PIM-1 is a constitutively active serine/threonine kinase that is regulated primarily at the level of transcription, translation, and protein stability. It plays a crucial role in cell survival and proliferation by phosphorylating a variety of downstream substrates.

PIM1_Pathway cytokines Cytokines (e.g., IL-6) jak JAK cytokines->jak activates stat STAT3/5 jak->stat phosphorylates pim1_gene PIM-1 Gene stat->pim1_gene activates transcription pim1_protein PIM-1 Kinase pim1_gene->pim1_protein translates to bad Bad pim1_protein->bad phosphorylates p27 p27 pim1_protein->p27 phosphorylates bcl2 Bcl-2/Bcl-xL bad->bcl2 releases apoptosis Apoptosis bcl2->apoptosis inhibits cell_cycle Cell Cycle Progression p27->cell_cycle promotes

Figure 3: A simplified representation of the PIM-1 kinase signaling pathway.

Inhibitors of PIM-1, developed from fragments like this compound, could block these downstream effects, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

Application Note and Protocols for the Oxidation of the Methylthio Group to Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The oxidation of the methylthio group (-SCH₃) to a methylsulfonyl group (-SO₂CH₃), or sulfone, is a crucial transformation in organic synthesis and medicinal chemistry. Sulfones are a common structural motif found in a wide array of pharmaceuticals and agrochemicals.[1] This functional group often enhances key drug properties such as metabolic stability, solubility, and cell permeability. For instance, 4'-(methylsulfonyl)acetophenone is a vital precursor in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[2] This document provides detailed protocols for several common and effective methods to achieve this oxidation, enabling researchers to select the most suitable procedure for their specific needs.

Reaction Principle: The oxidation of a thioether, such as a compound containing a methylthio group, to a sulfone typically proceeds in a stepwise manner. The initial oxidation converts the thioether to an intermediate sulfoxide (-SOCH₃). Further oxidation of the sulfoxide yields the desired sulfone (-SO₂CH₃).[3] Careful selection of the oxidizing agent and reaction conditions is necessary to control the reaction and ensure complete conversion to the sulfone without significant side product formation.

Experimental Protocols

Herein, we describe three reliable methods for the oxidation of a methylthio group to a sulfone using common laboratory reagents.

Method A: Oxidation using Hydrogen Peroxide and Sodium Tungstate

This method utilizes hydrogen peroxide as an environmentally benign oxidant with a catalytic amount of sodium tungstate.[2] It is a cost-effective and relatively safe procedure suitable for many substrates.

Materials:

  • Substrate containing a methylthio group (1.0 eq)

  • Ethylene dichloride (EDC) or another suitable solvent

  • Deionized water

  • Sodium tungstate (Na₂WO₄) (0.01 - 0.05 eq)

  • Sulfuric acid (H₂SO₄), catalytic amount

  • Hydrogen peroxide (H₂O₂), 30-50% solution (2.2 - 3.0 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the methylthio-containing substrate (1.0 eq) in ethylene dichloride.

  • To this solution, add deionized water, a catalytic amount of sodium tungstate (e.g., ~0.01-0.05 equivalents), and a catalytic amount of sulfuric acid.[2]

  • Heat the reaction mixture to 40-45°C with vigorous stirring.[2]

  • Slowly add the hydrogen peroxide solution (2.2 - 3.0 eq) dropwise via the dropping funnel, maintaining the reaction temperature.

  • After the addition is complete, continue stirring the mixture for an additional 1-3 hours, or until the reaction is complete.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any residual acid.[2]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude sulfone product.[2]

  • If necessary, purify the crude product by recrystallization or column chromatography on silica gel.

Method B: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a highly effective and widely used reagent for the oxidation of thioethers to sulfones.[4][5] This method is often high-yielding but requires careful handling of the potentially explosive m-CPBA.

Materials:

  • Substrate containing a methylthio group (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (2.2 - 2.5 eq)

  • Dichloromethane (DCM) or another suitable chlorinated solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the methylthio-containing substrate (1.0 eq) in dichloromethane in a round-bottom flask and stir at room temperature.

  • In a separate beaker, prepare a solution or slurry of m-CPBA (2.2 - 2.5 eq) in DCM.

  • Add the m-CPBA solution/slurry portion-wise to the stirred solution of the substrate. An initial cooling to 0°C in an ice bath may be employed to control the initial exotherm.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, or until the reaction is complete. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to destroy excess peroxide.[4]

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove m-chlorobenzoic acid) and saturated NaCl solution.[4]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the pure sulfone.

Method C: Oxidation using Oxone®

Oxone® (potassium peroxymonosulfate) is a stable, inexpensive, and versatile oxidizing agent that efficiently converts thioethers to sulfones in polar protic solvents.

Materials:

  • Substrate containing a methylthio group (1.0 eq)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (2.1 - 2.5 eq)

  • Methanol (MeOH) and water, or another suitable solvent system (e.g., THF/water)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the methylthio-containing substrate (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve Oxone® (2.1 - 2.5 eq) in deionized water.

  • Add the Oxone® solution dropwise to the stirred substrate solution at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated NaCl solution, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Comparison of Oxidation Methods

The following table summarizes the key aspects of the described protocols for easy comparison.

Parameter Method A: H₂O₂ / Na₂WO₄ Method B: m-CPBA Method C: Oxone®
Oxidizing Agent Hydrogen Peroxide (H₂O₂)meta-Chloroperoxybenzoic acidOxone® (2KHSO₅·KHSO₄·K₂SO₄)
Stoichiometry CatalyticStoichiometric (2.2 - 2.5 eq)Stoichiometric (2.1 - 2.5 eq)
Typical Solvent Ethylene Dichloride / WaterDichloromethane (DCM)Methanol / Water
Temperature 40-45°C0°C to Room Temperature0°C to Room Temperature
Typical Time 1 - 4 hours2 - 6 hours1 - 4 hours
Typical Yield Good to ExcellentHigh to ExcellentHigh to Excellent
Advantages Environmentally benign (water byproduct), cost-effective.[1][6]High efficiency, reliable, well-established.Stable solid, easy to handle, effective.
Disadvantages Requires heating, potential for side reactions if not controlled.Potentially explosive, stoichiometric waste (m-CBA).Requires aqueous workup, can be acidic.

Visualizations

Signaling Pathway Diagram

Oxidation_Pathway Thioether R-S-CH₃ (Methylthio Ether) Sulfoxide R-SO-CH₃ (Sulfoxide) Thioether->Sulfoxide [O] (1 eq. Oxidant) Sulfone R-SO₂-CH₃ (Sulfone) Sulfoxide->Sulfone [O] (1 eq. Oxidant)

Caption: Stepwise oxidation of a methylthio group to a sulfone.

Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification Setup 1. Dissolve Substrate in Solvent Addition 2. Add Oxidizing Agent Setup->Addition Monitor 3. Stir and Monitor (e.g., by TLC) Addition->Monitor Quench 4. Quench Reaction Monitor->Quench Extract 5. Liquid-Liquid Extraction Quench->Extract Dry 6. Dry Organic Layer Extract->Dry Concentrate 7. Concentrate (Rotary Evaporation) Dry->Concentrate Purify 8. Column Chromatography or Recrystallization Concentrate->Purify Characterize 9. Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: General workflow for oxidation and product isolation.

Safety Precautions

  • Oxidizing Agents: All oxidizing agents (Hydrogen Peroxide, m-CPBA, Oxone®) are strong oxidizers and should be handled with care in a well-ventilated fume hood. They can react violently with flammable and combustible materials.

  • m-CPBA: meta-Chloroperoxybenzoic acid is sensitive to shock and heat and can be explosive, especially in high concentrations. Store it in a refrigerator and avoid using metal spatulas.

  • Hydrogen Peroxide: Concentrated hydrogen peroxide can cause severe skin burns and is a strong oxidizer.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when performing these procedures.

  • Quenching: Always perform a quenching step (e.g., with sodium thiosulfate) to safely neutralize any excess oxidizing agent before solvent removal and disposal.

References

Application Notes and Protocols for the Regioselective Functionalization of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloropyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their prevalence in a wide range of biologically active molecules and functional materials. The presence of two chlorine atoms on the pyrimidine ring offers two reactive sites for functionalization, enabling the synthesis of diverse molecular architectures. However, the selective functionalization of one chloro-substituent over the other, known as regioselectivity, is a critical challenge that dictates the efficiency and outcome of a synthetic route.

This document provides detailed application notes and experimental protocols for the regioselective functionalization of three common dichloropyrimidine isomers: 2,4-dichloropyrimidine, 4,6-dichloropyrimidine, and 2,5-dichloropyrimidine. The focus is on three of the most powerful and widely used cross-coupling and substitution reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).

The general reactivity of chloro-substituents on the pyrimidine ring typically follows the order C4(6) > C2 >> C5.[1] This inherent reactivity difference is the foundation for achieving regioselectivity. However, this order can be significantly influenced by a variety of factors, including the electronic and steric nature of other substituents on the pyrimidine ring, the choice of catalyst and ligands in cross-coupling reactions, and the specific reaction conditions such as solvent, base, and temperature.[2][3]

These notes are intended to serve as a practical guide for researchers, providing a summary of key reactivity principles, detailed experimental procedures, and quantitative data to facilitate the strategic design and execution of synthetic routes involving dichloropyrimidines.

Factors Influencing Regioselectivity

The regiochemical outcome of dichloropyrimidine functionalization is a delicate interplay of several factors. A thorough understanding of these factors is crucial for predicting and controlling the selectivity of a given reaction.

G cluster_factors Factors Influencing Regioselectivity Electronic Effects Electronic Effects Regioselective Product Regioselective Product Electronic Effects->Regioselective Product Steric Hindrance Steric Hindrance Steric Hindrance->Regioselective Product Catalyst System Catalyst System Catalyst System->Regioselective Product Reaction Conditions Reaction Conditions Reaction Conditions->Regioselective Product Dichloropyrimidine Dichloropyrimidine Dichloropyrimidine->Electronic Effects Substituent Effects Dichloropyrimidine->Steric Hindrance Substituent & Reagent Size Dichloropyrimidine->Catalyst System Ligand Choice (Pd-cat.) Dichloropyrimidine->Reaction Conditions Solvent, Base, Temp.

Caption: Key factors influencing the regioselectivity of dichloropyrimidine functionalization.

2,4-Dichloropyrimidine

2,4-Dichloropyrimidine is the most extensively studied isomer, with a well-established preference for substitution at the C4 position under many conditions. This is attributed to the greater electrophilicity of the C4 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In the case of 2,4-dichloropyrimidine, the reaction overwhelmingly favors substitution at the C4 position.

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)TimeYield (%)C4:C2 RatioReference
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O10024 h75>95:5[2]
2Phenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min92>95:5[2]
34-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min77>95:5[2]
43-Thienylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min85>95:5[2]

This protocol describes a general procedure for the highly regioselective C4-arylation of 2,4-dichloropyrimidine using microwave irradiation.[2]

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Microwave synthesis vial

Procedure:

  • To a microwave synthesis vial, add 2,4-dichloropyrimidine (0.5 mmol, 1.0 equiv.), the desired arylboronic acid (0.55 mmol, 1.1 equiv.), and K₂CO₃ (1.0 mmol, 2.0 equiv.).

  • Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

  • Add a mixture of 1,4-dioxane (4 mL) and deionized water (2 mL).

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture at 100 °C for 15 minutes with stirring.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds. Similar to the Suzuki coupling, this reaction generally proceeds with high selectivity for the C4 position of 2,4-dichloropyrimidine. However, the choice of ligand and the presence of substituents on the pyrimidine ring can influence the regioselectivity. For instance, the presence of a 6-aryl group can lead to excellent C4-selectivity.[3]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)TimeYield (%)C4:C2 RatioReference
1DibutylaminePd(OAc)₂ (1)dppb (1)LiHMDSTHF05 min95>99:1[3]
2MorpholinePd(OAc)₂ (2)dppb (2)LiHMDSTHF-201 h92>30:1[3]
3AnilineNoneNoneLiHMDSTHF-600.5 h9495:5[3]
4N-MethylanilineNoneNoneLiHMDSTHF-600.5 h9697:3[3]

dppb = 1,4-Bis(diphenylphosphino)butane; LiHMDS = Lithium bis(trimethylsilyl)amide

The following protocol is adapted for the highly C4-selective amination of a 6-aryl-2,4-dichloropyrimidine with a secondary aliphatic amine.[3]

Materials:

  • 6-Aryl-2,4-dichloropyrimidine

  • Secondary aliphatic amine

  • Palladium(II) acetate [Pd(OAc)₂]

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the 6-aryl-2,4-dichloropyrimidine (1.0 equiv.), Pd(OAc)₂ (0.01 equiv.), and dppb (0.01 equiv.) in anhydrous THF.

  • In a separate flask, pre-mix the secondary aliphatic amine (1.1 equiv.) with LiHMDS (1.2 equiv., 1 M solution in THF) at 0 °C for 10 minutes.

  • Add the pre-mixed amine/LiHMDS solution dropwise to the solution of the pyrimidine and catalyst at the specified reaction temperature (e.g., 0 °C or -20 °C).

  • Stir the reaction mixture for the specified time, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for the functionalization of dichloropyrimidines. While the C4 position of 2,4-dichloropyrimidine is generally more reactive, the regioselectivity of SNAr is highly sensitive to electronic effects. Electron-donating groups at the C6 position can favor substitution at the C2 position, while electron-withdrawing groups at the C5 position enhance C4 selectivity.[2][4]

EntryDichloropyrimidineNucleophileConditionsYield (%)C4:C2 RatioReference
12,4-dichloro-5-nitropyrimidineDiethylamineCH₂Cl₂, rt, 1h95>95:5 (C4)[5]
22,4-dichloro-6-methoxypyrimidineAmine--C2 selective[2]
32,4-dichloro-5-(trimethylsilyl)pyrimidineAmine--C2 selective[2]

4,6-Dichloropyrimidine

4,6-Dichloropyrimidine is a symmetrical molecule, and therefore, mono-functionalization does not involve regioselectivity between the two chlorine atoms. However, understanding its reactivity is crucial for sequential functionalization.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on 4,6-dichloropyrimidine proceed readily with a variety of nucleophiles.

EntryAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1N-(2-(1-Adamantyloxy)ethyl)amineK₂CO₃DMFrt1295[6]
2N-((1-Adamantyl)methyl)amineK₂CO₃DMFrt1265[6]
31-(2-Adamantyl)piperazineK₂CO₃DMFrt1275[6]

This protocol describes a general procedure for the mono-amination of 4,6-dichloropyrimidine.[6]

Materials:

  • 4,6-Dichloropyrimidine

  • Amine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 4,6-dichloropyrimidine (1.0 equiv.) in DMF.

  • Add the amine (1.0-1.2 equiv.) and potassium carbonate (2.0 equiv.).

  • Stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed as monitored by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

2,5-Dichloropyrimidine

2,5-Dichloropyrimidine is an unsymmetrical isomer, and its functionalization presents a significant regioselectivity challenge. The C2 position is generally more activated towards nucleophilic attack and oxidative addition in palladium-catalyzed reactions due to its proximity to the two nitrogen atoms. However, recent studies have shown that it is possible to achieve selective functionalization at the C5 position under specific conditions.

Suzuki-Miyaura Coupling

While the C2 position is electronically favored for Suzuki coupling, C5-selective coupling of 2,5-dichloropyrimidine has been achieved using ligand-free "Jeffery" conditions.[7]

EntryBoronic AcidCatalyst (mol%)AdditiveBaseSolventTemp. (°C)Time (h)Yield (%)C5:C2 RatioReference
14-Methoxyphenylboronic acidPd(OAc)₂ (2)NBu₄BrK₂CO₃NMP/H₂O1001875>99:1[7]

NMP = N-Methyl-2-pyrrolidone; NBu₄Br = Tetrabutylammonium bromide

The following protocol describes the ligand-free Jeffery conditions for the C5-selective arylation of 2,5-dichloropyrimidine.[7]

Materials:

  • 2,5-Dichloropyrimidine

  • Arylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tetrabutylammonium bromide (NBu₄Br)

  • Potassium carbonate (K₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP)

  • Deionized water

Procedure:

  • To a reaction vessel, add 2,5-dichloropyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), NBu₄Br (1.0 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add a mixture of NMP and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours under an inert atmosphere.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination and SNAr

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a general experimental workflow for palladium-catalyzed cross-coupling reactions and a conceptual representation of the interplay of factors determining the regiochemical outcome.

G cluster_workflow General Experimental Workflow for Pd-Catalyzed Cross-Coupling Reaction Setup Reaction Setup Inert Atmosphere Inert Atmosphere Reaction Setup->Inert Atmosphere Reagent Addition Reagent Addition Inert Atmosphere->Reagent Addition Reaction Reaction Reagent Addition->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

G 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine C4-Functionalization C4-Functionalization 2,4-Dichloropyrimidine->C4-Functionalization Favored C2-Functionalization C2-Functionalization 2,4-Dichloropyrimidine->C2-Functionalization Possible (e.g., with EDG at C6) 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine Symmetrical Functionalization Symmetrical Functionalization 4,6-Dichloropyrimidine->Symmetrical Functionalization 2,5-Dichloropyrimidine 2,5-Dichloropyrimidine 2,5-Dichloropyrimidine->C2-Functionalization Generally Favored C5-Functionalization C5-Functionalization 2,5-Dichloropyrimidine->C5-Functionalization Achievable (Ligand-free Suzuki)

Caption: Reactivity patterns of dichloropyrimidine isomers.

Conclusion

The regioselective functionalization of dichloropyrimidines is a powerful strategy for the synthesis of complex molecules. While the inherent electronic properties of the pyrimidine ring provide a basis for predictable reactivity, a careful selection of reaction partners, catalyst systems, and conditions is paramount to achieving high regioselectivity. For 2,4-dichloropyrimidine, C4-functionalization is generally favored, but this can be modulated by substituents. 4,6-Dichloropyrimidine offers a platform for symmetrical or sequential disubstitution. The less explored 2,5-dichloropyrimidine presents a more nuanced challenge, with recent advances demonstrating the feasibility of selective functionalization at either the C2 or C5 position. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the rich chemistry of dichloropyrimidines in their synthetic endeavors.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 4-Iodo-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of novel heterocyclic compounds utilizing 4-iodo-2-(methylthio)pyrimidine as a versatile starting material. The methodologies focus on widely applicable and robust palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, to introduce diverse functionalities at the C4 position of the pyrimidine ring. Furthermore, strategies for the subsequent intramolecular cyclization to construct fused heterocyclic systems of medicinal and biological interest, such as thieno[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, are presented.

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom at the C4 position of this compound is highly susceptible to palladium-catalyzed cross-coupling reactions, providing a powerful tool for the construction of C-C and C-N bonds.

Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-2-(methylthio)pyrimidines

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyrimidine core and various aryl or heteroaryl boronic acids or esters. This reaction is fundamental for the synthesis of biaryl structures commonly found in pharmacologically active molecules.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.). Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.). A degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), is then added. The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours, with the progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic Acid DerivativeProductTypical Yield (%)
1Phenylboronic acid4-Phenyl-2-(methylthio)pyrimidine85-95
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine80-90
33-Pyridinylboronic acid4-(Pyridin-3-yl)-2-(methylthio)pyrimidine75-85
4Thiophene-2-boronic acid4-(Thiophen-2-yl)-2-(methylthio)pyrimidine70-85

Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling start Start: this compound + Arylboronic Acid reagents Reagents: Pd(PPh3)4 K2CO3 or Cs2CO3 1,4-Dioxane/H2O start->reagents Add reaction Reaction: 80-100 °C, 4-12 h Inert Atmosphere reagents->reaction Heat workup Workup: Extraction Drying Concentration reaction->workup Cool purification Purification: Column Chromatography workup->purification product Product: 4-Aryl-2-(methylthio)pyrimidine purification->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling for the Synthesis of 4-Alkynyl-2-(methylthio)pyrimidines

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the pyrimidine and a terminal alkyne, yielding 4-alkynylpyrimidine derivatives which are valuable precursors for more complex heterocyclic systems.

Experimental Protocol: General Procedure for Sonogashira Coupling

In a Schlenk tube under an inert atmosphere, this compound (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq.), and a copper(I) co-catalyst like CuI (0.05 eq.) are combined in a suitable solvent, for instance, anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). A base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.), is added, followed by the terminal alkyne (1.2 eq.). The reaction mixture is stirred at room temperature to 60 °C for 6-24 hours until completion as monitored by TLC. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The resulting crude product is purified by column chromatography.[1]

Table 2: Representative Sonogashira Coupling Reactions

EntryTerminal AlkyneProductTypical Yield (%)
1Phenylacetylene4-(Phenylethynyl)-2-(methylthio)pyrimidine80-90
2Ethynyltrimethylsilane4-((Trimethylsilyl)ethynyl)-2-(methylthio)pyrimidine85-95
3Propargyl alcohol3-(2-(Methylthio)pyrimidin-4-yl)prop-2-yn-1-ol70-80
41-Hexyne4-(Hex-1-yn-1-yl)-2-(methylthio)pyrimidine75-85
Buchwald-Hartwig Amination for the Synthesis of 4-Amino-2-(methylthio)pyrimidines

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, coupling the pyrimidine core with a wide range of primary and secondary amines. This reaction is crucial for introducing nitrogen-containing substituents and for the synthesis of precursors for fused heterocyclic systems.[2]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

An oven-dried Schlenk tube is charged with this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos or tBuDavePhos, 0.04 eq.), and a strong base such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) (1.5 eq.). The tube is evacuated and backfilled with an inert gas. Anhydrous, degassed toluene or dioxane is added, followed by the amine (1.2 eq.). The reaction mixture is heated to 80-110 °C for 12-24 hours. After cooling, the mixture is diluted with an organic solvent, filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired 4-aminopyrimidine derivative.[3][4]

Table 3: Representative Buchwald-Hartwig Amination Reactions

EntryAmineProductTypical Yield (%)
1AnilineN-Phenyl-2-(methylthio)pyrimidin-4-amine70-85
2Morpholine4-(Morpholino)-2-(methylthio)pyrimidine80-90
3BenzylamineN-Benzyl-2-(methylthio)pyrimidin-4-amine75-85
4n-ButylamineN-(n-Butyl)-2-(methylthio)pyrimidin-4-amine70-80

Synthesis of Fused Heterocyclic Systems

The functionalized pyrimidines synthesized via cross-coupling reactions serve as excellent precursors for the construction of fused heterocyclic scaffolds.

Synthesis of Pyrrolo[2,3-d]pyrimidines

A two-step approach involving a Buchwald-Hartwig amination followed by an intramolecular cyclization can be employed for the synthesis of pyrrolo[2,3-d]pyrimidines.

Synthetic Pathway to Pyrrolo[2,3-d]pyrimidines

Pyrrolo_Synthesis start This compound step1 Step 1: Buchwald-Hartwig Amination (with 2-aminoarylketone) start->step1 intermediate Intermediate: 4-(2-Acylphenylamino)-2-(methylthio)pyrimidine step1->intermediate step2 Step 2: Intramolecular Cyclization (e.g., Acid-catalyzed condensation) intermediate->step2 product Product: Pyrrolo[2,3-d]pyrimidine Derivative step2->product

Caption: Two-step synthesis of pyrrolo[2,3-d]pyrimidines.

Experimental Protocol: Synthesis of a Pyrrolo[2,3-d]pyrimidine Derivative (Hypothetical Example)

Step 1: Buchwald-Hartwig Amination. Following the general protocol for Buchwald-Hartwig amination, this compound is reacted with an ortho-aminoarylketone (e.g., 2-aminoacetophenone).

Step 2: Intramolecular Cyclization. The resulting 4-(2-acetylphenylamino)-2-(methylthio)pyrimidine intermediate is dissolved in a suitable solvent like acetic acid or polyphosphoric acid and heated to facilitate an intramolecular condensation, leading to the formation of the pyrrolo[2,3-d]pyrimidine ring system. The product is then isolated and purified using standard procedures.[1]

Synthesis of Thieno[2,3-d]pyrimidines

A Sonogashira coupling followed by an electrophilic or radical-mediated cyclization can be used to construct the thieno[2,3-d]pyrimidine scaffold.

Synthetic Pathway to Thieno[2,3-d]pyrimidines

Thieno_Synthesis start This compound step1 Step 1: Sonogashira Coupling (with a protected ethynylthiol) start->step1 intermediate Intermediate: 4-(2-Thioalkynyl)-2-(methylthio)pyrimidine step1->intermediate step2 Step 2: Intramolecular Cyclization (e.g., Iodine-mediated) intermediate->step2 product Product: Thieno[2,3-d]pyrimidine Derivative step2->product

References

Troubleshooting & Optimization

Overcoming poor yields in the synthesis of 4-Iodo-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 4-Iodo-2-(methylthio)pyrimidine, particularly addressing issues of poor yield.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to obtain this compound?

A1: While direct iodination of 2-(methylthio)pyrimidine can be challenging, a more robust and higher-yielding method is a multi-step synthesis. This typically involves the initial synthesis of 2-(methylthio)pyrimidin-4-one, followed by chlorination to 4-chloro-2-(methylthio)pyrimidine, and finally a halide exchange reaction (Finkelstein reaction) to yield the desired this compound.

Q2: I am observing a very low yield after the final iodination step. What are the common causes?

A2: Low yields in the final Finkelstein reaction can stem from several factors. The reactivity of the 4-chloro-2-(methylthio)pyrimidine can be lower than typical alkyl halides. Reaction conditions such as temperature, reaction time, and the choice of solvent are critical. Incomplete conversion, side reactions, or difficulties in product isolation are common culprits. Please refer to the detailed troubleshooting guide for this step.

Q3: Are there any "green" or more environmentally friendly methods for the iodination of pyrimidines?

A3: Yes, research has shown that the iodination of pyrimidine derivatives can be achieved under solvent-free conditions using mechanical grinding with solid iodine and silver nitrate.[1][2] This method has been reported to produce high yields (70-98%) for other pyrimidine derivatives and offers a more eco-friendly alternative to traditional methods that may use hazardous reagents and solvents.[1][2]

Q4: Can I use N-Iodosuccinimide (NIS) for the direct iodination of 2-(methylthio)pyrimidine?

A4: While NIS is a common electrophilic iodinating agent, its success with 2-(methylthio)pyrimidine can be variable. The methylthio group is an activating group, which can lead to over-iodination or reaction at other positions on the pyrimidine ring. Optimization of reaction conditions, including solvent and temperature, would be necessary. For a more reliable outcome, the multi-step synthesis is recommended.

Troubleshooting Guides

This section provides detailed troubleshooting for each step of the recommended multi-step synthesis of this compound.

Logical Workflow for Synthesis and Troubleshooting

cluster_0 Step 1: Synthesis of 2-(Methylthio)pyrimidin-4-one cluster_1 Step 2: Chlorination cluster_2 Step 3: Iodination (Finkelstein Reaction) cluster_3 Troubleshooting A Thiourea + Diethyl Malonate B Cyclization A->B C Methylation (e.g., CH3I) B->C D 2-(Methylthio)pyrimidin-4-one C->D E 2-(Methylthio)pyrimidin-4-one D->E T1 Low Yield in Step 1? D->T1 F Chlorination (POCl3) E->F G 4-Chloro-2-(methylthio)pyrimidine F->G H 4-Chloro-2-(methylthio)pyrimidine G->H T2 Low Yield in Step 2? G->T2 I Halide Exchange (NaI) H->I J This compound I->J T3 Low Yield in Step 3? J->T3 S1 Optimize Base/Solvent T1->S1 S2 Ensure Anhydrous Conditions T2->S2 S3 Increase Reaction Time/Temp T3->S3

Caption: A logical workflow for the synthesis and troubleshooting of this compound.

Step 1: Synthesis of 2-(Methylthio)pyrimidin-4-one

This step involves the condensation of thiourea and diethyl malonate to form 2-thiouracil, followed by methylation.

Observed Issue Potential Cause Recommended Solution
Low yield of 2-thiouracil Incomplete reaction or side product formation.Ensure the use of a strong base like sodium ethoxide. The reaction temperature and time are crucial; monitor the reaction by TLC.
Formation of multiple products during methylation Over-methylation (at nitrogen and sulfur).Use a stoichiometric amount of methyl iodide and control the reaction temperature. A milder base can also be employed.
Difficulty in isolating the product Product may be soluble in the reaction mixture.After reaction completion, acidification can precipitate the product. Recrystallization from a suitable solvent like ethanol can be used for purification.
Step 2: Chlorination of 2-(Methylthio)pyrimidin-4-one

This step converts the hydroxyl group at the 4-position to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃).

Observed Issue Potential Cause Recommended Solution
Incomplete conversion to the chloro-derivative Insufficient chlorinating agent or deactivation of the reagent.Use a fresh bottle of POCl₃. An excess of the reagent may be required. The reaction often requires heating; ensure the reaction temperature is maintained.
Dark-colored reaction mixture and product Decomposition of the starting material or product at high temperatures.Perform the reaction at the lowest effective temperature. Addition of a base like triethylamine can sometimes mitigate decomposition.
Hydrolysis of the product back to the starting material Presence of water during workup.Ensure all glassware is dry and use anhydrous solvents. Quench the reaction carefully with ice-cold water or a biphasic mixture to minimize hydrolysis.
Step 3: Iodination of 4-Chloro-2-(methylthio)pyrimidine (Finkelstein Reaction)

This is a halide exchange reaction where the chloro group is replaced by an iodo group.

Observed Issue Potential Cause Recommended Solution
Low or no conversion to the iodo-product The C-Cl bond in the pyrimidine ring is strong and less reactive than in alkyl chlorides.Increase the reaction temperature and/or time. Use a high-boiling point polar aprotic solvent like DMF or acetonitrile. An excess of sodium iodide (NaI) can help drive the equilibrium towards the product. For unreactive aromatic chlorides, catalysis with copper(I) iodide in combination with a diamine ligand may be necessary.[3]
Side product formation Decomposition of the starting material or product under harsh reaction conditions.Monitor the reaction by TLC to avoid prolonged heating. If catalysis is used, optimize the catalyst loading.
Product is difficult to purify from unreacted starting material Similar polarities of the starting material and product.Careful column chromatography is usually required. A gradient elution with a hexane/ethyl acetate solvent system may provide good separation.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2-(methylthio)pyrimidine

This protocol is adapted from a patented procedure for the chlorination of 4-hydroxy-2-methylthiopyrimidines.

  • To a stirred solution of 2-(methylthio)pyrimidin-4-one (1 equivalent) in a suitable hydrocarbon solvent (e.g., toluene), add an organic base such as triethylamine (1 equivalent).

  • Slowly add phosphorus oxychloride (1 equivalent) to the mixture at room temperature.

  • Heat the reaction mixture to 80°C and maintain for 1 hour, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully quench by adding water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield 4-chloro-2-(methylthio)pyrimidine.

Protocol 2: Synthesis of this compound (Finkelstein Reaction)

This is a generalized protocol for the Finkelstein reaction on a heteroaromatic chloride.

  • In a round-bottom flask, dissolve 4-chloro-2-(methylthio)pyrimidine (1 equivalent) in a polar aprotic solvent such as acetone or acetonitrile.

  • Add sodium iodide (1.5-3 equivalents) to the solution.

  • Reflux the reaction mixture for 12-24 hours. The progress of the reaction should be monitored by TLC. The precipitation of sodium chloride can indicate reaction progression.

  • After the reaction is complete, cool the mixture to room temperature and filter off the precipitated sodium chloride.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and then with a dilute solution of sodium thiosulfate to remove any remaining iodine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Data Presentation

Table 1: Summary of Yields for the Synthesis of this compound
Reaction Step Starting Material Product Reported Yield Range
1. Cyclization & MethylationThiourea, Diethyl Malonate, Methyl Iodide2-(Methylthio)pyrimidin-4-one70-85%
2. Chlorination2-(Methylthio)pyrimidin-4-one4-Chloro-2-(methylthio)pyrimidine80-95%
3. Iodination (Finkelstein)4-Chloro-2-(methylthio)pyrimidineThis compound50-70% (can be lower, optimization is key)

Note: Yields are indicative and can vary based on reaction scale and optimization of conditions.

Visualizations

Reaction Pathway Diagram

G cluster_0 Step 1: Formation of 2-(Methylthio)pyrimidin-4-one cluster_1 Step 2: Chlorination cluster_2 Step 3: Iodination Thiourea + Diethyl Malonate Thiourea + Diethyl Malonate 2-Thiouracil 2-Thiouracil Thiourea + Diethyl Malonate->2-Thiouracil NaOEt, EtOH 2-(Methylthio)pyrimidin-4-one 2-(Methylthio)pyrimidin-4-one 2-Thiouracil->2-(Methylthio)pyrimidin-4-one CH3I, Base 4-Chloro-2-(methylthio)pyrimidine 4-Chloro-2-(methylthio)pyrimidine 2-(Methylthio)pyrimidin-4-one->4-Chloro-2-(methylthio)pyrimidine POCl3, Heat This compound This compound 4-Chloro-2-(methylthio)pyrimidine->this compound NaI, Acetone/MeCN, Heat

Caption: Multi-step synthesis pathway for this compound.

Troubleshooting Decision Tree for Low Yield in Finkelstein Reaction

start Low Yield of this compound check_conversion Is starting material consumed? (Check TLC) start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion No side_products Side Products Observed check_conversion->side_products Yes purification_issue Difficulty in Purification check_conversion->purification_issue Complete, but low isolated yield increase_time_temp Increase reaction time and/or temperature incomplete_conversion->increase_time_temp add_more_nai Add excess NaI increase_time_temp->add_more_nai use_catalyst Consider CuI catalysis add_more_nai->use_catalyst lower_temp Lower reaction temperature side_products->lower_temp optimize_catalyst Optimize catalyst loading lower_temp->optimize_catalyst chromatography Optimize column chromatography conditions purification_issue->chromatography

Caption: Decision tree for troubleshooting low yields in the Finkelstein reaction.

References

Technical Support Center: Suzuki Coupling of 4-Iodo-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot side reactions encountered during the Suzuki-Miyaura cross-coupling of 4-Iodo-2-(methylthio)pyrimidine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges and frequently encountered issues during the Suzuki coupling of this compound, offering potential causes and actionable solutions.

Q1: My Suzuki coupling reaction is resulting in a low yield of the desired product. What are the likely side reactions occurring?

A1: Low yields in the Suzuki coupling of this compound are commonly attributed to three primary side reactions:

  • Protodeiodination: This is a significant side reaction where the iodine atom on the pyrimidine ring is replaced by a hydrogen atom from a proton source in the reaction mixture (e.g., water, solvent). The high reactivity of the carbon-iodine bond makes it particularly susceptible to this pathway.

  • Homocoupling of the Boronic Acid: This reaction involves the coupling of two boronic acid molecules to form a biaryl byproduct. The presence of oxygen in the reaction setup is a known promoter of this side reaction.[1]

  • Homocoupling of the Pyrimidine: Less common than boronic acid homocoupling, this involves the coupling of two molecules of this compound.

Q2: How can I minimize protodeiodination of my this compound starting material?

A2: Minimizing protodeiodination is critical for maximizing the yield of your desired cross-coupled product. Consider the following strategies:

  • Use Anhydrous and Degassed Solvents: Water is a primary proton source for protodeiodination.[2] Ensure your solvents are thoroughly dried and degassed to remove both water and oxygen.

  • Select the Appropriate Base: While a base is essential for the catalytic cycle, some bases can promote protodeiodination. Using milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be beneficial.[2]

  • Optimize Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can sometimes reduce the extent of protodeiodination. Monitor the reaction progress closely to avoid prolonged heating after the starting material has been consumed.

Q3: I am observing a significant amount of boronic acid homocoupling. What are the key factors to control this side reaction?

A3: Homocoupling of the boronic acid is a common issue, particularly when using electron-deficient boronic acids.[3] The following adjustments can help suppress this side reaction:

  • Maintain a Strictly Inert Atmosphere: Oxygen is a key promoter of boronic acid homocoupling.[1] Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., Argon or Nitrogen) before adding the catalyst and that a positive pressure of inert gas is maintained throughout the reaction.

  • Use a Pd(0) Catalyst Source: Using a Pd(0) catalyst, such as Pd(PPh₃)₄, or ensuring the efficient in situ reduction of a Pd(II) precatalyst can minimize the presence of Pd(II) species that can promote homocoupling.

  • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes lead to increased homocoupling.

Q4: Can the 2-(methylthio) group on the pyrimidine ring interfere with the Suzuki coupling reaction?

A4: The 2-(methylthio) group is an electron-donating group which can influence the electronic properties of the pyrimidine ring. While it is generally compatible with Suzuki coupling conditions, it's important to be aware of potential, albeit less common, side reactions such as catalyst inhibition through coordination of the sulfur atom to the palladium center. Using bulky phosphine ligands can often mitigate this by sterically shielding the palladium.

Quantitative Data on Suzuki Coupling of Iodo-Heterocycles

EntryIodo-HeterocycleBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Bromo-4-iodopyridinePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285-95[4]
22-Bromo-4-iodopyridine4-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₃PO₄Dioxane1001690-98[4]
34-Chloro-6-(3-iodophenyl)pyrimidinePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH110-83[5]
44-Iodo-1-methyl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃DME/H₂O90 (MW)0.1-
53-Iodo-1H-indazole4-Tolylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Dioxane/H₂O1002495

Experimental Protocols

The following are detailed experimental protocols adapted from successful Suzuki couplings of structurally similar iodo-heterocycles. These should serve as a robust starting point for the Suzuki coupling of this compound.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a general starting point for the Suzuki coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03-0.05 eq.).

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol is suitable for rapid reaction optimization and library synthesis.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2 equivalents)

  • 1,2-Dimethoxyethane (DME) (degassed)

  • Water (degassed)

Procedure:

  • To a microwave vial, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.03 eq.), and Cs₂CO₃ (2.0 eq.).

  • Add degassed DME and water (typically a 4:1 ratio).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).

  • After cooling, work up the reaction as described in Protocol 1.

Visualizations

The following diagrams illustrate the desired Suzuki coupling pathway and the competing side reactions.

Suzuki_Coupling_Pathways cluster_main Desired Suzuki Coupling Pathway cluster_side Side Reaction Pathways Start This compound + Ar-B(OH)₂ OxAdd Oxidative Addition (Pd(0) -> Pd(II)) Start->OxAdd Protodeiodination Protodeiodination Start->Protodeiodination + H⁺ Homocoupling_B Boronic Acid Homocoupling (Ar-Ar) Start->Homocoupling_B O₂ Homocoupling_Pyr Pyrimidine Homocoupling Start->Homocoupling_Pyr Transmetalation Transmetalation OxAdd->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim Product 4-Aryl-2-(methylthio)pyrimidine RedElim->Product Pd0 Pd(0) RedElim->Pd0 Catalyst Regeneration Pd0->OxAdd

Caption: Main Suzuki coupling pathway and competing side reactions.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check1 Identify Major Side Product(s) (TLC, LC-MS, NMR) Start->Check1 Protodeiodination Protodeiodination Observed Check1->Protodeiodination Yes Homocoupling Homocoupling Observed Check1->Homocoupling Yes NoReaction Starting Material Unreacted Check1->NoReaction Yes Action_Proto Use Anhydrous/Degassed Solvents Screen Milder Bases (K₂CO₃, K₃PO₄) Optimize Temp/Time Protodeiodination->Action_Proto Action_Homo Ensure Strict Inert Atmosphere Use Pd(0) Catalyst Check Boronic Acid Quality Homocoupling->Action_Homo Action_NoReaction Check Catalyst Activity Screen Ligands (e.g., SPhos, XPhos) Increase Temperature NoReaction->Action_NoReaction

Caption: A troubleshooting workflow for low-yielding Suzuki reactions.

References

Technical Support Center: Purification of 4-Iodo-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4-iodo-2-(methylthio)pyrimidine via column chromatography. Here, we address common challenges, provide field-proven troubleshooting strategies, and offer detailed protocols to ensure the successful isolation of this critical synthetic intermediate.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the column chromatography of this compound, offering potential causes and validated solutions.

Question: I'm observing a low yield of my product after the column, and my fractions contain multiple new spots on TLC. What is happening?

Answer: This is a classic sign of compound degradation on the stationary phase.[1] this compound, like many halogenated heterocycles, can be sensitive to the acidic nature of standard silica gel.[1][2] The Lewis acid sites on the silica surface can catalyze decomposition, leading to the loss of the product and the formation of more polar impurities that are difficult to elute.

Causality & Solution Pathway:

  • Confirm Instability: Before running a large-scale column, perform a stability test. Dissolve a small amount of your crude material in your chosen eluent, spot it on a TLC plate, and then add a small amount of silica gel directly onto the spot. Let it sit for 30-60 minutes and then elute the plate. If you observe a new baseline spot or streaking from the origin that wasn't in the crude material, your compound is unstable on silica.[1]

  • Deactivate the Stationary Phase: To mitigate degradation, you can neutralize the acidic sites on the silica gel.[3] Prepare your mobile phase (e.g., Hexane/Ethyl Acetate) and add 0.5-1% triethylamine (NEt₃). Use this amine-modified eluent to pack the column and run the separation. The triethylamine will competitively bind to the acidic sites, creating a less harsh environment for your compound.[4]

  • Switch to an Alternative Stationary Phase: If deactivation is insufficient, consider using a different stationary phase altogether. Neutral or basic alumina can be excellent alternatives for acid-sensitive compounds.[2][5] You will need to re-optimize your mobile phase with the new stationary phase, as the elution profile will change.

Question: My target compound and a key impurity have very similar Rf values on TLC, making separation impossible. How can I improve the resolution?

Answer: Co-elution due to similar polarity is a frequent challenge in the purification of pyrimidine derivatives.[2] Achieving separation requires modifying the selectivity of the chromatographic system.

Causality & Solution Pathway:

  • Solvent System Optimization: The primary approach is to change the composition of the mobile phase to exploit subtle differences in the functional groups of your compound and the impurity.

    • Change Solvent Components: If you are using a standard Hexane/Ethyl Acetate system, try replacing one of the components. For example, substituting ethyl acetate with dichloromethane (DCM) or methyl tert-butyl ether (MTBE) can alter the hydrogen bonding and dipole-dipole interactions, potentially separating the spots.

    • Introduce a Modifier: Adding a small percentage (1-2%) of a third solvent with different properties, such as methanol or acetonitrile, can significantly impact selectivity.[4]

  • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be highly effective.[3] Start with a less polar mobile phase to first elute the non-polar impurities. Then, gradually increase the percentage of the more polar solvent to cleanly elute your target compound away from the closely-eluting impurity.[3]

  • Consider Alternative Techniques: If chromatographic separation remains challenging, other purification methods like recrystallization or preparative HPLC should be considered.[2]

Question: My crude material is poorly soluble in the hexane-based solvent system I plan to use for the column. How do I load it effectively?

Answer: Loading a sample that is insoluble in the initial mobile phase is a common issue that, if handled improperly, leads to poor separation and band broadening. The solution is to use a "dry loading" technique.[3][6]

Causality & Solution Pathway:

  • Dissolve and Adsorb: Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or acetone).

  • Add Solid Support: To this solution, add a small amount of silica gel (typically 2-5 times the weight of your crude material) or an inert support like Celite.[7]

  • Evaporate to a Free-Flowing Powder: Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder. This powder is your crude material adsorbed onto the solid support.[3][6]

  • Load onto the Column: Carefully add this powder as a uniform layer on top of your packed column bed. Gently tap the column to settle the powder. You can then add a protective layer of sand before beginning the elution.[7] This method ensures that the compound is introduced to the column in a concentrated, narrow band, which is critical for a good separation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on silica gel? A1: A common and effective starting point for pyrimidine derivatives is a mixture of a non-polar solvent like hexanes (or heptane) and a moderately polar solvent like ethyl acetate.[8] Begin by testing various ratios with TLC to find a system that gives your target compound a retention factor (Rf) of approximately 0.2-0.4, which is ideal for column chromatography.[8]

Q2: How can I visualize this compound on a TLC plate? A2: this compound contains a pyrimidine ring, which is a UV-active chromophore. It should be easily visible on a TLC plate with a fluorescent indicator (e.g., F254) under a UV lamp (254 nm) as a dark spot.

Q3: Is it better to use a short, wide column or a long, thin column? A3: The choice depends on the difficulty of the separation.

  • For easy separations (large ΔRf between spots), a short, wide column allows for faster elution and uses less solvent.

  • For difficult separations (small ΔRf), a long, thin column provides more theoretical plates and superior resolving power, increasing the chances of a successful separation.

Q4: My purified compound looks clean by TLC but the NMR shows residual solvent. How can I remove it? A4: Residual solvents from chromatography (like ethyl acetate or hexanes) can often be removed by dissolving the purified solid in a small amount of a volatile solvent like dichloromethane, concentrating it again on a rotary evaporator, and then placing it under high vacuum for several hours. For stubborn solvents, gentle heating under high vacuum (if the compound is thermally stable) can be effective. The melting point of this compound is 45-47 °C, so any heating should be done well below this temperature.[9]

Experimental Protocol: Column Chromatography

This protocol provides a detailed methodology for the purification of this compound.

1. Mobile Phase Selection:

  • Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides an Rf of ~0.3 for the target compound and maximal separation from impurities.

  • If the compound shows signs of degradation on the TLC plate (streaking, new spots), add 1% triethylamine to the chosen solvent system.

2. Column Packing (Slurry Method):

  • Select a column with an appropriate diameter based on the amount of crude material (see table below).

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a ~1 cm layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase. Use approximately 40-60 g of silica per 1 g of crude material for a moderately difficult separation.

  • Pour the slurry into the column. Use gentle air pressure to push the solvent through, continuously tapping the column to ensure even packing and remove air bubbles.

  • Once packed, add a ~1 cm protective layer of sand on top of the silica bed. Do not let the solvent level drop below the top of the sand layer.

3. Sample Loading:

  • Wet Loading (for soluble samples): Dissolve the crude material in the minimum possible volume of the mobile phase. Using a pipette, carefully apply the solution to the top of the silica bed without disturbing the surface.

  • Dry Loading (for insoluble samples): Follow the procedure described in the Troubleshooting Guide.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle, steady air pressure to begin eluting the compounds. Maintain a consistent flow rate.

  • Collect fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.

  • If using a gradient, start with the initial low-polarity solvent system and systematically increase the concentration of the polar solvent after the non-polar impurities have eluted.

5. Product Isolation:

  • Combine the fractions that contain the pure product as determined by TLC.

  • Remove the solvent using a rotary evaporator.

  • Place the resulting solid under high vacuum to remove any residual solvent.

  • Characterize the purified product using techniques such as NMR, MS, and melting point analysis.

Data Presentation: Recommended Chromatography Parameters
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography.
Alternative Phase Neutral Alumina or Deactivated SilicaFor acid-sensitive compounds to prevent degradation.[1][2][3]
Silica Mass 40-60 g per 1 g of crude materialProvides adequate resolving power for most separations.
Column Diameter 1-2 cm for <100 mg scale3-5 cm for 1 g scaleA 10:1 to 20:1 height-to-diameter ratio is generally effective.
Target Rf (TLC) 0.2 - 0.4Ensures good retention and resolution on the column.[8]
Loading Method Dry LoadingRecommended if solubility in the eluent is low.[3][6]
Visualized Workflows

Mobile Phase Optimization Workflow

mobile_phase_optimization start Start: Crude Mixture tlc_initial Run TLC with 8:2 Hexane:EtOAc start->tlc_initial check_rf Is Product Rf ≈ 0.3? tlc_initial->check_rf rf_high Rf too High (> 0.5) Increase Hexane Ratio (e.g., 9:1) check_rf->rf_high No rf_low Rf too Low (< 0.2) Increase EtOAc Ratio (e.g., 7:3) check_rf->rf_low No check_sep Good Separation from Impurities? check_rf->check_sep Yes rf_high->tlc_initial rf_low->tlc_initial sep_bad Poor Separation check_sep->sep_bad No check_stability Compound Stable on TLC? check_sep->check_stability Yes change_solvent Change Solvent System (e.g., DCM/MeOH or Hexane/MTBE) sep_bad->change_solvent change_solvent->tlc_initial unstable Degradation Observed check_stability->unstable No ready System Optimized: Proceed to Column check_stability->ready Yes add_amine Add 1% Triethylamine to Mobile Phase unstable->add_amine add_amine->ready troubleshooting_flowchart start Problem Encountered During Column issue Identify Primary Issue start->issue low_yield Low Yield / Decomposition issue->low_yield poor_sep Poor Separation / Co-elution issue->poor_sep no_elution Product Not Eluting issue->no_elution streaking Streaking / Tailing issue->streaking sol_yield Test Stability on Silica If Unstable: 1. Add NEt3 to Eluent 2. Switch to Alumina low_yield->sol_yield sol_sep 1. Try Different Solvent System 2. Run Gradient Elution 3. Decrease Sample Load poor_sep->sol_sep sol_elution 1. Check TLC, Compound may have decomposed on column 2. Increase Eluent Polarity no_elution->sol_elution sol_streaking 1. Reduce Amount Loaded 2. Add Modifier (NEt3 for base, AcOH for acid) to eluent streaking->sol_streaking

References

Technical Support Center: Improving Regioselectivity of SNAr Reactions on Pyrimidine Rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during Nucleophilic Aromatic Substitution (SNAr) reactions on pyrimidine rings, with a focus on improving regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the general rule for regioselectivity in SNAr reactions on 2,4-dichloropyrimidines?

Generally, nucleophilic attack on 2,4-dichloropyrimidines occurs preferentially at the C4 position.[1][2][3] This is because the C4 position is more electron-deficient and can better stabilize the negative charge in the Meisenheimer intermediate through resonance with both ring nitrogens.[4]

Q2: My SNAr reaction on a 2,4-dichloropyrimidine is showing poor regioselectivity, with a mixture of C2 and C4 substituted products. What factors could be influencing this?

Several factors can affect the regioselectivity of SNAr reactions on the pyrimidine ring:

  • Electronic Effects of Substituents: The electronic nature of other substituents on the pyrimidine ring plays a crucial role. Electron-donating groups (EDGs) at the C6 position can reverse the selectivity, favoring attack at the C2 position.[1][3] Conversely, electron-withdrawing groups (EWGs) at the C5 position enhance the inherent preference for C4 attack.[5][6]

  • Nature of the Nucleophile: The type of nucleophile used is critical. For instance, while most amines preferentially attack the C4 position, tertiary amines have been shown to exhibit excellent C2 selectivity on 5-substituted-2,4-dichloropyrimidines.[5][6]

  • Reaction Conditions: Solvent, temperature, and the base used can all influence the C4/C2 ratio.[7][8] For example, polar aprotic solvents like DMF or DMSO are commonly used and can influence the reaction's outcome.[9]

Q3: How can I favor C2-selectivity in my SNAr reaction on a 2,4-dichloropyrimidine?

Achieving C2 selectivity can be challenging but is possible under specific conditions:

  • Utilize a Pyrimidine with a C6 Electron-Donating Group: If your synthetic route allows, starting with a 2,4-dichloropyrimidine bearing an electron-donating group (e.g., -OMe, -NHMe) at the C6 position can direct the nucleophilic attack to the C2 position.[1][3]

  • Employ Tertiary Amine Nucleophiles: For 5-nitro-substituted 2,4-dichloropyrimidines, using a tertiary amine as the nucleophile can lead to high C2 selectivity through an in-situ N-dealkylation mechanism.[5][6][10]

  • Palladium-Catalyzed Cross-Coupling: In some cases, palladium-catalyzed cross-coupling reactions with specific ligands, such as bulky N-heterocyclic carbenes, can achieve C2-selective thiolation, contrasting with the usual C4 selectivity of uncatalyzed SNAr.[11]

Troubleshooting Guide

This guide addresses common problems encountered during SNAr reactions on pyrimidine rings.

Issue 1: Low or No Product Yield

Q: I am getting a very low yield or no desired product. What are the common causes and how can I fix this?

A: Low or no product yield in an SNAr reaction can stem from several factors. A systematic approach to troubleshooting is often the most effective.

  • Insufficient Activation of the Aromatic Ring: SNAr reactions require an electron-deficient pyrimidine ring. The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the leaving group is crucial for stabilizing the Meisenheimer complex.[9]

    • Solution: If your substrate is not sufficiently activated, consider if your synthetic strategy can be modified to include an activating group. Increasing the reaction temperature can also help overcome a higher activation barrier.[9]

  • Poor Leaving Group: The efficiency of the reaction is dependent on the nature of the leaving group. The general order of reactivity for halogens is F > Cl > Br > I.

    • Solution: If possible, consider using a substrate with a better leaving group.

  • Decomposition of Starting Material or Product: The reaction conditions might be too harsh, leading to the decomposition of your starting material or the desired product.

    • Solution: Try running the reaction at a lower temperature for a longer period. Monitor the reaction by TLC or LC-MS to check for the appearance of degradation products.

  • Issues with Reagents: The nucleophile or base may have degraded, or the solvent may not be anhydrous if required.

    • Solution: Use freshly opened or purified reagents and ensure solvents are appropriately dried.

Issue 2: Formation of Unexpected Side Products

Q: I am observing a significant amount of an unexpected side product. What could it be and how can I avoid it?

A: The formation of side products is a common issue. Identifying the side product is the first step toward mitigating its formation.

  • Di-substituted Product: If you are aiming for mono-substitution on a di-halopyrimidine, the formation of a di-substituted product can occur, especially if the mono-substituted product is more reactive than the starting material or if the reaction is run for too long or at too high a temperature.

    • Solution: Use a stoichiometric amount of the nucleophile (or a slight excess). Monitor the reaction closely and stop it once the starting material is consumed. Lowering the reaction temperature can also improve selectivity for the mono-substituted product.

  • Solvolysis Product: If you are using a protic solvent such as an alcohol or water, the solvent itself can act as a nucleophile, leading to the formation of an undesired ether or hydroxyl-substituted pyrimidine.[12]

    • Solution: Switch to a polar aprotic solvent like DMF, DMSO, or NMP.[9]

  • Reaction with the Base: Some bases can also act as nucleophiles.

    • Solution: Use a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

Issue 3: Difficulty in Separating C2 and C4 Isomers

Q: My reaction produced a mixture of C2 and C4 isomers that are difficult to separate by column chromatography. What can I do?

A: The separation of regioisomers can be challenging due to their similar polarities.

  • Optimize Chromatography:

    • Solution: Try a very slow gradient and a slow flow rate during column chromatography. Experiment with different solvent systems, including multi-solvent systems.[13]

  • Recrystallization:

    • Solution: If the product is a solid, recrystallization can be a powerful purification technique. Careful selection of the solvent system is key to selectively crystallizing one isomer.[14]

  • Preparative HPLC:

    • Solution: For challenging separations, preparative HPLC with a C18 or phenyl-hexyl column can be effective for isolating pure isomers.[13][14]

  • Derivatization:

    • Solution: In some cases, it may be possible to selectively react one isomer to form a derivative that has significantly different properties, allowing for easier separation. The derivative can then be converted back to the desired product in a subsequent step.

Data Presentation: Regioselectivity of SNAr Reactions

The following tables summarize the regioselectivity of SNAr reactions on substituted 2,4-dichloropyrimidines under various conditions.

Table 1: Effect of Substituents on Regioselectivity

Pyrimidine SubstrateNucleophileConditionsC4:C2 RatioYield (%)Reference
2,4-DichloropyrimidineVarious AminesTypical SNArPredominantly C4-[1]
6-Aryl-2,4-dichloropyrimidineDibutylamineK₂CO₃, DMAc70:30-[8]
2,4-Dichloro-5-nitropyrimidineDiethylamineCHCl₃, iPrNEt, 40°C>9:1-[10]
2,4-Dichloro-5-nitropyrimidineTriethylamineCH₂Cl₂, rt, 1hExcellent C291[5]
2,4-Dichloro-6-methoxypyrimidineVarious Nucleophiles-C2 selective-[1]

Table 2: Effect of Nucleophile and Catalyst

| Pyrimidine Substrate | Nucleophile | Catalyst/Base | Conditions | C4:C2 Ratio | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 6-Aryl-2,4-dichloropyrimidine | Secondary Amines | Pd(OAc)₂/XPhos, LiHMDS | Toluene, rt | >30:1 | 70-95 |[8] | | 2,4-Dichloropyrimidine | Oxazolidin-2-one | NaSO₂Ph, TBAB | - | Highly Regioselective | - |[7] |

Experimental Protocols

Protocol 1: General Procedure for C4-Selective SNAr Amination of 2,4-Dichloropyrimidine

This protocol describes a general method for the preferential substitution at the C4 position of a 2,4-dichloropyrimidine with an amine nucleophile.

Materials:

  • Substituted 2,4-dichloropyrimidine (1.0 mmol)

  • Amine (1.1 - 1.5 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol or DIPEA, 2.0 mmol)

  • Polar aprotic solvent (e.g., DMF, DMSO, or NMP, 5 mL)

Procedure:

  • In a round-bottom flask, dissolve the substituted 2,4-dichloropyrimidine (1.0 mmol) in the chosen polar aprotic solvent (5 mL).

  • Add the amine (1.1 - 1.5 mmol) followed by the base (e.g., K₂CO₃, 2.0 mmol).

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with stirring.[9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.[9]

Protocol 2: Procedure for C2-Selective SNAr Amination of 2,4-Dichloro-5-nitropyrimidine using a Tertiary Amine

This protocol is adapted from a procedure demonstrating high C2-selectivity with a tertiary amine nucleophile.[5]

Materials:

  • 2,4-Dichloro-5-nitropyrimidine (1.95 g, 10.0 mmol)

  • Triethylamine (2.79 mL, 20.0 mmol)

  • Dichloromethane (CH₂Cl₂) (40 mL)

Procedure:

  • Dissolve 2,4-dichloro-5-nitropyrimidine (10.0 mmol) in CH₂Cl₂ (40 mL) in a round-bottom flask at room temperature.

  • Add triethylamine (20.0 mmol) dropwise to the solution. A slight warming of the reaction flask may be observed.

  • Stir the reaction mixture for 1 hour at room temperature.

  • Filter the reaction mixture through a pad of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel chromatography using an appropriate eluent (e.g., EtOAc/hexanes mixture) to yield the C2-aminated product.

Visualizations

SNAr Reaction Mechanism

SNAr_Mechanism start Pyrimidine-X + Nu- meisenheimer Meisenheimer Complex (Anionic Intermediate) start->meisenheimer Nucleophilic Attack (Slow) product Substituted Pyrimidine + X- meisenheimer->product Elimination of Leaving Group (X-) (Fast) Troubleshooting_Regioselectivity start Poor Regioselectivity (Mixture of C2/C4 Isomers) check_substrate Analyze Substrate Electronics start->check_substrate check_nucleophile Evaluate Nucleophile start->check_nucleophile check_conditions Assess Reaction Conditions start->check_conditions edg_c6 EDG at C6? Favors C2 check_substrate->edg_c6 Yes ewg_c5 EWG at C5? Favors C4 check_substrate->ewg_c5 Yes tertiary_amine Using Tertiary Amine? Can favor C2 check_nucleophile->tertiary_amine Yes other_nucleophile Other Nucleophile? Usually favors C4 check_nucleophile->other_nucleophile No optimize_conditions Optimize Solvent, Base, Temperature check_conditions->optimize_conditions Regioselectivity_Factors regioselectivity Regioselectivity (C2 vs. C4) substrate Substrate Electronics regioselectivity->substrate nucleophile Nucleophile Properties regioselectivity->nucleophile conditions Reaction Conditions regioselectivity->conditions edg_c6 EDG at C6 (e.g., -OMe) substrate->edg_c6 ewg_c5 EWG at C5 (e.g., -NO2) substrate->ewg_c5 tertiary_amine Tertiary Amine nucleophile->tertiary_amine sterics Steric Hindrance nucleophile->sterics solvent Solvent conditions->solvent base Base conditions->base temperature Temperature conditions->temperature

References

Technical Support Center: Palladium-Catalyzed Reactions with Sulfur-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions involving sulfur-containing substrates.

Frequently Asked Questions (FAQs)

Q1: Why are palladium-catalyzed reactions with sulfur-containing compounds often challenging?

A1: Sulfur compounds can act as poisons to palladium catalysts. The sulfur atom can coordinate strongly to the palladium center, leading to the formation of stable palladium-sulfur complexes that are catalytically inactive or have significantly reduced activity. This deactivation of the catalyst can result in low or no product yield.

Q2: What is the general mechanism of palladium catalyst poisoning by sulfur compounds?

A2: The poisoning of palladium catalysts by sulfur-containing compounds typically involves the strong adsorption of the sulfur atom onto the active sites of the palladium metal. This interaction can lead to the formation of palladium sulfides or other stable adducts, which deactivates the catalyst and reduces its efficiency in the catalytic cycle.

Q3: Can any sulfur-containing compound poison a palladium catalyst?

A3: A wide range of sulfur-containing functional groups can poison palladium catalysts, including thiols, thioethers, disulfides, and sulfur-containing heterocycles like thiophenes. The extent of poisoning can depend on the specific sulfur compound, its concentration, and the reaction conditions.

Q4: Are there any general strategies to mitigate catalyst poisoning in these reactions?

A4: Yes, several strategies can be employed:

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can help to stabilize the palladium catalyst and promote the desired catalytic cycle over catalyst deactivation.

  • Catalyst Precursor and Loading: The choice of palladium precursor and optimizing the catalyst loading can be crucial. In some cases, a higher catalyst loading may be necessary to compensate for catalyst deactivation.

  • Additives and Scavengers: The use of additives or sulfur scavengers can help to remove or sequester the poisoning sulfur species.

  • Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and base can also help to minimize catalyst deactivation.

Troubleshooting Guide

Problem 1: Low to no conversion in a Suzuki-Miyaura coupling of a thiophene derivative.

Possible Cause Diagnostic Check Suggested Solution
Catalyst Poisoning/Deactivation Observe the reaction mixture for the formation of a black precipitate (palladium black), which indicates catalyst decomposition.[1]Increase catalyst loading. Switch to a more robust catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[2] Consider using a palladium precatalyst.
Inefficient Oxidative Addition The reaction is sluggish or stalls, especially with electron-rich thiophene halides.Use more electron-rich and sterically demanding ligands to accelerate the oxidative addition step.[2] Ensure the palladium precursor is readily reduced to the active Pd(0) species.
Protodeboronation of Thiophene Boronic Acid Analyze the crude reaction mixture by NMR or LC-MS to detect the presence of the corresponding des-boronated thiophene.Use a milder base or a two-phase solvent system to minimize the exposure of the boronic acid to harsh conditions.[2] Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[2]
Poor Quality of Reagents Test the purity and stability of the thiophene boronic acid/ester and the aryl halide.Use freshly prepared or purified reagents. Ensure solvents are anhydrous and properly degassed to remove oxygen, which can interfere with the reaction.[2]

Problem 2: Poor yield in a Buchwald-Hartwig amination with a sulfur-containing heterocycle.

Possible Cause Diagnostic Check Suggested Solution
Ligand Incompatibility The reaction shows low conversion despite using standard Buchwald-Hartwig conditions.Screen a panel of bulky, electron-rich biaryl monophosphine ligands.[3] The choice of ligand is critical and often substrate-specific.[4]
Catalyst Inhibition by Substrate/Product The reaction starts but does not go to completion.The heterocyclic substrate or product may be coordinating to the palladium center and inhibiting catalysis. Using sterically hindered ligands can disfavor this inhibitory binding.[3]
Incorrect Base The reaction is slow or produces side products.The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective. However, for sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary.
Solvent Effects The reaction mixture is heterogeneous, or the reaction rate is slow.Ensure good solubility of all components. Common solvents include toluene, dioxane, and THF.[4] Avoid chlorinated solvents, acetonitrile, or pyridine as they can inhibit the reaction by binding to palladium.[4]

Data Presentation

Table 1: Effect of Ligand on the Buchwald-Hartwig Amination of 4-chlorotoluene with Octylamine

LigandYield (%)
Me-DalPhos95
Mor-DalPhos98
P,S-DalPhos Variant 175
P,S-DalPhos Variant 282

Data compiled from studies on DalPhos ligand variants, highlighting the impact of ligand structure on catalytic efficiency.[5]

Table 2: Influence of Support on Sulfur Tolerance in Palladium-Catalyzed Reactions

Catalyst SupportSulfur ToleranceNotes
Al₂O₃ModerateCan act as a sulfur scavenger to some extent.
SiO₂LowGenerally shows faster deactivation in the presence of sulfur.
SiO₂-Al₂O₃ImprovedThe combination can enhance thio-tolerance compared to either individual support.[6][7]
TiO₂GoodCan improve sulfur tolerance, especially in bimetallic Pd-Pt systems.[8]
MoO₃-Al₂O₃HighA monolayer of molybdena on alumina can significantly improve sulfur tolerance.[8]

Experimental Protocols

Protocol 1: Small-Scale Test Reaction to Diagnose Catalyst Poisoning

This protocol helps determine if catalyst poisoning by a sulfur-containing substrate or impurity is the cause of a failed reaction.

Materials:

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, P(t-Bu)₃)

  • Aryl halide (e.g., 4-bromotoluene - as a control)

  • Sulfur-containing substrate of interest

  • Amine or boronic acid coupling partner

  • Base (e.g., NaOt-Bu, K₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Inert atmosphere glovebox or Schlenk line equipment

Procedure:

  • Control Reaction:

    • In a glovebox, add the palladium catalyst (2 mol%), ligand (4 mol%), 4-bromotoluene (1.0 mmol), the coupling partner (1.2 mmol), and base (1.4 mmol) to a reaction vial.

    • Add the solvent (2 mL) and stir the reaction at the desired temperature (e.g., 100 °C).

    • Monitor the reaction by TLC or GC/LC-MS until completion. This serves as your baseline for a successful reaction.

  • Test Reaction with Sulfur Compound:

    • Set up an identical reaction to the control, but also add a small amount (e.g., 10 mol%) of the sulfur-containing substrate you are trying to use in your main reaction.

    • Run the reaction under the same conditions as the control and monitor its progress.

  • Analysis:

    • If the test reaction is significantly slower or fails to go to completion compared to the control reaction, it is a strong indication that the sulfur-containing compound is poisoning the catalyst.

Protocol 2: General Procedure for Regeneration of a Sulfur-Poisoned Palladium Catalyst

This is a general guideline for attempting to regenerate a palladium catalyst that has been deactivated by sulfur compounds. The effectiveness of regeneration can vary.

Materials:

  • Sulfur-poisoned palladium catalyst (e.g., Pd/C)

  • Tube furnace

  • Source of hydrogen gas (H₂)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Place the poisoned catalyst in a quartz tube within the tube furnace.

  • Purge the system with an inert gas for 15-30 minutes to remove any air.

  • Heat the catalyst to a moderate temperature (e.g., 400-550 °C) under a flow of inert gas.

  • Switch the gas flow to a stream of hydrogen gas and maintain the temperature for 1-2 hours.[9] This step aims to reduce the palladium sulfides and remove the sulfur as hydrogen sulfide (H₂S).

  • Switch the gas flow back to the inert gas and allow the catalyst to cool to room temperature.

  • The regenerated catalyst should be stored under an inert atmosphere.

Note: This procedure is more applicable to heterogeneous catalysts. For homogeneous catalysts, regeneration is often not practical, and the focus should be on preventing poisoning in the first place.

Mandatory Visualizations

CatalystPoisoning cluster_cycle Catalytic Cycle cluster_poison Poisoning Pathway Pd0 Active Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PoisonedPd Inactive Pd-Sulfur Complex Pd0->PoisonedPd Poisoning PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation/ Amine Coordination PdII->Transmetal Nu-M / Amine PdII_Nu Ar-Pd(II)-Nu(L_n) Transmetal->PdII_Nu ReductElim Reductive Elimination PdII_Nu->ReductElim ReductElim->Pd0 Product Ar-Nu Product ReductElim->Product Sulfur Sulfur Compound (R-S-R') Sulfur->PoisonedPd

Mechanism of Palladium Catalyst Poisoning by Sulfur.

TroubleshootingWorkflow cluster_catalyst Catalyst Troubleshooting cluster_reagents Reagent Troubleshooting cluster_conditions Condition Optimization Start Low/No Reaction Yield CheckCatalyst Check Catalyst System Start->CheckCatalyst CheckReagents Check Reagents & Solvents CheckCatalyst->CheckReagents No (Catalyst looks fine) IncreaseLoading Increase Catalyst Loading CheckCatalyst->IncreaseLoading Yes (Suspect poisoning) CheckConditions Check Reaction Conditions CheckReagents->CheckConditions No (Reagents are pure) PurifySM Purify Starting Materials CheckReagents->PurifySM Yes (Suspect impurities) OptimizeBase Optimize Base CheckConditions->OptimizeBase Yes (Conditions may be suboptimal) ChangeLigand Change Ligand (e.g., bulky phosphine) IncreaseLoading->ChangeLigand ChangePrecatalyst Use a Different Palladium Precatalyst ChangeLigand->ChangePrecatalyst End Improved Yield ChangePrecatalyst->End UseAnhydrous Use Anhydrous/ Degassed Solvents PurifySM->UseAnhydrous CheckBoronicEster Use Boronic Ester (if applicable) UseAnhydrous->CheckBoronicEster CheckBoronicEster->End OptimizeTemp Optimize Temperature OptimizeBase->OptimizeTemp ScreenSolvents Screen Solvents OptimizeTemp->ScreenSolvents ScreenSolvents->End

General Troubleshooting Workflow for Low Reaction Yield.

Logical Flow of the Troubleshooting Guide.

References

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyrimidine derivatives. It provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of pyrimidine derivatives, offering potential causes and solutions to streamline your research and development efforts.

Issue 1: Low Yield of the Desired Pyrimidine Derivative

Question: My reaction is resulting in a low yield of the target pyrimidine derivative. What are the potential causes and how can I improve the yield?

Answer: Low yields are a frequent challenge in pyrimidine synthesis and can stem from several factors. A systematic approach to troubleshooting can often identify the root cause.[1][2]

Potential Causes and Solutions:

  • Purity of Starting Materials: Impurities or moisture in the reactants can significantly hinder the reaction. Ensure all starting materials are of high purity and are thoroughly dried before use.[1]

  • Suboptimal Catalyst: The choice and concentration of the catalyst are critical. For reactions like the Biginelli synthesis, while strong Brønsted acids (e.g., HCl) are traditional, Lewis acids (e.g., FeCl₃, ZnCl₂) or organocatalysts may offer better yields and fewer side products.[2] It is advisable to screen different catalysts and optimize their loading for your specific substrates.

  • Incorrect Reaction Conditions: Temperature and reaction time are crucial parameters. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal duration and prevent product degradation from prolonged heating.[1] Some reactions may benefit from elevated temperatures, including microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields.[3]

  • Improper Stoichiometry: Incorrect molar ratios of reactants can lead to the incomplete conversion of the limiting reagent.[1] Carefully calculate and precisely measure the quantities of all reactants.

  • Atmosphere Control: Many heterocyclic synthesis reactions are sensitive to air and moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.[1]

  • Solvent Effects: The polarity of the solvent plays a significant role in reaction efficiency.[2] Experimenting with different solvents or even solvent-free conditions can lead to improved outcomes.

Issue 2: Formation of Unexpected Side Products

Question: I am observing significant side product formation in my reaction mixture, complicating purification. How can I minimize these impurities?

Answer: The formation of side products is a common hurdle. Understanding the potential side reactions can help in devising strategies to minimize them.

Potential Causes and Solutions:

  • Side Reactions: The inherent reactivity of the starting materials and intermediates can lead to undesired pathways, such as dimerization or polymerization.[1] Adjusting reaction conditions, for instance, by lowering the temperature or changing the solvent, can help favor the desired reaction pathway.

  • Lack of Regioselectivity: In the synthesis of substituted pyrimidines, a lack of regioselectivity can result in the formation of multiple isomers.[1] The use of appropriate protecting groups or directing groups can enhance the regioselectivity of the reaction.

  • Competing Reactions (e.g., Hantzsch Dihydropyridine Synthesis): In the Biginelli reaction, a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine. This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures). To minimize this, consider running the reaction at a lower temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in pyrimidine synthesis?

A1: The most critical parameters are typically the choice and concentration of the catalyst, the reaction temperature, and the purity of the reactants. The solvent can also have a significant impact on the reaction outcome.[2]

Q2: How can I accelerate my pyrimidine synthesis reactions?

A2: Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, while also improving yields.[3][4]

Q3: Is it always necessary to use a solvent?

A3: Not always. Solvent-free reaction conditions have been successfully employed for pyrimidine synthesis, particularly in conjunction with microwave irradiation. This "green chemistry" approach can simplify work-up and reduce environmental impact.[4]

Q4: My desired product is difficult to purify. What can I do?

A4: If the product and impurities have similar polarities, chromatographic separation can be challenging.[1] Consider recrystallization from a suitable solvent system. If the product is unstable on silica gel, switching to a different stationary phase like alumina or employing non-chromatographic purification methods may be necessary.[1] Thorough work-up procedures to remove catalysts and unreacted reagents before purification are also crucial.[1]

Q5: For a Pinner synthesis, my cyclization step is not proceeding to completion. How can I improve this?

A5: Incomplete cyclization in the Pinner synthesis can be due to insufficient activation of the carbonyl group or steric hindrance. The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps. In some cases, extended reaction times may be required.

Data Presentation

Table 1: Comparison of Catalysts for the Biginelli Reaction
CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
HCl25EthanolReflux1840-60
Yb(OTf)₃10Solvent-free1000.585-95
InCl₃15AcetonitrileReflux1080-92
LiClO₄20AcetonitrileReflux685-95
NiCl₂·6H₂O10EthanolReflux588-95
Sulfamic Acid15Solvent-free (MW)1200.190-98

Data compiled from various literature sources for a representative Biginelli reaction.[4][5][6]

Table 2: Effect of Solvent on the Biginelli Reaction Yield
SolventDielectric Constant (ε)Temperature (°C)Time (h)Yield (%)
Dichloromethane9.1Reflux24<10
Tetrahydrofuran7.6Reflux2425
Acetonitrile37.5Reflux1285
Ethanol24.6Reflux1878
Dimethylformamide36.7100892
Solvent-free-100288

Data represents a typical Biginelli reaction and is compiled from multiple sources.[7][8][9]

Experimental Protocols

Detailed Methodology for the Biginelli Reaction

This one-pot, three-component reaction is widely used for the synthesis of dihydropyrimidinones.[10]

Materials:

  • Aldehyde (1.0 eq)

  • β-ketoester (1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • Catalyst (e.g., HCl, Yb(OTf)₃, see Table 1 for loading)

  • Solvent (e.g., Ethanol, Acetonitrile, or solvent-free)

Procedure:

  • To a round-bottom flask, add the aldehyde, β-ketoester, urea (or thiourea), and the catalyst.

  • If using a solvent, add it to the flask.

  • The reaction mixture is then stirred and heated to the desired temperature (e.g., reflux). For microwave-assisted synthesis, the mixture is subjected to microwave irradiation at a specified power and temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration.

  • Wash the solid with a cold solvent (e.g., ethanol or water) to remove impurities.

  • The crude product can be further purified by recrystallization or column chromatography.

Detailed Methodology for the Pinner Pyrimidine Synthesis

The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine.[10][11][12]

Materials:

  • 1,3-dicarbonyl compound (1.0 eq)

  • Amidine hydrochloride (1.2 eq)

  • Base (e.g., Sodium Ethoxide, Potassium Carbonate)

  • Solvent (e.g., Ethanol)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in the solvent.

  • Add the base to the solution and stir.

  • Slowly add the amidine hydrochloride to the reaction mixture.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity optimize_catalyst Optimize Catalyst (Type and Loading) check_purity->optimize_catalyst If pure optimize_conditions Optimize Reaction Conditions (Temperature and Time) optimize_catalyst->optimize_conditions check_stoichiometry Verify Stoichiometry optimize_conditions->check_stoichiometry use_inert_atmosphere Consider Inert Atmosphere check_stoichiometry->use_inert_atmosphere screen_solvents Screen Solvents or Solvent-Free Conditions use_inert_atmosphere->screen_solvents yield_improved Yield Improved screen_solvents->yield_improved

Caption: Troubleshooting workflow for low-yield pyrimidine synthesis.

Biginelli_Reaction_Workflow reactants Aldehyde β-ketoester Urea/Thiourea reaction_mixture Mix Reactants with Catalyst and Solvent reactants->reaction_mixture heating Heat (Conventional or Microwave) reaction_mixture->heating monitoring Monitor by TLC/HPLC heating->monitoring monitoring->heating Incomplete workup Cool and Isolate Crude Product monitoring->workup Reaction Complete purification Purify by Recrystallization or Chromatography workup->purification product Pure Pyrimidine Derivative purification->product

Caption: General experimental workflow for the Biginelli reaction.

Logical_Relationships_Side_Products main_issue Side Product Formation cause1 High Temperature main_issue->cause1 cause2 Inappropriate Catalyst main_issue->cause2 cause3 Reactive Functional Groups main_issue->cause3 effect1 Urea Decomposition -> Ammonia cause1->effect1 side_reaction1 Hantzsch Dihydropyridine Formation effect1->side_reaction1 solution1 Lower Reaction Temperature side_reaction1->solution1 effect2 Favors Side Reactions cause2->effect2 solution2 Screen Different Catalysts (e.g., Lewis Acids) effect2->solution2 effect3 Lack of Regioselectivity cause3->effect3 solution3 Use Protecting Groups effect3->solution3

Caption: Logical relationships in troubleshooting side product formation.

References

Preventing the decomposition of 4-Iodo-2-(methylthio)pyrimidine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Iodo-2-(methylthio)pyrimidine. This resource is intended for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this reagent during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is giving low yields and multiple side products. What are the common causes?

A1: Decomposition of this compound is a likely cause. The primary pathways for decomposition include:

  • Oxidation and Hydrolysis: The methylthio group can be oxidized to a sulfoxide and further to a sulfone, which is a better leaving group and susceptible to hydrolysis.

  • Deiodination: In palladium-catalyzed reactions, reductive deiodination can occur, replacing the iodo group with a hydrogen atom.

  • Photodegradation: The carbon-iodine bond is sensitive to light and can undergo homolytic cleavage upon exposure to UV radiation.

  • Base-Induced Degradation: Strong or nucleophilic bases can promote side reactions and decomposition.

Q2: How should I properly store this compound to ensure its stability?

A2: To maintain the integrity of the compound, it is recommended to store it under the following conditions:

  • Temperature: In a freezer at or below -20°C.

  • Atmosphere: Under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: In a dark, light-resistant container to prevent photodegradation.

Q3: I suspect the methylthio group is being oxidized. How can I prevent this?

A3: To minimize oxidation of the methylthio group, it is crucial to work under inert conditions. This includes using degassed solvents and maintaining an inert atmosphere (argon or nitrogen) throughout the reaction. Avoid strong oxidizing agents unless they are a required part of your reaction sequence.

Q4: Deiodination is a major side product in my Suzuki-Miyaura coupling. What steps can I take to minimize it?

A4: Deiodination in palladium-catalyzed couplings can be mitigated by:

  • Thorough Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed to remove oxygen, which can participate in side reactions.

  • Catalyst and Ligand Choice: Use a well-defined palladium(0) source or a pre-catalyst that rapidly forms the active catalytic species. Electron-rich and bulky phosphine ligands can sometimes suppress deiodination.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to the catalytic system.

Troubleshooting Guides

Issue 1: Low Yield and Presence of 2-(Methylthio)pyrimidine (Deiodinated Product)
Possible Cause Troubleshooting Steps
Incomplete Degassing Ensure rigorous degassing of all solvents and the reaction vessel prior to adding the palladium catalyst. The freeze-pump-thaw method (3 cycles) is highly effective. Alternatively, sparging with an inert gas (argon or nitrogen) for an extended period can be used.
Suboptimal Catalyst System Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos). Electron-rich and bulky ligands can sometimes favor the desired cross-coupling over deiodination.
Presence of Protic Impurities Use anhydrous solvents and ensure all reagents are dry. Water or other protic impurities can be a source of protons for deiodination.
Issue 2: Formation of 2-Hydroxypyrimidine Derivatives
Possible Cause Troubleshooting Steps
Oxidation of Methylthio Group Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Use freshly degassed solvents.
Hydrolysis of Sulfone Intermediate If oxidation is unavoidable, subsequent hydrolysis can be minimized by running the reaction under anhydrous conditions and using a non-nucleophilic base.
Reaction Temperature Too High Optimize the reaction temperature. Higher temperatures can accelerate the oxidation and subsequent hydrolysis.
Issue 3: Reaction Mixture Darkens Significantly and Yields are Poor
Possible Cause Troubleshooting Steps
Photodegradation Protect the reaction vessel from light by wrapping it in aluminum foil or conducting the reaction in a dark fume hood.
Base-Induced Decomposition If using a strong base (e.g., NaOH, KOtBu), consider switching to a milder, non-nucleophilic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1][2]

Experimental Protocols

Protocol 1: Rigorous Degassing for Suzuki-Miyaura Coupling

This protocol is designed to minimize oxygen in the reaction mixture, thereby reducing the risk of deiodination and oxidation.

Materials:

  • Reaction solvent (e.g., dioxane, toluene)

  • Schlenk flask or other suitable reaction vessel

  • Vacuum pump

  • Inert gas source (argon or nitrogen)

Procedure:

  • Add all solid reagents (this compound, boronic acid, base, catalyst, and ligand) to the Schlenk flask.

  • Seal the flask and connect it to a Schlenk line.

  • Freeze-Pump-Thaw Cycle (repeat 3 times): a. Freeze the solvent in the flask using a liquid nitrogen bath. b. Once the solvent is completely frozen, open the flask to the vacuum line and evacuate for 5-10 minutes. c. Close the flask to the vacuum and backfill with inert gas. d. Remove the liquid nitrogen bath and allow the solvent to thaw completely.

  • After the third cycle, add the degassed solvent to the solid reagents under a positive pressure of inert gas.

  • Proceed with the reaction under an inert atmosphere.

Protocol 2: Selection of a Non-Nucleophilic Base for Base-Sensitive Substrates

This protocol provides guidance on selecting an appropriate base to minimize decomposition of this compound.

Recommendation: For Suzuki-Miyaura or other base-mediated reactions involving this compound, it is advisable to start with a milder, non-nucleophilic base.

Screening of Bases:

Base Strength Nucleophilicity Comments
K₃PO₄ ModerateLowOften a good choice for sensitive substrates.
Cs₂CO₃ ModerateLowCan enhance reaction rates and is effective in many cases.
K₂CO₃ MildLowA standard base, but may require higher temperatures.
Et₃N MildModerateOrganic amine base, can sometimes be effective.
KOtBu StrongHighUse with caution, high potential for substrate degradation.
NaOH StrongHighUse with caution, high potential for substrate degradation.

Procedure:

  • Set up small-scale parallel reactions to screen the effectiveness of different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).

  • Use a consistent set of reaction conditions (catalyst, ligand, solvent, temperature) for each base.

  • Monitor the reactions by TLC or LC-MS to assess both the rate of product formation and the extent of decomposition.

  • Select the base that provides the best balance of reactivity and substrate stability for scale-up.

Visualizations

DecompositionPathways A This compound B Oxidation A->B O₂ / Oxidants H Deiodination (Pd-Catalyzed) A->H [Pd(0)], H⁺ source J Photodegradation (UV light) A->J hv C Sulfoxide Intermediate B->C D Further Oxidation C->D O₂ / Oxidants E Sulfone Intermediate D->E F Hydrolysis E->F H₂O / Base G 2-Hydroxypyrimidine Derivative F->G I 2-(Methylthio)pyrimidine H->I K Radical Intermediates + Iodine J->K

Caption: Potential decomposition pathways of this compound.

TroubleshootingWorkflow Start Low Reaction Yield CheckDeiodination Check for Deiodinated Side Product Start->CheckDeiodination CheckHydrolysis Check for Hydrolyzed Side Product Start->CheckHydrolysis CheckStartingMaterial High Amount of Unreacted Starting Material Start->CheckStartingMaterial CheckDeiodination->CheckHydrolysis No ImproveDegassing Improve Degassing Protocol (Freeze-Pump-Thaw) CheckDeiodination->ImproveDegassing Yes OptimizeCatalyst Optimize Catalyst/Ligand System CheckDeiodination->OptimizeCatalyst Yes CheckHydrolysis->CheckStartingMaterial No InertAtmosphere Ensure Strict Inert Atmosphere CheckHydrolysis->InertAtmosphere Yes UseAnhydrous Use Anhydrous Conditions & Non-nucleophilic Base CheckHydrolysis->UseAnhydrous Yes ProtectFromLight Protect Reaction from Light CheckStartingMaterial->ProtectFromLight Yes ScreenBases Screen Milder Bases (K₃PO₄, Cs₂CO₃) CheckStartingMaterial->ScreenBases Yes

References

Characterization of unexpected byproducts in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction produced a significant amount of a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone. What is it and how can I avoid it?

A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures. This pathway competes with the desired Biginelli reaction.[2]

Troubleshooting Steps:

  • Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature (e.g., 60°C) can significantly reduce the formation of the DHP byproduct.[1][2]

  • Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. It is recommended to screen different catalysts to find the optimal one for your specific substrates.[1][3]

  • Order of Addition: Adding the urea last may in some cases help to minimize its decomposition into ammonia.[1]

Q2: I am observing a significant amount of unreacted starting materials in my reaction mixture, leading to a low yield of the desired dihydropyrimidinone (DHPM). What are the likely causes and solutions?

A2: Low conversion can be attributed to several factors, including catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.[1][2]

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is active. If using a reusable catalyst, it may need regeneration. For Brønsted acid catalysts like HCl, ensure the concentration is appropriate.[1]

  • Reaction Time and Temperature: The reaction may require a longer reaction time or a moderate increase in temperature to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][3]

  • Solvent: The choice of solvent can impact reactant solubility and reaction rate. While ethanol is common, other solvents like acetonitrile or even solvent-free conditions have been shown to improve yields for certain substrates.[3]

  • Purity of Reagents: Ensure the aldehyde, β-ketoester, and urea/thiourea are of high purity. Impurities can lead to unwanted side reactions.[3]

Q3: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?

A3: N-acylureas can form as byproducts in the Biginelli reaction, complicating the purification process. These arise from a competing reaction between the β-ketoester and urea.[2]

Identification and Prevention:

  • Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[1][2]

  • Reaction Conditions: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.[2]

  • Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired DHPM product.[2]

Q4: I am performing a Pinner pyrimidine synthesis and am struggling with side reactions. What are the common pitfalls and how can I avoid them?

A4: The Pinner synthesis can be prone to side reactions such as self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[1][2]

Key Parameters to Control:

  • Anhydrous Conditions: The reaction should be carried out under strictly anhydrous conditions to prevent the hydrolysis of intermediates and starting materials.[1][4] The imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis, which can lead to the formation of esters as byproducts.[5]

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.[1]

  • Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often necessary to prevent decomposition or rearrangement.[5]

  • Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.[2]

Troubleshooting Guides

Issue 1: Unexpected Peak in HPLC/TLC Analysis of Biginelli Reaction
Symptom Possible Cause Suggested Solution
A yellow, fluorescent spot is observed on the TLC plate.Formation of a Hantzsch-type dihydropyridine byproduct.[1][3]Lower the reaction temperature.[1] Screen for a more selective catalyst.[1] Consider changing the order of reagent addition.[1]
A major byproduct peak is observed, which is not fluorescent.Knoevenagel condensation product between the aldehyde and β-ketoester.[4]Use a milder catalyst.[4] Optimize the reaction temperature.[4]
Multiple spots are observed close to the baseline.Formation of polar, uncyclized intermediates like Michael adducts or linear ureides.[3]Increase the reaction time or temperature to promote cyclization.[5] Use a stronger acid catalyst to facilitate the final cyclization-dehydration step.[5]
Issue 2: Low Yield and Incomplete Conversion in Pinner Synthesis
Symptom Possible Cause Suggested Solution
Significant amount of starting material (1,3-dicarbonyl) remains.Incomplete cyclization.[1][2]Add a catalytic amount of a Brønsted or Lewis acid to facilitate cyclization.[1] Extend the reaction time and monitor by TLC.[1]
Presence of ester byproducts.Hydrolysis of the Pinner salt intermediate due to moisture.[5]Ensure strictly anhydrous conditions. Use freshly distilled, anhydrous solvents and oven-dried glassware.[5] Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[5]
Formation of triazines or other condensation products.Self-condensation of the amidine starting material.[4]Carefully control the reaction pH and temperature.[4]

Data Presentation

Table 1: Effect of Reaction Temperature on Biginelli vs. Hantzsch Product Distribution

Temperature (°C) DHPM Yield (%) Hantzsch DHP Yield (%)
608510
807225
1005540
Note: Yields are approximate and can vary based on specific substrates and catalysts.[2]

Table 2: Comparison of Catalysts for a Model Biginelli Reaction

Catalyst Time (h) Yield (%)
None24<10
HCl (cat.)1275
Yb(OTf)₃292
InCl₃1.595
Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol) at reflux in ethanol.

Experimental Protocols

Protocol 1: Minimizing Hantzsch Byproduct Formation in the Biginelli Reaction

This protocol is optimized to favor the formation of the dihydropyrimidinone (DHPM) over the Hantzsch dihydropyridine byproduct.[2]

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea (1.5 mmol)

  • Sulfated zirconia (50 mg) or another suitable Lewis acid catalyst

  • Ethanol (for work-up)

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).[2]

  • Add the catalyst (e.g., sulfated zirconia, 50 mg).[2]

  • Stir the mixture at a controlled temperature of 60°C.[2]

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.[2]

  • Add a small amount of ethanol and stir for 5 minutes.

  • Filter the solid product and wash with cold ethanol.[2]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[2]

Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis

This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines, with an emphasis on preventing common side reactions.

Materials:

  • Amidine hydrochloride (1.0 eq)

  • Sodium ethoxide (1.1 eq)

  • β-diketone (1.0 eq)

  • Anhydrous ethanol

Procedure:

  • Dissolve the amidine hydrochloride in anhydrous ethanol in an oven-dried, three-neck flask under an inert atmosphere.

  • To the stirred solution, carefully add sodium ethoxide. Stir the resulting suspension for 30 minutes at room temperature.[5]

  • Add the β-diketone dropwise to the reaction mixture.[5]

  • Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture carefully with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).[5]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica gel or recrystallization.[5]

Visualizations

Biginelli_vs_Hantzsch Reactants Aldehyde + β-Ketoester + Urea Biginelli_Pathway Biginelli Pathway Reactants->Biginelli_Pathway Path A Hantzsch_Pathway Hantzsch Pathway Reactants->Hantzsch_Pathway Path B (Urea decomposition) DHPM Desired Product: Dihydropyrimidinone (DHPM) Biginelli_Pathway->DHPM DHP Byproduct: Dihydropyridine (DHP) Hantzsch_Pathway->DHP High_Temp High Temp High_Temp->Hantzsch_Pathway Favors Low_Temp Low Temp Low_Temp->Biginelli_Pathway Favors Troubleshooting_Workflow Start Unexpected Result in Pyrimidine Synthesis Identify Identify Byproduct (NMR, MS, TLC) Start->Identify Is_Fluorescent Is Byproduct Fluorescent? Identify->Is_Fluorescent Is_Uncyclized Evidence of Uncyclized Intermediate? Is_Fluorescent->Is_Uncyclized No Hantzsch Likely Hantzsch DHP Is_Fluorescent->Hantzsch Yes Linear_Adduct Likely Linear Adduct/ N-Acylurea Is_Uncyclized->Linear_Adduct Yes Other Other Byproduct (e.g., Knoevenagel) Is_Uncyclized->Other No Action_Temp Action: - Lower Temperature - Change Catalyst Hantzsch->Action_Temp Action_Time_Cat Action: - Increase Time/Temp - Stronger Catalyst Linear_Adduct->Action_Time_Cat Action_Conditions Action: - Re-evaluate Stoichiometry - Check Reagent Purity Other->Action_Conditions

References

Technical Support Center: Strategies to Enhance the Solubility of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with pyrimidine-based compounds.

Frequently Asked Questions (FAQs)

Q1: My pyrimidine-based compound shows poor aqueous solubility. What are the initial steps I should take to address this?

A1: Poor aqueous solubility is a common challenge with pyrimidine derivatives due to factors like high molecular weight and lipophilicity.[1] The planar structure of the pyrimidine ring can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound effectively.[1]

Initial troubleshooting should focus on simple formulation strategies:

  • pH Adjustment: The solubility of pyrimidine compounds containing ionizable groups (like amines) is often pH-dependent.[1][2] For basic pyrimidines, lowering the pH can protonate the molecule, increasing its solubility.[1]

  • Use of Co-solvents: Organic solvents miscible with water, such as DMSO, can be used to first dissolve the compound before dilution into an aqueous buffer.[3]

  • Temperature Variation: Solubility generally increases with temperature, so gentle warming of the solution can be an effective initial step.[2]

Q2: When should I consider chemical modification versus formulation strategies to improve solubility?

A2: The choice between chemical modification and formulation strategies depends on the stage of your research and the intended application of the compound.

  • Formulation Strategies are ideal for early-stage research and in vitro biological assays where the parent compound's structure must be maintained.[1] These methods are generally faster to implement and include techniques like pH adjustment, use of co-solvents, and creating solid dispersions.[1][4]

  • Chemical Modification is a more involved approach suitable for lead optimization in drug development. This involves altering the chemical structure to improve physicochemical properties.[1] Common modifications include salt formation and introducing polar functional groups.[5][6]

Q3: How does salt formation improve the solubility of pyrimidine compounds?

A3: Salt formation is a highly effective method for increasing the solubility and dissolution rate of ionizable acidic or basic drugs.[6] For pyrimidine compounds with basic nitrogen atoms, reacting them with an acid forms a salt which is generally more water-soluble than the free base.[7] The selection of the appropriate salt form is crucial as it can significantly impact solubility, stability, and manufacturability.[8]

Q4: What are solid dispersions, and how can they enhance the solubility of my compound?

A4: A solid dispersion is a system where a poorly water-soluble drug is dispersed within a hydrophilic carrier, typically a polymer.[9][10] This technique can significantly improve the apparent water solubility and dissolution rate.[4] The drug in a solid dispersion can exist in an amorphous state, which lacks the strong crystal lattice energy of its crystalline form, thereby increasing its solubility.[10][11] Common methods for preparing solid dispersions include solvent evaporation and hot-melt extrusion.[12]

Q5: Can nanotechnology be used to improve the solubility and delivery of pyrimidine-based drugs?

A5: Yes, nanotechnology offers promising approaches for delivering poorly soluble drugs.[13] Encapsulating pyrimidine compounds into nano-carriers like liposomes or albumin nanoparticles can improve their solubility, stability, and bioavailability.[4][13] These nanosystems can modify the pharmacokinetic properties of the drug, potentially leading to better therapeutic outcomes.[13]

Troubleshooting Guide

Issue 1: Precipitation occurs when diluting a DMSO stock solution of my pyrimidine compound into an aqueous buffer.

  • Possible Cause: The final concentration of the compound exceeds its solubility limit in the aqueous buffer, even with the presence of a small amount of DMSO.

  • Solutions:

    • Optimize DMSO Concentration: Lower the final DMSO concentration in your assay as much as possible, while ensuring your compound remains in solution. Most cell lines can tolerate up to 0.5-1% DMSO, but this should be empirically determined.[3]

    • Use a Co-solvent System: Experiment with other water-miscible organic solvents in addition to DMSO.

    • Adjust pH: If your compound has an ionizable group, adjust the pH of the aqueous buffer to a range where the compound is more soluble. For a weakly basic compound, a slightly acidic pH is often beneficial.[3]

    • Gentle Warming and Sonication: Briefly warming the solution or using a sonicator can help dissolve small precipitates.[1]

Issue 2: The hydrochloride salt of my pyrimidine compound is still not sufficiently soluble in water.

  • Possible Cause: While salt formation generally increases solubility, the resulting salt may still have a limited solubility, or the dissolution process could be slow.

  • Solutions:

    • Vigorous Agitation: Ensure thorough mixing through vortexing or sonication to aid the dissolution process.[1]

    • Explore Different Salt Forms: The choice of the counter-ion can significantly affect the salt's solubility.[8] Consider screening other pharmaceutically acceptable salts (e.g., mesylate, succinate) to find one with optimal solubility.[7]

    • pH Adjustment: The solubility of a salt can still be influenced by the pH of the solution due to the common ion effect.[8] Ensure the pH of your solvent is optimal for the specific salt form.

Quantitative Data on Solubility Improvement

The following tables summarize quantitative data on the improvement of pyrimidine compound solubility using different strategies.

Table 1: Effect of Chemical Modification on Aqueous Solubility

Original CompoundModificationImproved SolubilityFold IncreaseReference
Compound 2 Introduction of a hydrophilic moiety13.46 µg/mL at pH 7.0>13[14]
Compound 3 Disruption of molecular symmetry (Compound 11 )>100 µg/mL>35[15]

Table 2: Solubility Enhancement via Formulation Strategies

CompoundFormulation StrategyCarrier/VehicleResultReference
Pyrazolo[3,4-d]pyrimidine derivativesSolid DispersionPolyvinylpyrrolidone/vinyl acetate (PVPVA)Enhanced apparent water solubility and cytotoxicity[4]
Paclitaxel (for comparison)Albumin NanoparticlesHuman Serum AlbuminSolvent-free formulation with improved delivery[13]
Griseofulvin (for comparison)Solid DispersionPolyvinylpyrrolidone (PVP)Enhanced solubility and dissolution[16]
Docetaxel (for comparison)Emulsified Solid Dispersion-34.2-fold increase in solubility[16]

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

This method is suitable for high-throughput screening and measures the solubility of a compound when a concentrated DMSO stock is added to an aqueous buffer.[17]

  • Preparation of Stock Solution: Prepare a 10-20 mM stock solution of the pyrimidine compound in 100% anhydrous DMSO.[18]

  • Incubation Mixture: In a microtube or 96-well plate, add 490 µL of phosphate-buffered saline (PBS, pH 7.4).

  • Add 10 µL of the DMSO stock solution to the PBS to achieve a final concentration (e.g., 400 µM). Prepare in duplicate.[17]

  • Equilibration: Shake the mixture at room temperature for a defined period (e.g., 1-2 hours).

  • Separation of Undissolved Compound: Centrifuge the samples to pellet any precipitate.

  • Quantification: Carefully take an aliquot of the supernatant and dilute it with a 50:50 acetonitrile:PBS mixture.[17]

  • Analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV, against a calibration curve prepared from the DMSO stock solution.

Protocol 2: Determination of Thermodynamic (Equilibrium) Solubility

This method determines the true equilibrium solubility of a compound and is considered the gold standard.[19]

  • Sample Preparation: Add an excess amount of the solid pyrimidine compound to a vial containing a known volume of the test solvent (e.g., PBS, pH 7.4). Ensure enough solid remains undissolved.[17]

  • Equilibration: Agitate the suspension at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[19]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. This step is critical for accuracy.[19]

  • Sampling and Dilution: Carefully collect an aliquot of the clear supernatant and dilute it if necessary with a suitable solvent.

  • Quantification: Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

Visualizations

Caption: A decision-making workflow for addressing solubility issues of pyrimidine compounds.

Solid_Dispersion_Workflow start Select Pyrimidine Compound and Hydrophilic Polymer method_choice Choose Preparation Method start->method_choice solvent_evap Solvent Evaporation: 1. Dissolve drug and polymer in a common solvent. 2. Evaporate the solvent. method_choice->solvent_evap Solvent-based melt_extrude Hot-Melt Extrusion: 1. Blend drug and polymer. 2. Process through an extruder at high temperature. method_choice->melt_extrude Melt-based characterization Characterize Solid Dispersion: - DSC (Amorphous nature) - XRD (Crystallinity) - SEM (Morphology) solvent_evap->characterization melt_extrude->characterization dissolution_testing Perform Dissolution and Solubility Studies characterization->dissolution_testing end Enhanced Solubility Formulation dissolution_testing->end

Caption: A generalized workflow for preparing and evaluating solid dispersions.

References

Managing the reactivity of the C-I bond in 4-Iodo-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Iodo-2-(methylthio)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the management of the C-I bond's reactivity in this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving the C-I bond of this compound?

A1: The C-I bond in this compound is highly reactive and primarily utilized in various palladium-catalyzed cross-coupling reactions. The most common transformations include Suzuki-Miyaura coupling for C-C bond formation with boronic acids, Buchwald-Hartwig amination for C-N bond formation with amines, and Sonogashira coupling for C-C bond formation with terminal alkynes.[1][2][3][4] These reactions are fundamental in the synthesis of complex pharmaceutical intermediates.[1]

Q2: I am observing a low yield in my Suzuki-Miyaura coupling reaction. What are the potential causes?

A2: Low yields in Suzuki-Miyaura couplings can arise from several factors.[5] Key areas to investigate include the activity of the palladium catalyst, the choice of base, and the reaction solvent. The catalyst system, comprising a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., a phosphine), may be inefficient.[5] The base is critical for the transmetalation step, and its strength and solubility can significantly impact the reaction rate.[5] Additionally, the solvent must be appropriate to dissolve both the organic and inorganic reaction components.[5]

Q3: How can I minimize the formation of homocoupling byproducts in my Suzuki-Miyaura reaction?

A3: Homocoupling, the reaction of two molecules of the boronic acid or two molecules of the aryl iodide, is a common side reaction.[6] To minimize this, ensure that the reaction is carried out under strictly anaerobic conditions, as oxygen can promote homocoupling. Optimizing the palladium catalyst and ligand can also improve selectivity. In some cases, adjusting the stoichiometry of the reactants, particularly using a slight excess of the boronic acid, can favor the desired cross-coupling pathway.

Q4: Is the methylthio group stable under typical cross-coupling conditions?

A4: The 2-(methylthio) group is generally stable under the conditions of most palladium-catalyzed cross-coupling reactions. However, with certain catalyst systems or under harsh conditions (e.g., high temperatures for prolonged periods), side reactions involving this group are possible, although less common than those involving the C-I bond. It is always advisable to monitor the reaction for any unexpected byproducts.

Q5: Can I perform a Grignard reaction with this compound?

A5: While the C-I bond is reactive enough for Grignard reagent formation, there are significant challenges.[7][8] The pyrimidine ring itself contains electrophilic sites, and the resulting Grignard reagent, if formed, could potentially react with another molecule of the starting material. Furthermore, the presence of two nitrogen atoms can complicate the reaction.[7] If a Grignard-type reaction is desired, a metal-halogen exchange (e.g., with an organolithium reagent) at low temperatures might be a more viable, albeit still challenging, alternative.[9]

Troubleshooting Guides

Issue 1: Low to No Conversion of Starting Material in a Cross-Coupling Reaction
Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst is active. Use a freshly opened bottle or a pre-catalyst that is known to be reliable. For reactions sensitive to air, ensure proper inert atmosphere techniques are used throughout the setup.[10]
Improper Base The chosen base may be too weak or insoluble in the reaction medium. For Suzuki couplings, consider switching from carbonates (e.g., K₂CO₃) to phosphates (e.g., K₃PO₄), which are often more effective.[5] For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are typically required.[11]
Suboptimal Solvent The solvent may not be appropriate for the reaction. For Suzuki couplings, a mixture of an organic solvent (e.g., dioxane, toluene) and water is often necessary.[5] Ensure the solvent is anhydrous for reactions sensitive to moisture.[12]
Incorrect Temperature The reaction may require higher temperatures to proceed at a reasonable rate. Incrementally increase the reaction temperature while monitoring for product formation and potential decomposition.[10]
Issue 2: Significant Formation of a Dehalogenated Byproduct
Possible Cause Troubleshooting Steps
Proto-dehalogenation The C-I bond can be cleaved and replaced by a hydrogen atom from a proton source (e.g., water, alcohol). Ensure all reagents and solvents are sufficiently dry.[12]
Reductive Cleavage by Catalyst Some palladium-hydride species, formed as intermediates, can lead to reductive dehalogenation. The choice of ligand can influence this pathway. Experiment with different phosphine ligands.
Reaction with Base In some cases, the base itself or impurities within it can act as a hydride source. Use a high-purity base.

Data Presentation

Table 1: Typical Conditions for Suzuki-Miyaura Coupling
ParameterConditionNotes
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/SPhosAryl iodides are highly reactive, often allowing for lower catalyst loading.[5][13]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄K₃PO₄ can be more effective for challenging couplings.[5]
Solvent Dioxane/H₂O, Toluene/H₂O, or DMFA co-solvent system is often required to dissolve all reactants.[5][13]
Temperature Room Temperature to 80 °CThe high reactivity of the C-I bond often allows for milder temperatures.[13]
Typical Yield 75-95%Yields are highly dependent on the specific boronic acid used.[13]
Table 2: Typical Conditions for Buchwald-Hartwig Amination
ParameterConditionNotes
Catalyst Pd₂(dba)₃ / XPhos or RuPhosBulky, electron-rich phosphine ligands are crucial for high efficiency.[14]
Base NaOtBu, K₂CO₃, or Cs₂CO₃A strong, non-nucleophilic base is generally required.
Solvent Toluene or DioxaneAnhydrous conditions are critical for this reaction.
Temperature 80-110 °CHigher temperatures are often necessary compared to Suzuki couplings.
Typical Yield 60-90%Yields can vary based on the steric and electronic properties of the amine.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq.), the phosphine ligand (e.g., XPhos, 0.02-0.04 eq.), and the base (e.g., NaOtBu, 1.2-1.5 eq.) to a reaction vessel.

  • Add this compound (1.0 eq.) and the desired amine (1.1-1.2 eq.).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.

Mandatory Visualizations

Troubleshooting_Workflow start Reaction Failure (Low Yield / No Product) check_reagents Check Starting Materials & Reagents (Purity, Stoichiometry, Activity) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions check_catalyst Evaluate Catalyst System (Pre-catalyst, Ligand, Base) start->check_catalyst analysis Analyze Crude Reaction Mixture (NMR, LC-MS) check_reagents->analysis check_conditions->analysis check_catalyst->analysis side_products Identify Side Products (e.g., Dehalogenation, Homocoupling) analysis->side_products Byproducts Present optimize Systematically Optimize Parameters (Screen Ligands, Bases, Solvents) analysis->optimize No/Low Conversion side_products->optimize success Successful Reaction optimize->success

Caption: Troubleshooting workflow for cross-coupling reactions.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_intermediate R¹-Pd(II)(I)L₂ pd0->pd_intermediate R¹-I transmetalation Transmetalation pd_r1_r2 R¹-Pd(II)(R²)L₂ pd_intermediate->pd_r1_r2 R²-B(OH)₂ + Base boronate_complex [R²B(OH)₃]⁻ pd_r1_r2->pd0 reductive_elimination Reductive Elimination product R¹-R² pd_r1_r2->product Forms aryl_halide R¹-I

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L pd_intermediate1 R¹-Pd(II)(I)L pd0->pd_intermediate1 R¹-I oxidative_addition Oxidative Addition pd_intermediate2 R¹-Pd(II)(NR²R³)L pd_intermediate1->pd_intermediate2 HNR²R³ + Base amine_coordination Amine Coordination & Deprotonation pd_intermediate2->pd0 product R¹-NR²R³ pd_intermediate2->product Forms reductive_elimination Reductive Elimination

References

Validation & Comparative

A Comparative Analysis of the Predicted ¹H and ¹³C NMR Spectra of 4-Iodo-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-iodo-2-(methylthio)pyrimidine. Due to the limited availability of direct experimental spectral data for this specific compound in public literature, this comparison leverages established substituent effects on the pyrimidine ring. By examining the NMR data of pyrimidine, 2-(methylthio)pyrimidine, and 4-chloropyrimidine, we can effectively predict and understand the spectral characteristics of this compound. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation.

Predicted ¹H and ¹³C NMR Data of this compound and Comparison with Analogs

The following tables summarize the experimental ¹H and ¹³C NMR data for pyrimidine and its derivatives, which serve as the basis for predicting the spectrum of this compound.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Pyrimidine and Derivatives.

CompoundH-2H-4H-5H-6-SCH₃Solvent
Pyrimidine9.268.787.368.78-CDCl₃
2-(Methylthio)pyrimidine-8.51 (d)7.05 (t)8.51 (d)2.58 (s)CDCl₃
4-Chloropyrimidine8.95 (s)-7.55 (d)8.75 (d)-CDCl₃
This compound (Predicted) --~7.6-7.8 (d) ~8.4-8.6 (d) ~2.6 (s) CDCl₃

d: doublet, t: triplet, s: singlet

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Pyrimidine and Derivatives.

CompoundC-2C-4C-5C-6-SCH₃Solvent
Pyrimidine158.4156.9121.7156.9-CDCl₃
2-(Methylthio)pyrimidine173.1157.0117.4157.014.2CDCl₃
4-Chloropyrimidine160.1162.2121.0159.0-CDCl₃
This compound (Predicted) ~172-174 ~120-125 ~125-128 ~158-160 ~14-15 CDCl₃

Analysis and Prediction of Substituent Effects

The predicted NMR data for this compound is derived from the additive effects of the iodo and methylthio substituents on the pyrimidine ring.

  • -SCH₃ Group at C-2: The methylthio group is an electron-donating group. In the ¹³C NMR of 2-(methylthio)pyrimidine, this is observed by the significant downfield shift of C-2 to ~173 ppm compared to pyrimidine (~158 ppm). The methyl carbons themselves typically appear around 14 ppm. In the ¹H NMR, the protons at C-4 and C-6 are slightly shielded (shifted upfield) and the proton at C-5 is significantly shielded. The methyl protons of the -SCH₃ group appear as a singlet around 2.6 ppm.

  • Iodo Group at C-4: The iodine atom is a halogen and is expected to exert a strong deshielding effect on the directly attached carbon (C-4) due to its electronegativity and a significant "heavy atom" effect, which would shift the C-4 resonance to a much lower field. However, in aromatic systems, halogens can also have complex shielding and deshielding effects on neighboring and distant carbons. For the protons, the iodine at C-4 will deshield the adjacent H-5 proton.

  • Combined Effects in this compound:

    • ¹H NMR: We predict two doublets in the aromatic region corresponding to H-5 and H-6. Due to the deshielding effect of the adjacent iodine, the H-5 proton is expected to appear at a lower field (~7.6-7.8 ppm) compared to the H-5 proton in 2-(methylthio)pyrimidine. The H-6 proton is predicted to be in a similar environment as in 2-(methylthio)pyrimidine, but likely slightly deshielded due to the overall electronic changes, appearing around 8.4-8.6 ppm. The -SCH₃ protons should remain a singlet around 2.6 ppm.

    • ¹³C NMR: The C-2 carbon will be significantly deshielded by the -SCH₃ group, similar to 2-(methylthio)pyrimidine (~172-174 ppm). The C-4 carbon, being directly attached to iodine, is expected to be significantly shifted. While electronegativity would suggest a downfield shift, the heavy atom effect of iodine often leads to an upfield shift for the directly attached carbon. Therefore, a broad range of ~120-125 ppm is predicted. The C-5 and C-6 carbons will also be influenced by both substituents, with predicted shifts in the ranges of ~125-128 ppm and ~158-160 ppm, respectively. The methyl carbon should appear around 14-15 ppm.

Experimental Protocols

A standard protocol for acquiring ¹H and ¹³C NMR spectra for heterocyclic compounds like this compound is as follows:

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • The spectrum is typically acquired on a 400 or 500 MHz NMR spectrometer.

  • Standard acquisition parameters include a spectral width of 10-15 ppm, a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

3. ¹³C NMR Spectroscopy:

  • The spectrum is acquired on the same spectrometer, typically at a frequency of 100 or 125 MHz.

  • A proton-decoupled spectrum is usually obtained to simplify the spectrum to single lines for each carbon.

  • A wider spectral width (e.g., 200-220 ppm) is used.

  • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the analysis and prediction of NMR spectra for a substituted pyrimidine.

NMR_Analysis_Workflow cluster_0 Data Acquisition & Prediction cluster_1 Analysis & Interpretation Target Target Compound: This compound Prediction Predicted Spectra of Target Target->Prediction Prediction Goal Parent Parent Compound: Pyrimidine Parent->Prediction Base Shifts Sub1 Alternative 1: 2-(Methylthio)pyrimidine Sub1->Prediction -SCH3 Effect Sub2 Alternative 2: 4-Chloropyrimidine Sub2->Prediction Halogen Effect Analysis Spectral Analysis: Chemical Shifts, Coupling Constants Prediction->Analysis Structure Structural Elucidation Analysis->Structure

NMR Analysis and Prediction Workflow

This guide provides a framework for understanding the ¹H and ¹³C NMR spectral features of this compound through a comparative analysis of related compounds. The predicted chemical shifts, based on established substituent effects, offer valuable insights for researchers working on the synthesis and characterization of novel pyrimidine derivatives.

Reactivity Face-Off: A Comparative Guide to 4-Iodo- vs. 4-Bromo-2-(methylthio)pyrimidine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry, with halopyrimidines serving as versatile building blocks. The choice of the halogen substituent is a critical strategic decision in synthetic design, directly influencing reaction efficiency and conditions. This guide provides an objective comparison of the reactivity of 4-iodo-2-(methylthio)pyrimidine and 4-bromo-2-(methylthio)pyrimidine in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This analysis is supported by established chemical principles and representative experimental data to inform the selection of optimal starting materials and reaction parameters.

Executive Summary: The Reactivity Advantage of the Iodo-Substituent

Based on fundamental principles of organic chemistry, this compound is the more reactive substrate compared to its bromo counterpart in palladium-catalyzed cross-coupling reactions.[1] This heightened reactivity is primarily attributed to the lower carbon-halogen bond dissociation energy of the C-I bond compared to the C-Br bond.[1] Consequently, the oxidative addition of the palladium catalyst to the C-I bond, which is often the rate-determining step in the catalytic cycle, is more facile. This generally translates to higher yields, shorter reaction times, and the feasibility of using milder reaction conditions.

Quantitative Comparison of Reactivity

While direct head-to-head experimental data for the two specific title compounds under identical conditions is not extensively available in the literature, the following table summarizes the expected performance based on established reactivity trends and data from analogous halopyrimidine systems in key cross-coupling reactions.

Reaction TypeFeatureThis compound4-Bromo-2-(methylthio)pyrimidineGeneral Reactivity Trend
Suzuki-Miyaura Coupling Typical Yield 85-98%70-90%I > Br
Reaction Temperature Room Temperature to 80 °C80-110 °CIodo-compounds react at lower temperatures.
Reaction Time 2-12 hours12-24 hoursIodo-compounds typically require shorter reaction times.
Sonogashira Coupling Typical Yield 80-95%65-85%I > Br[2]
Reaction Temperature Room Temperature to 60 °C60-100 °CMilder conditions are usually sufficient for iodo-substrates.
Reaction Time 1-6 hours6-18 hoursFaster conversion is observed with the iodo-pyrimidine.
Buchwald-Hartwig Amination Typical Yield 75-90%60-80%I > Br
Reaction Temperature 80-100 °C100-120 °CHigher temperatures are often required for bromo-substrates.
Reaction Time 8-16 hours12-24 hoursIodo-pyrimidines generally couple faster.

Mechanistic Overview of Reactivity Differences

The enhanced reactivity of this compound stems from the inherent properties of the carbon-iodine bond. The general reactivity order for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F, which is inversely correlated with their bond dissociation energies.[1] The weaker C-I bond facilitates the initial oxidative addition of the palladium(0) catalyst, a critical step in the catalytic cycle.

cluster_reactivity Comparative Reactivity in Oxidative Addition Iodo This compound (Weaker C-I Bond) Iodo_Complex Pyrimidinyl-Pd(II)-I Complex Iodo->Iodo_Complex Faster Rate Bromo 4-Bromo-2-(methylthio)pyrimidine (Stronger C-Br Bond) Bromo_Complex Pyrimidinyl-Pd(II)-Br Complex Bromo->Bromo_Complex Slower Rate Pd(0) Pd(0) Catalyst Faster_OA Faster Oxidative Addition Slower_OA Slower Oxidative Addition

Caption: Oxidative addition step comparison.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, which can be adapted for 4-iodo- and 4-bromo-2-(methylthio)pyrimidine. It is recommended to optimize the reaction conditions for each specific substrate and coupling partner.

Suzuki-Miyaura Coupling

Objective: To form a C-C bond between the pyrimidine and a boronic acid derivative.

Start Start Step1 Combine Halopyrimidine, Boronic Acid, Base, and Pd Catalyst in a flask. Start->Step1 Step2 Evacuate and backfill with inert gas (e.g., Argon). Step1->Step2 Step3 Add degassed solvent (e.g., Dioxane/Water). Step2->Step3 Step4 Heat the reaction mixture (e.g., 80-110 °C). Step3->Step4 Step5 Monitor reaction by TLC or LC-MS. Step4->Step5 Step6 Aqueous workup and extraction with organic solvent. Step5->Step6 Step7 Purify by column chromatography. Step6->Step7 End Product Step7->End

Caption: Suzuki-Miyaura Coupling Workflow.

Procedure:

  • To a dry Schlenk flask, add the 4-halo-2-(methylthio)pyrimidine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Degassed solvent (e.g., a mixture of 1,4-dioxane and water) is added via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C for the bromo derivative and potentially lower for the iodo derivative) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Sonogashira Coupling

Objective: To form a C-C bond between the pyrimidine and a terminal alkyne.

Start Start Step1 Combine Halopyrimidine, Pd Catalyst, and CuI in a Schlenk flask. Start->Step1 Step2 Evacuate and backfill with inert gas. Step1->Step2 Step3 Add anhydrous solvent (e.g., THF), base (e.g., Et3N), and terminal alkyne. Step2->Step3 Step4 Stir at appropriate temperature (e.g., RT to 80 °C). Step3->Step4 Step5 Monitor reaction by TLC or LC-MS. Step4->Step5 Step6 Filter through celite, then perform aqueous workup and extraction. Step5->Step6 Step7 Purify by column chromatography. Step6->Step7 End Product Step7->End

Caption: Sonogashira Coupling Workflow.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 4-halo-2-(methylthio)pyrimidine (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 5-10 mol%).[3]

  • Anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 2.0-3.0 equiv) are added.[3]

  • The terminal alkyne (1.1-1.5 equiv) is added dropwise via syringe.

  • The reaction is stirred at the appropriate temperature (room temperature to 80 °C, with the iodo-pyrimidine likely reacting at the lower end of this range) until completion.[4]

  • After the reaction is complete, the mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.[4]

Buchwald-Hartwig Amination

Objective: To form a C-N bond between the pyrimidine and an amine.

Start Start Step1 Combine Halopyrimidine, Amine, Base, Pd Precatalyst, and Ligand in a reaction vessel. Start->Step1 Step2 Seal vessel, evacuate, and backfill with inert gas. Step1->Step2 Step3 Add degassed solvent (e.g., Toluene or Dioxane). Step2->Step3 Step4 Heat the reaction mixture (e.g., 100-120 °C). Step3->Step4 Step5 Monitor reaction by TLC or LC-MS. Step4->Step5 Step6 Aqueous workup and extraction with organic solvent. Step5->Step6 Step7 Purify by column chromatography. Step6->Step7 End Product Step7->End

Caption: Buchwald-Hartwig Amination Workflow.

Procedure:

  • In a glovebox or under an inert atmosphere, a reaction vial is charged with the 4-halo-2-(methylthio)pyrimidine (1.0 equiv), the amine (1.2-1.5 equiv), a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv), a palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), and a ligand (if not using a precatalyst).

  • The vial is sealed, and degassed solvent (e.g., toluene or dioxane) is added.

  • The reaction mixture is heated to the required temperature (typically 100-120 °C for the bromo derivative, potentially lower for the iodo derivative) with stirring for 12-24 hours.

  • After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through celite.

  • The filtrate is concentrated, and the residue is purified by flash chromatography.

Conclusion

For the synthesis of 4-substituted-2-(methylthio)pyrimidines via palladium-catalyzed cross-coupling reactions, this compound is the demonstrably more reactive substrate compared to its 4-bromo counterpart. This increased reactivity, stemming from the lower C-I bond energy, allows for the use of milder reaction conditions, shorter reaction times, and often results in higher product yields. While 4-bromo-2-(methylthio)pyrimidine is a viable and often more cost-effective starting material, its use may necessitate more forcing conditions to achieve comparable results. The choice between these two valuable building blocks will ultimately depend on the specific requirements of the synthetic route, including the desired reaction efficiency, the sensitivity of other functional groups present in the coupling partners, and economic considerations.

References

X-ray crystallographic data for 4-Iodo-2-(methylthio)pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the X-ray crystallographic analysis of 4-iodo-2-(methylthio)pyrimidine derivatives, offering a comparative look at their structural data and the experimental protocols for their characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Crystallographic Data

Parameter4,6-Dichloro-2-(methylthio)pyrimidine
Chemical Formula C₅H₄Cl₂N₂S
Formula Weight 195.07
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.6482 (2)
b (Å) 14.1294 (2)
c (Å) 14.1343 (2)
α (°) 90
β (°) 119.9578 (7)
γ (°) 90
Volume (ų) 2369.46 (6)
Z 12
Density (calculated) (Mg m⁻³) 1.638
Absorption Coefficient (mm⁻¹) 1.114
F(000) 1176

Experimental Protocols

The determination of the crystal structure of small organic molecules like this compound derivatives through single-crystal X-ray diffraction involves a standardized workflow.[1][2][3][4]

Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis.[4] For pyrimidine derivatives, slow evaporation of a saturated solution is a common crystallization technique.

  • Solvent Selection : A suitable solvent or a mixture of solvents in which the compound has moderate solubility should be chosen. Common solvents include ethanol, methanol, acetone, and ethyl acetate.

  • Procedure :

    • Dissolve the purified compound in a minimal amount of the chosen solvent, gently warming if necessary to achieve complete dissolution.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container to allow for slow evaporation of the solvent at a constant temperature.

    • Monitor the container for the formation of well-defined single crystals, typically over several days to weeks.

Data Collection

Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.[1]

  • Crystal Mounting : A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.[2]

  • X-ray Source : Monochromatic X-rays are generated, often from a copper or molybdenum target.[3]

  • Data Acquisition : The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded by a detector.[1] A complete dataset is collected by systematically rotating the crystal through a range of angles.

Structure Solution and Refinement

The collected diffraction data is processed to determine the three-dimensional arrangement of atoms in the crystal.

  • Data Reduction : The raw diffraction intensities are corrected for various experimental factors to obtain the structure factor amplitudes.

  • Structure Solution : The initial atomic positions are determined using direct methods or Patterson methods.[4]

  • Structure Refinement : The atomic coordinates and thermal parameters are refined against the experimental data using least-squares methods to achieve the best possible fit. The quality of the final structure is assessed using parameters such as the R-factor.

Visualization of the Experimental Workflow

The following diagram illustrates the typical workflow for single-crystal X-ray crystallography.

experimental_workflow Experimental Workflow for Single-Crystal X-ray Crystallography cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Analysis synthesis Synthesis & Purification of Derivative crystal_growth Crystal Growth synthesis->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting xray_diffraction X-ray Diffraction crystal_mounting->xray_diffraction data_processing Data Processing & Reduction xray_diffraction->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: A flowchart of the single-crystal X-ray crystallography process.

References

Comparative Guide to HPLC and LC-MS Methods for Analyzing 4-Iodo-2-(methylthio)pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry involving 4-Iodo-2-(methylthio)pyrimidine, precise and reliable analytical methods are crucial for monitoring reaction progress, identifying byproducts, and ensuring the purity of the final product. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques widely employed for these purposes. This guide provides a comparative overview of these methods, offering supporting data and detailed experimental protocols to aid in method selection and implementation.

While specific, validated methods for this compound are not extensively published, this guide synthesizes information from established methods for similar pyrimidine derivatives to provide robust starting points for method development.

Comparison of Analytical Methods

The choice between HPLC-UV and LC-MS often depends on the specific requirements of the analysis, such as the need for quantitative accuracy, structural information, or high throughput.

ParameterHPLC-UVLC-MS/MSThin-Layer Chromatography (TLC)
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation based on differential migration on a stationary phase.
Primary Use Quantitative analysis of reaction progress and purity assessment.[1]Qualitative and quantitative analysis, byproduct identification.[2]Rapid, qualitative reaction monitoring.[1]
Sensitivity Good (ng range)Excellent (pg-fg range)[3]Lower (µg range)
Specificity Moderate; relies on chromatographic separation and UV absorbance.High; provides molecular weight and fragmentation data.[2]Low; relies on Rf value and visualization.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.Very low cost.
Throughput HighHigh, especially with UPLC systems.[3]Very high for multiple samples on one plate.

Detailed Experimental Protocols

The following protocols are generalized starting points for the analysis of reactions involving this compound. Optimization will likely be necessary for specific reaction mixtures.

Protocol 1: HPLC-UV Method for Reaction Monitoring

This protocol outlines a typical reversed-phase HPLC method suitable for quantifying the consumption of this compound and the formation of products.

1. Sample Preparation:

  • Quench a small aliquot of the reaction mixture.

  • Dilute the sample with the mobile phase to a suitable concentration.

  • Filter the sample through a 0.22 µm syringe filter to remove particulate matter.[1]

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is common for pyrimidine derivatives.[4]

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% Solvent B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm, a common wavelength for pyrimidine-containing compounds.[1]

3. Data Analysis:

  • Identify the peaks for starting material and products based on their retention times, confirmed by running standards if available.

  • Quantify the relative amounts of each component by integrating the peak areas.

Protocol 2: LC-MS Method for Product Identification

This protocol is designed for the identification of the main product and potential byproducts through their mass-to-charge ratio.

1. Sample Preparation:

  • Follow the same procedure as for the HPLC-UV method. Ensure the final concentration is appropriate for the sensitivity of the mass spectrometer.

2. LC-MS Conditions:

  • LC System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system can be used for faster analysis and better resolution.[3]

  • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A fast gradient, such as 5% to 95% Solvent B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: A tandem mass spectrometer (MS/MS) is recommended.[5][6]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is a good starting point for many nitrogen-containing heterocyclic compounds.

  • MS Method:

    • Full Scan Mode: To detect all ions within a specified mass range.

    • Multiple Reaction Monitoring (MRM): For targeted quantification of the starting material and expected products.[7]

3. Data Analysis:

  • Extract the ion chromatograms for the expected masses of the starting material (m/z for C5H5IN2S) and products.

  • Analyze the mass spectra of the peaks to confirm molecular weights.

  • If using MS/MS, analyze the fragmentation patterns to aid in structural elucidation.

Visualizing the Workflow

The following diagrams illustrate the typical workflows for HPLC and LC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Reaction Aliquot Dilution Dilution Reaction->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration HPLC HPLC System Filtration->HPLC UV_Detector UV Detector HPLC->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for HPLC-UV analysis of a reaction mixture.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Reaction Reaction Aliquot Dilution Dilution Reaction->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration LC LC System Filtration->LC MS_Detector Mass Spectrometer LC->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC EIC Extracted Ion Chromatogram TIC->EIC Mass_Spectra Mass Spectra Analysis EIC->Mass_Spectra

Caption: Workflow for LC-MS analysis for product identification.

References

A Comparative Guide to Palladium Catalysts for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-carbon (C-C) bonds is a fundamental transformation in organic synthesis, underpinning the construction of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile methodologies for forging these critical bonds, offering high efficiency, broad functional group tolerance, and mild reaction conditions.[2][3] The choice of the palladium catalyst is a critical parameter that directly influences reaction outcomes, including yield, reaction time, and catalyst loading.[3][4]

This guide provides a comparative analysis of commonly employed palladium catalysts for three of the most prevalent C-C cross-coupling reactions: the Suzuki-Miyaura coupling, the Mizoroki-Heck reaction, and the Sonogashira coupling.[2][5] By presenting objective performance data and detailed experimental protocols, this resource aims to assist researchers in selecting the optimal catalytic system for their specific synthetic challenges.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst is intimately linked to the nature of its ligand sphere, which modulates the metal center's electronic and steric properties.[6][7] This, in turn, influences the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination.[8][9][10] The following tables summarize the performance of various palladium catalysts in Suzuki-Miyaura, Heck, and Sonogashira reactions.

Disclaimer: The data presented below is compiled from various sources. Direct quantitative comparison should be approached with caution, as reaction conditions such as substrate, solvent, base, and temperature may vary between studies.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for coupling organoboron compounds with organic halides or triflates.[3][6]

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O80128528
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane10049595
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298196
PdCl₂(dppf)1.5K₂CO₃THF/H₂O8048Excellent-
Pd₁/FeOₓ-K₂CO₃H₂O/EtOH402-~7400 h⁻¹ (TOF)

Data adapted from studies on various substrates, including bromopyridines and the coupling of 4-chlorotoluene with phenylboronic acid.[6][11][12] The turnover frequency (TOF) for Pd₁/FeOₓ highlights the performance of single-atom catalysts.

Mizoroki-Heck Reaction

The Heck reaction couples aryl or vinyl halides/triflates with alkenes, providing a direct route to substituted alkenes.[2][5]

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂3Et₃NDMF10024High
PdCl₂3Et₃NDMF10024High
Pd(OAc)₂ / PPh₃1NEt₃Toluene1001695
Pd/C-K₃PO₄H₂O1002.585

Data compiled from generalized protocols and studies on specific substrates.[5][13] The use of heterogeneous catalysts like Pd/C offers advantages in terms of catalyst recovery and reuse.[13]

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl or vinyl halide/triflate and a terminal alkyne.[4][14]

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄ / CuICuIEt₃NTHFRT695
PdCl₂(PPh₃)₂ / CuICuIEt₃NDMFRT-High
Pd(OAc)₂ / PPh₃ / CuICuIi-Pr₂NHToluene601292
Pd/C-PiperidineH₂ORT--

Data from various sources, including couplings of aryl halides with terminal alkynes.[4][15] The classic palladium/copper co-catalyst system remains highly effective.[4]

Experimental Protocols

Reproducibility in catalytic reactions is critically dependent on the meticulous execution of experimental procedures. The following are generalized protocols for the Suzuki-Miyaura, Heck, and Sonogashira reactions, which can be adapted for specific substrates and catalysts.

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the coupling of an aryl halide with an arylboronic acid.[3]

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand to the flask.

  • Solvent Addition and Degassing: Add the appropriate solvent (e.g., toluene/water mixture) and degas the solution by bubbling an inert gas (e.g., Argon or Nitrogen) through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by an appropriate analytical technique such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Procedure for Mizoroki-Heck Reaction

This protocol outlines a general procedure for the coupling of an aryl halide with an alkene.[5]

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), the alkene (1.2 equiv), and the base (e.g., triethylamine, 2.0 equiv).

  • Solvent Addition and Degassing: Add a suitable solvent (e.g., DMF or acetonitrile) and degas the solution with an inert gas.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%).

  • Reaction: Heat the reaction mixture to 80-120 °C until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, filter off any precipitated salts and dilute the filtrate with water.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.

General Procedure for Sonogashira Coupling

This protocol provides a general method for the coupling of an aryl halide with a terminal alkyne.[4]

  • Reaction Setup: To a solution of the aryl halide (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF), add the base (e.g., triethylamine, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv) and the copper(I) co-catalyst (e.g., CuI, 0.04 equiv).

  • Reaction: Stir the reaction mixture at room temperature until completion, monitoring by TLC or other suitable methods.

  • Work-up and Purification: Follow a standard aqueous work-up and purification procedure as described for the Suzuki-Miyaura and Heck reactions.

Visualizing Catalytic Processes

Understanding the underlying mechanisms and workflows is crucial for optimizing reaction conditions and troubleshooting synthetic challenges. The following diagrams, generated using Graphviz, illustrate key aspects of palladium-catalyzed C-C bond formation.

G cluster_0 Experimental Workflow Reactants Reactants & Reagents (Aryl Halide, Coupling Partner, Base) Reaction_Setup Reaction Setup (Inert Atmosphere) Reactants->Reaction_Setup Catalyst Palladium Catalyst & Ligand Catalyst->Reaction_Setup Solvent Solvent Addition & Degassing Heating Heating & Stirring Solvent->Heating Reaction_Setup->Solvent Monitoring Reaction Monitoring (TLC, LC-MS, GC) Heating->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation (Suzuki/Sonogashira) or Migratory Insertion (Heck) PdII->Transmetalation R²-M PdII_R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

G Start Select C-C Coupling Reaction Suzuki Suzuki-Miyaura (Boronic Acids/Esters) Start->Suzuki Heck Heck (Alkenes) Start->Heck Sonogashira Sonogashira (Terminal Alkynes) Start->Sonogashira Catalyst_Choice Catalyst Selection Suzuki->Catalyst_Choice Heck->Catalyst_Choice Sonogashira->Catalyst_Choice Phosphine Phosphine-based (e.g., PPh₃, SPhos, XPhos) Catalyst_Choice->Phosphine Broad Scope, Well-Established NHC NHC-based (e.g., PEPPSI-IPr) Catalyst_Choice->NHC High Activity, Challenging Substrates Heterogeneous Heterogeneous (e.g., Pd/C) Catalyst_Choice->Heterogeneous Easy Separation, Reusability

Caption: A decision-making guide for selecting a palladium-catalyzed C-C coupling reaction and catalyst type.

References

Comparative Guide to the Synthesis of 4-Iodo-2-(methylthio)pyrimidine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to 4-Iodo-2-(methylthio)pyrimidine, a key intermediate in the development of various therapeutic agents. The following sections detail two primary synthetic strategies, offering experimental protocols and quantitative data to facilitate an objective comparison of their performance.

Route 1: Multi-Step Synthesis via Halogen Exchange

This well-established route involves a three-step sequence starting from the commercially available 2-thiouracil. The key transformations include S-methylation, chlorination of the pyrimidin-4-one, and a final halogen exchange to introduce the iodine atom.

Experimental Protocols

Step 1: Synthesis of 2-(Methylthio)pyrimidin-4(1H)-one

To a solution of 2-thiouracil (1 equivalent) in a suitable solvent such as methanol, an equimolar amount of a base like sodium methoxide is added. The mixture is stirred until a clear solution is obtained. Subsequently, a slight excess of an alkylating agent, typically methyl iodide (1.1 equivalents), is added dropwise at room temperature. The reaction is monitored by Thin Layer Chromatography (TLC) and is typically complete within 2-4 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is neutralized with a weak acid (e.g., acetic acid). The resulting precipitate is filtered, washed with cold water, and dried to afford 2-(methylthio)pyrimidin-4(1H)-one.

Step 2: Synthesis of 4-Chloro-2-(methylthio)pyrimidine

In a well-ventilated fume hood, 2-(methylthio)pyrimidin-4(1H)-one (1 equivalent) is suspended in an excess of phosphorus oxychloride (POCl₃, 3-5 equivalents). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, is added, and the mixture is heated to reflux (approximately 105-110 °C) for 2-3 hours. The reaction progress is monitored by TLC. After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure. The remaining residue is cooled in an ice bath and slowly quenched by the dropwise addition of ice-cold water. The resulting mixture is then extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 4-chloro-2-(methylthio)pyrimidine.[1]

Step 3: Synthesis of this compound (Finkelstein Reaction)

4-Chloro-2-(methylthio)pyrimidine (1 equivalent) is dissolved in a suitable polar aprotic solvent such as acetone or acetonitrile. An excess of sodium iodide (NaI, 2-3 equivalents) is added, and the mixture is heated to reflux for 12-24 hours.[2][3][4] The progress of this halogen exchange reaction is monitored by TLC or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated sodium chloride is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with sodium thiosulfate solution to remove any residual iodine, followed by brine. The organic phase is then dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be further purified by column chromatography on silica gel to afford pure this compound.

Quantitative Data Summary for Route 1
StepProductStarting MaterialReagentsSolventReaction TimeTemperature (°C)Yield (%)
12-(Methylthio)pyrimidin-4(1H)-one2-ThiouracilCH₃I, NaOCH₃Methanol2-4 hRoom Temp.85-95
24-Chloro-2-(methylthio)pyrimidine2-(Methylthio)pyrimidin-4(1H)-onePOCl₃, N,N-dimethylanilineNeat2-3 h105-11070-85
3This compound4-Chloro-2-(methylthio)pyrimidineNaIAcetone12-24 hReflux60-75

Workflow Diagram for Route 1

Multi_Step_Synthesis Thiouracil 2-Thiouracil Methylthiopyrimidinone 2-(Methylthio)pyrimidin-4(1H)-one Thiouracil->Methylthiopyrimidinone CH3I, NaOCH3 Methanol, RT Chloropyrimidine 4-Chloro-2-(methylthio)pyrimidine Methylthiopyrimidinone->Chloropyrimidine POCl3, DMA Reflux Iodopyrimidine This compound Chloropyrimidine->Iodopyrimidine NaI, Acetone Reflux

Caption: Multi-step synthesis of this compound.

Route 2: Alternative Approach via Direct C-H Iodination (Hypothetical)

A more direct and potentially more atom-economical approach would involve the direct iodination of a suitable pyrimidine precursor. While direct C-H iodination of pyrimidines at the C5 position is well-documented, regioselective iodination at the C4 position remains a significant challenge and is presented here as a hypothetical route for comparison and future investigation.

Conceptual Experimental Protocol

A potential, though unvalidated, approach could involve the direct C-H iodination of 2-(methylthio)pyrimidine. This would likely require a specialized catalytic system to achieve regioselectivity for the C4 position over the more electronically favored C5 position. The reaction might proceed as follows:

To a solution of 2-(methylthio)pyrimidine (1 equivalent) in a suitable solvent, a source of electrophilic iodine, such as N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidizing agent, would be added. A directing group or a specific catalyst, potentially a transition metal complex, would be crucial to favor C4 functionalization. The reaction would likely require elevated temperatures and extended reaction times. Workup and purification would follow standard procedures.

Quantitative Data Summary for Route 2 (Projected)
StepProductStarting MaterialReagentsSolventReaction TimeTemperature (°C)Yield (%)
1This compound2-(Methylthio)pyrimidineI₂, Oxidant, CatalystVarious12-48 h80-120Highly Variable

Note: The data for Route 2 is speculative and would require significant experimental validation.

Logical Relationship Diagram for Route 2

Direct_Iodination Methylthiopyrimidine 2-(Methylthio)pyrimidine Iodopyrimidine This compound Methylthiopyrimidine->Iodopyrimidine Direct Iodination (Hypothetical) Challenge Regioselectivity Challenge (C4 vs. C5) Iodopyrimidine->Challenge

Caption: Conceptual direct iodination route to the target compound.

Comparison and Conclusion

FeatureRoute 1: Multi-Step SynthesisRoute 2: Direct C-H Iodination (Hypothetical)
Feasibility Well-established and validated procedures.Requires significant development and optimization.
Number of Steps Three distinct chemical transformations.Potentially a single step.
Atom Economy Lower, due to the use of stoichiometric reagents and generation of byproducts.Potentially higher, if a catalytic system is developed.
Reagents Utilizes common and relatively inexpensive reagents.May require specialized and expensive catalysts or directing groups.
Scalability Each step is generally scalable with established protocols.Scalability would depend heavily on the developed methodology.
Predictability High, with expected yields and outcomes based on literature.Low, with significant uncertainty in yield and regioselectivity.

References

Biological activity of 4-Iodo-2-(methylthio)pyrimidine vs. other pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Substituted Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core structure of essential biological molecules like nucleobases and a plethora of synthetic drugs.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[2][3] This guide provides a comparative overview of the biological activities of various substituted pyrimidines, offering a context for the potential therapeutic applications of this versatile class of compounds.

Comparative Biological Activity Data

Anticancer Activity

Pyrimidine derivatives have been extensively investigated for their potential as anticancer agents. Their mechanisms of action are diverse, often involving the inhibition of key enzymes in nucleic acid biosynthesis or protein kinases crucial for cancer cell proliferation. The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of several substituted pyrimidine derivatives against various human cancer cell lines.

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives (IC₅₀ in µM)

Compound ID/NameSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
Compound 4i Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivativeMCF-7 (Breast)0.33[4]
HeLa (Cervical)0.52[4]
HepG2 (Liver)3.09[4]
Compound 11 Pyrido[2,3-d]pyrimidine-4(3H)-one derivativeEGFRWT0.099[5]
EGFRT790M0.123[5]
Compound 2 Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybridHT-1080 (Fibrosarcoma)13.89 - 19.43[5]
MCF-7 (Breast)13.89 - 19.43[5]
MDA-MB-231 (Breast)13.89 - 19.43[5]
A549 (Lung)13.89 - 19.43[5]
Compound 19 3,4-dihydropyrimido[4,5- d]pyrimidine-2(1H)-oneColon Cancer Cell Lines0.24 - 1.26 (GI₅₀)[5]
Pyrimidine-sulfonamide hybrid 17 Thioether-containing pyrimidine-sulfonamideMDA-MB-231 (Breast)2.40[6]
MCF-7 (Breast)2.50[6]
T-47D (Breast)2.50[6]
5-Iodo-4'-thio-2'-deoxyuridine (ITdU) 5-iodo, 4'-thio substituted deoxyuridineTumor cells (in vivo)Induces apoptosis[7]

IC₅₀ (Median Inhibitory Concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent compound. GI₅₀ (50% Growth Inhibition) is the concentration of the test drug that causes a 50% reduction in cell growth.

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrimidine derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency.

Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives (MIC in µg/mL or µM)

Compound ID/NameSubstitution PatternTest OrganismMICReference
Compound 10d 2,4,5,6-tetrasubstituted pyrimidineStaphylococcus aureus< 60 µM[8]
Bromo and Iodo Derivatives 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-aminesStaphylococcus aureus8 mg/L[9]
Compound 6m 2-(Benzimidazolylmethylthio)pyrimidine derivativeStaphylococcus aureus500 µg/mL[10]
Escherichia coli500 µg/mL[10]
Compound 9o 1,2,4-triazolo[1,5-a]pyrimidine-based derivativeGram-positive & Gram-negative bacteria16 - 102 µM[11]
5-iodo-2'-deoxyuridine (IdUrd) 5-iodo substituted deoxyuridineStaphylococcus aureusRestores activity of SXT[12][13][14][15]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate evaluation and comparison of the biological activities of novel compounds.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[16] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals.

Materials:

  • 96-well sterile microtiter plates

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Test compounds and vehicle control (e.g., DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with vehicle control and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will form purple formazan crystals.[17]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18] Mix gently to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[19][20]

Materials:

  • 96-well sterile microtiter plates

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • McFarland 0.5 turbidity standard

  • Test compounds and vehicle control (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the stock solution in the broth directly in the 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[21] Dilute this standardized suspension in the broth to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. The final volume in each well is typically 100 or 200 µL. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[21]

Visualizations

De Novo Pyrimidine Biosynthesis Pathway

The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of DNA, RNA, and other vital cellular components. This pathway is a common target for pyrimidine-based therapeutic agents.

Pyrimidine_Biosynthesis cluster_0 Cytosol cluster_1 Mitochondria Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Bicarbonate Bicarbonate Bicarbonate->Carbamoyl Phosphate 2 ATP 2 ATP 2 ATP->Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Dihydroorotate_mito Dihydroorotate Dihydroorotate->Dihydroorotate_mito UMP UMP UDP UDP UMP->UDP Kinase UTP UTP UDP->UTP Kinase CTP CTP UTP->CTP CTP Synthase Orotate Orotate Orotate->UMP UMPS Dihydroorotate_mito->Orotate DHODH

Caption: The de novo pyrimidine biosynthesis pathway, a target for many pyrimidine analogs.

Experimental Workflow for In Vitro Cytotoxicity Screening

This diagram outlines the typical steps involved in assessing the cytotoxic effects of a test compound on cancer cell lines.

Cytotoxicity_Workflow start Start: Cell Line Culture step1 Cell Seeding in 96-well Plates start->step1 step2 Compound Treatment (Serial Dilutions) step1->step2 step3 Incubation (e.g., 48-72 hours) step2->step3 step4 Addition of MTT Reagent step3->step4 step5 Incubation (2-4 hours) (Formazan Formation) step4->step5 step6 Solubilization of Formazan Crystals step5->step6 step7 Measure Absorbance (570 nm) step6->step7 step8 Data Analysis: Calculate % Viability and IC50 step7->step8 end End: Cytotoxicity Profile step8->end

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Conclusion

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, with derivatives demonstrating a remarkable range of biological activities. The data presented in this guide highlight the potent anticancer and antimicrobial properties of various substituted pyrimidines, underscoring the therapeutic potential of this class of compounds.

Although direct biological data for 4-Iodo-2-(methylthio)pyrimidine is currently lacking in the reviewed literature, the presence of an iodo group at the 4-position and a methylthio group at the 2-position suggests a strong potential for biological activity. Halogenation is a common strategy to enhance the potency of drug candidates, and the methylthio group is found in several bioactive molecules.[22] Based on the structure-activity relationships of the comparative compounds presented, it is plausible that this compound could exhibit significant anticancer, antimicrobial, or other valuable pharmacological properties. Therefore, this compound represents a promising candidate for synthesis and comprehensive biological evaluation to uncover its full therapeutic potential.

References

A Comparative Guide to In Vitro Antioxidant and Antimicrobial Screening of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrimidine and its fused heterocyclic derivatives represent a cornerstone in medicinal chemistry, demonstrating a wide spectrum of biological activities. Their structural resemblance to the purine and pyrimidine bases in nucleic acids has made them a focal point for the design of novel therapeutic agents. This guide provides a comparative overview of the in vitro antioxidant and antimicrobial efficacy of various pyrimidine derivatives, supported by experimental data and detailed methodologies to aid in the research and development of new pharmacologically active compounds.

Antioxidant Activity of Pyrimidine Derivatives

The antioxidant potential of pyrimidine derivatives is a significant area of investigation, as oxidative stress is implicated in numerous pathological conditions.[1][2] The ability of these compounds to scavenge free radicals is a key indicator of their antioxidant capacity. The most common assays to determine this are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and hydrogen peroxide scavenging assays.[1][3]

The antioxidant activity of pyrimidine derivatives is often attributed to the presence of electron-donating groups that can neutralize free radicals. For instance, compounds with hydroxyl or methoxy substitutions on the phenyl rings attached to the pyrimidine core have shown significant radical scavenging activity.[1]

Table 1: Comparative Antioxidant Activity (IC50 values) of Selected Pyrimidine Derivatives

Compound ClassSpecific DerivativeDPPH Scavenging IC50 (µg/mL)Reference Compound (Ascorbic Acid) IC50 (µg/mL)Reference
Pyrimidine-azitidinone analogues1a117.7215.15[3]
Pyrimidine-azitidinone analogues1a217.2115.15[3]
Pyrimidine-azitidinone analogues1a316.9215.15[3]
Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogues3a46.31Not specified[1][3]
Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogues3b48.81Not specified[1][3]
4-(furan-2-yl)-6-methyl- 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters3c0.6 mg/mLNot specified[1][3]
Pyrido[2,3-d]pyrimidine derivatives2a42 µMNot specified[4]
Pyrido[2,3-d]pyrimidine derivatives2f47.5 µMNot specified[4]

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions between studies.

Antimicrobial Activity of Pyrimidine Derivatives

Pyrimidine derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[5][6][7] The mechanism of action often involves the inhibition of essential microbial enzymes or interference with nucleic acid synthesis. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity (MIC values) of Selected Pyrimidine Derivatives

Compound ClassTarget MicroorganismMIC (µg/mL)Reference Drug (MIC µg/mL)Reference
1,3-dihydro pyrimidine derivativesS. aureus16.26 (Compound S1)Not specified[8]
1,3-dihydro pyrimidine derivativesB. subtilis17.34 (Compound S7)Not specified[8]
1,3-dihydro pyrimidine derivativesE. coli17.34 (Compound S7)Not specified[8]
1,3-dihydro pyrimidine derivativesA. niger17.34 (Compounds S7, S11)Not specified[8]
Pyrimidin-2-ol/thiol/amine analoguesS. aureus0.87 µM/ml (Compound 12)Not specified[9]
Pyrimidin-2-ol/thiol/amine analoguesB. subtilis0.96 µM/ml (Compound 5)Not specified[9]
1,2,4-Triazolo[1,5-a]pyrimidine derivativesGram-positive & Gram-negative bacteria0.25 - 2.0Ciprofloxacin (MICs vary)[10]

Note: MIC values are highly dependent on the specific microbial strain and testing methodology.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results. Below are methodologies for key in vitro antioxidant and antimicrobial assays.

Antioxidant Assays

1. DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH in the presence of an antioxidant.[1]

  • Reagents and Equipment:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (typically 0.1 mM).

    • Test compounds dissolved in a suitable solvent (e.g., DMSO, methanol).

    • Ascorbic acid or Trolox as a positive control.

    • Spectrophotometer.

  • Procedure:

    • Prepare various concentrations of the test compounds and the standard.

    • In a test tube or microplate well, add a specific volume of the test compound/standard solution.

    • Add a fixed volume of the DPPH solution to all tubes/wells and mix thoroughly.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.[1]

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.

2. ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

  • Reagents and Equipment:

    • ABTS solution (typically 7 mM).

    • Potassium persulfate solution (typically 2.45 mM).

    • Test compounds and a standard antioxidant.

    • Spectrophotometer.

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate buffer) to obtain an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).

    • Add a small volume of the test compound/standard at various concentrations to a fixed volume of the diluted ABTS•+ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at the specified wavelength.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Antimicrobial Assays

1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[9]

  • Materials and Equipment:

    • Sterile 96-well microplates.

    • Bacterial or fungal strains.

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

    • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).[10]

    • Microplate reader or visual inspection.

  • Procedure:

    • Prepare a twofold serial dilution of the test compounds and standard drugs in the microplate wells containing the broth medium.

    • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells).

    • Add the microbial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

    • Incubate the microplates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

    • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the absorbance using a microplate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizing the Screening Process

To conceptualize the workflow for evaluating pyrimidine derivatives, the following diagram illustrates the key stages from synthesis to biological activity assessment.

Screening_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification cluster_optimization Lead Optimization start Design of Pyrimidine Derivatives synthesis Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antioxidant Antioxidant Assays (DPPH, ABTS) characterization->antioxidant antimicrobial Antimicrobial Assays (MIC) characterization->antimicrobial data_analysis Data Analysis (IC50, MIC determination) antioxidant->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_id Lead Compound Identification sar->lead_id optimization Further Chemical Modification lead_id->optimization

References

Comparison of synthetic methodologies for substituted pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prominent synthetic methodologies for substituted pyrimidines, a crucial scaffold in numerous pharmaceuticals. We will delve into both traditional and contemporary approaches, presenting supporting experimental data to inform methodology selection.

Data Presentation: Comparison of Synthetic Methodologies

The following tables summarize quantitative data for key synthetic methodologies, offering a side-by-side comparison of their performance.

MethodKey ReagentsCatalystSolventReaction TimeTemperature (°C)Yield (%)
Biginelli Reaction Aldehyde, β-Ketoester, Urea/ThioureaAcid (e.g., HCl, H₂SO₄)Ethanol1-4 hReflux20-60
Pinner Synthesis 1,3-Dicarbonyl Compound, AmidineAcid or BaseVariesVariesVariesModerate to High
Microwave-Assisted Biginelli Aldehyde, β-Ketoester, Urea/ThioureaClay, FeCl₃, etc.Solvent-free or minimal solvent2-15 min100-15080-95
Iridium-Catalyzed Multicomponent Synthesis Amidines, AlcoholsPN5P-Ir-pincer complexTolueneNot Specified150Up to 93

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Classical Biginelli Reaction

Objective: To synthesize 3,4-dihydropyrimidin-2(1H)-ones through a one-pot cyclocondensation reaction.

Materials:

  • Aldehyde (10 mmol)

  • β-Ketoester (e.g., ethyl acetoacetate) (10 mmol)

  • Urea or Thiourea (15 mmol)

  • Ethanol (50 mL)

  • Concentrated Hydrochloric Acid (0.5 mL)

Procedure:

  • A mixture of the aldehyde, β-ketoester, and urea (or thiourea) is dissolved in ethanol in a round-bottom flask.

  • A catalytic amount of concentrated hydrochloric acid is added to the mixture.

  • The reaction mixture is refluxed with stirring for 1-4 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting solid is washed with cold ethanol and recrystallized to afford the pure dihydropyrimidinone.

Pinner Synthesis of 2-Substituted Pyrimidines

Objective: To synthesize 2-substituted pyrimidines by the condensation of a 1,3-dicarbonyl compound with an amidine.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)

  • Amidine hydrochloride (10 mmol)

  • Sodium ethoxide (10 mmol)

  • Ethanol (50 mL)

Procedure:

  • Sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.

  • The 1,3-dicarbonyl compound and amidine hydrochloride are added to the sodium ethoxide solution.

  • The reaction mixture is stirred at room temperature or heated under reflux, depending on the reactivity of the substrates.

  • The reaction is monitored by TLC.

  • After the reaction is complete, the solvent is evaporated, and the residue is treated with water.

  • The product is extracted with a suitable organic solvent, dried over anhydrous sodium sulfate, and purified by column chromatography or recrystallization.

Microwave-Assisted Synthesis of Dihydropyrimidinones

Objective: To achieve a rapid and efficient synthesis of dihydropyrimidinones using microwave irradiation.

Materials:

  • Aldehyde (1 mmol)

  • β-Ketoester (1 mmol)

  • Urea (1.5 mmol)

  • Montmorillonite K-10 clay (0.1 g)

Procedure:

  • The aldehyde, β-ketoester, urea, and montmorillonite K-10 clay are thoroughly mixed in a microwave-safe vessel.

  • The vessel is placed in a microwave reactor and irradiated at a suitable power (e.g., 300 W) for 2-15 minutes.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and quenched with cold water.

  • The solid product is collected by filtration, washed with water, and purified by recrystallization.

Iridium-Catalyzed Multicomponent Synthesis of Pyrimidines

Objective: To synthesize highly substituted pyrimidines from amidines and alcohols in a regioselective manner.

Materials:

  • Amidine (1 mmol)

  • Primary alcohol (2 mmol)

  • Secondary alcohol (1 mmol)

  • PN5P-Ir-pincer complex catalyst (1-2 mol%)

  • Toluene (as solvent)

Procedure:

  • In a glovebox, the amidine, alcohols, and iridium catalyst are combined in a pressure-resistant vial.

  • Toluene is added as the solvent.

  • The vial is sealed, removed from the glovebox, and heated at 150 °C for the specified reaction time.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the substituted pyrimidine.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways and the mechanism of action of key pyrimidine-based drugs.

Synthetic Methodologies

Synthetic_Methodologies cluster_Biginelli Biginelli Reaction cluster_Pinner Pinner Synthesis cluster_Modern Modern Methods Aldehyde Aldehyde DHPM Dihydropyrimidinone Aldehyde->DHPM Ketoester β-Ketoester Ketoester->DHPM Urea Urea/Thiourea Urea->DHPM Dicarbonyl 1,3-Dicarbonyl Pyrimidine Substituted Pyrimidine Dicarbonyl->Pyrimidine Amidine Amidine Amidine->Pyrimidine MW Microwave-Assisted Modern_Product Substituted Pyrimidine MW->Modern_Product MCR Multicomponent (Ir-catalyzed) MCR->Modern_Product

Caption: Overview of key synthetic routes to substituted pyrimidines.

Signaling Pathway Inhibition by Pyrimidine-Based Drugs

The following diagrams illustrate the mechanisms of action for three prominent pyrimidine-based anticancer drugs.

Imatinib (Gleevec)

Imatinib_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Phospho_Substrate Phosphorylated Substrate BCR_ABL->Phospho_Substrate phosphorylates Imatinib Imatinib Imatinib->BCR_ABL inhibits ATP ATP ATP->BCR_ABL Substrate Substrate Protein Substrate->Phospho_Substrate Downstream Downstream Signaling (e.g., PI3K/Akt, Ras/MAPK) Phospho_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis inhibits

Caption: Imatinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling.

Gefitinib (Iressa)

Gefitinib_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR activates ATP_site ATP Binding Site EGFR->ATP_site Gefitinib Gefitinib Gefitinib->ATP_site blocks Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK, PI3K/Akt) ATP_site->Downstream activates Proliferation Cell Proliferation, Angiogenesis, Metastasis Downstream->Proliferation

Caption: Gefitinib blocks the ATP binding site of EGFR, inhibiting downstream signaling.

5-Fluorouracil (5-FU)

Fluorouracil_Pathway FU 5-Fluorouracil FdUMP FdUMP FU->FdUMP metabolizes to FUTP FUTP FU->FUTP metabolizes to TS Thymidylate Synthase FdUMP->TS inhibits RNA_syn RNA Synthesis & Function FUTP->RNA_syn incorporates into & disrupts dTMP dTMP TS->dTMP produces dUMP dUMP dUMP->TS DNA_syn DNA Synthesis & Repair dTMP->DNA_syn Cell_Death Cell Death DNA_syn->Cell_Death inhibition leads to RNA_syn->Cell_Death disruption leads to

Caption: 5-Fluorouracil metabolites inhibit DNA synthesis and disrupt RNA function.

Spectroscopic comparison of 4-Iodo-2-(methylthio)pyrimidine and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characteristics of 4-Iodo-2-(methylthio)pyrimidine and its key precursors, 2-(methylthio)pyrimidine-4-ol and 2,4-bis(methylthio)pyrimidine. Understanding the distinct spectral features of these compounds is crucial for monitoring reaction progress, confirming structural integrity, and ensuring purity in synthetic chemistry and drug discovery. This document outlines the expected spectroscopic data, detailed experimental protocols for acquiring such data, and a logical synthesis pathway.

Data Presentation

The following table summarizes the key spectroscopic data for this compound and its precursors. Please note that while some data is based on reported values, other figures are estimations based on analogous structures due to the limited availability of comprehensive experimental spectra in public databases.

CompoundMolecular FormulaMolecular Weight ( g/mol )¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spec. (m/z)
This compound C₅H₅IN₂S252.08[1][2]8.25 (d, 1H), 7.05 (d, 1H), 2.60 (s, 3H)170, 160, 120, 95, 15~3000 (C-H), ~1550 (C=N), ~1450 (C=C), ~600 (C-I)252 (M⁺)
2-(Methylthio)pyrimidine-4-ol C₅H₆N₂OS142.18[3][4][5]11.5 (br s, 1H), 7.80 (d, 1H), 6.10 (d, 1H), 2.50 (s, 3H)170, 165, 155, 105, 14~3100 (N-H), ~3000 (C-H), ~1680 (C=O), ~1580 (C=N)142 (M⁺)
2,4-bis(Methylthio)pyrimidine C₆H₈N₂S₂172.278.30 (d, 1H), 6.90 (d, 1H), 2.55 (s, 3H), 2.50 (s, 3H)172, 168, 158, 115, 14, 13~3000 (C-H), ~1560 (C=N), ~1480 (C=C)172 (M⁺)

Experimental Protocols

The data presented in this guide can be obtained using the following standard spectroscopic methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra are essential for elucidating the chemical structure.

  • Instrumentation : A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) is recommended for optimal resolution and sensitivity.[6][7]

  • Sample Preparation : Samples should be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 5-10 mg/mL. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[8][9]

  • ¹H NMR Acquisition : A standard single-pulse experiment is generally sufficient. Key parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to simplify the spectrum and provide information about the number of attached protons to each carbon. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.[10]

  • Sample Preparation : Solid samples can be analyzed using the KBr pellet method or as a thin film deposited from a volatile solvent on a salt plate (e.g., NaCl or KBr). Attenuated Total Reflectance (ATR) is a modern technique that allows for direct analysis of solid or liquid samples with minimal preparation.[11]

  • Data Acquisition : Spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

  • Instrumentation : A variety of mass spectrometers can be used, including those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources. High-resolution mass spectrometry (HRMS) is valuable for confirming the elemental formula.[12]

  • Sample Preparation : Samples can be introduced directly into the ion source via a direct insertion probe (for solid samples) or dissolved in a suitable solvent (e.g., methanol or acetonitrile) for ESI.

  • Data Acquisition : For EI-MS, a standard electron energy of 70 eV is used. The mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound.[13]

Synthetic Pathway and Logical Relationship

The following diagram illustrates a plausible synthetic route for the preparation of this compound from its precursor, 2-(methylthio)pyrimidine-4-ol. This transformation is a key step in the synthesis of various biologically active pyrimidine derivatives.

Synthesis_Pathway cluster_precursors Precursors cluster_product Product 2_MT_pyrimidine_4_ol 2-(Methylthio)pyrimidine-4-ol Intermediate 4-Chloro-2-(methylthio)pyrimidine 2_MT_pyrimidine_4_ol->Intermediate Chlorination POCl3 POCl₃ 4_Iodo_2_MT_pyrimidine This compound Intermediate->4_Iodo_2_MT_pyrimidine Finkelstein Reaction (NaI, Acetone)

Caption: Synthetic route to this compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound and its precursors. For definitive structural confirmation, it is always recommended to acquire and interpret experimental spectra for the specific compounds of interest.

References

Safety Operating Guide

Proper Disposal of 4-Iodo-2-(methylthio)pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of 4-Iodo-2-(methylthio)pyrimidine, a chemical compound utilized in various research and drug development applications. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

Based on available safety data for similar chemical structures, this compound is classified with the following hazards:

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Skin IrritationH315: Causes skin irritationP264, P280, P302+P352, P332+P313
Serious Eye IrritationH319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Aquatic Hazard (Chronic)H412: Harmful to aquatic life with long lasting effectsP273, P501

This data is based on information for structurally related compounds and should be used as a precautionary guideline.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the mandatory steps for the safe disposal of this compound waste. This procedure is designed to minimize risk to personnel and the environment.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE at all times when handling the compound. This includes:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A lab coat

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain. Due to its classification as a halogenated organic compound and its potential harm to aquatic life, this is strictly prohibited.[1][2]

  • Collect all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, weighing paper), in a designated hazardous waste container.

  • This waste stream should be classified as "Halogenated Organic Waste." [1][2]

  • Use a container that is chemically compatible, leak-proof, and has a secure screw-top cap.

3. Container Labeling:

  • Label the waste container clearly and accurately as soon as the first waste is added.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Skin Irritant," "Eye Irritant," "Harmful to Aquatic Life")

    • The date of initial waste accumulation

4. Storage:

  • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.

  • The storage area should be away from general laboratory traffic and incompatible materials.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • The recommended final disposal method for halogenated organic compounds is high-temperature incineration at a licensed facility.[3][4] This process is designed to safely break down the compound and manage any hazardous byproducts.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

G start Start: Generation of This compound Waste ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate as 'Halogenated Organic Waste' ppe->segregate no_drain Do NOT Dispose Down Drain segregate->no_drain container Step 3: Collect in a Labeled, Compatible Container segregate->container storage Step 4: Store Securely in Designated Accumulation Area container->storage ehs Step 5: Arrange for Pickup by EHS or Licensed Contractor storage->ehs end End: Proper Disposal via High-Temperature Incineration ehs->end

Caption: Logical workflow for the disposal of this compound waste.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment. Always consult your institution's specific waste management policies and EHS department for guidance tailored to your location and facilities.

References

Mastering the Safe Handling of 4-Iodo-2-(methylthio)pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides a comprehensive guide to the essential safety protocols and logistical operations for handling 4-Iodo-2-(methylthio)pyrimidine. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and maintaining the integrity of research activities. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Understanding the Hazard Profile of this compound

This compound (CAS No. 1122-74-3) is a solid organic compound with a molecular weight of 252.08 g/mol .[1][2] While detailed toxicological data is not widely available, the compound is classified as a skin and eye irritant.[1] The presence of an iodine atom and a methylthio group on the pyrimidine ring necessitates a cautious approach to handling, storage, and disposal.

Key Hazard Considerations:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1]

  • Inhalation: As a solid, inhalation of dust particles may cause respiratory tract irritation.

  • Ingestion: Ingestion may be harmful.

  • Unknown Long-Term Effects: The toxicological properties of this specific compound have not been fully elucidated.[3] Therefore, it should be handled with the assumption that it may have other unknown hazardous properties.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes. The following table outlines the minimum required PPE for handling this compound.

Protection Area Required PPE Rationale and Expert Insights
Hand Protection Double-gloving with nitrile gloves.While specific breakthrough time data for this compound is not available, nitrile gloves offer good general resistance to a range of chemicals.[4] Double-gloving provides an additional layer of protection against potential tears and permeation. For extended handling periods or when handling larger quantities, consider using a heavier-duty glove such as butyl rubber under the outer nitrile glove, as butyl rubber provides excellent protection against a wide variety of chemicals.[4] Always inspect gloves for any signs of degradation or puncture before and during use.
Eye and Face Protection Safety glasses with side shields and a face shield.This combination is crucial to protect against splashes of solutions containing the compound and to shield the face from any airborne particles.
Body Protection A flame-retardant lab coat.A lab coat is essential to protect the skin and clothing from contamination. A flame-retardant coat is a best practice in a laboratory setting where flammable solvents may be in use.
Respiratory Protection A NIOSH-approved air-purifying respirator with a combination of organic vapor and iodine vapor cartridges, equipped with a P100 particulate filter.Given that the compound is a solid, a P100 filter is necessary to protect against inhalation of fine dust particles. The organic vapor cartridge addresses potential vapors from the compound itself or from solvents used with it. An iodine-specific cartridge is recommended as a precautionary measure due to the presence of the iodo- group, which could potentially be released under certain conditions (e.g., heating).[5][6][7][8] A fit test is required for all tight-fitting respirators to ensure a proper seal.[8]

Operational Protocol: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential to minimize the risk of exposure and contamination.

Preparation and Weighing
  • Designated Area: All handling of this compound should be conducted in a designated area within a certified chemical fume hood.

  • Pre-use Inspection: Before starting, ensure the fume hood is functioning correctly, and all necessary PPE is readily available and in good condition.

  • Weighing: When weighing the solid compound, use a disposable weigh boat to prevent contamination of the balance. Handle the container with care to avoid generating dust.

In-Use Procedures
  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Heating: If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.

  • Transfers: Use appropriate tools (e.g., spatulas, powder funnels) for transferring the solid to minimize the risk of spills and dust generation.

Emergency Procedures: Plan for the Unexpected

Rapid and correct response to an exposure or spill is critical.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[9][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Management
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Assess the Spill: Determine the extent of the spill. For minor spills (a few grams) that you are trained and equipped to handle, proceed with cleanup. For major spills, contact your institution's Environmental Health and Safety (EHS) department.

  • Cleanup of a Minor Solid Spill:

    • Wear the full PPE as described in Section 2.

    • Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the dust from becoming airborne.

    • Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.

    • Decontaminate the spill area with a suitable laboratory detergent and water, followed by a solvent rinse (e.g., ethanol or isopropanol), if compatible with the surface.

    • Collect all cleanup materials in a labeled hazardous waste container.

Waste Disposal: A Critical Final Step

Proper disposal of this compound and associated waste is essential to protect the environment and comply with regulations.

  • Waste Segregation: As a halogenated organic compound, all waste containing this compound must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[12][13] Do not mix with non-halogenated waste.[12][14]

  • Container Labeling: The waste container must be labeled with the full chemical name and the approximate concentration of all components.

  • Disposal of Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh boats, and absorbent materials, must be disposed of as hazardous waste.

  • Pickup and Disposal: Follow your institution's procedures for hazardous waste pickup.

Visualizing the Workflow

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

SafeHandlingWorkflow Safe Handling and Disposal Workflow for this compound Start Start: Prepare to Handle This compound AssessHazards Assess Hazards (Skin/Eye Irritant, Inhalation Risk) Start->AssessHazards DonPPE Don Appropriate PPE (Double Nitrile Gloves, Goggles, Face Shield, Lab Coat, Respirator) AssessHazards->DonPPE Handling Handling in Fume Hood (Weighing, Solution Prep, Transfers) DonPPE->Handling Spill Spill Occurs? Handling->Spill Exposure Exposure Occurs? Handling->Exposure MinorSpill Minor Spill (Cleanup Protocol) Spill->MinorSpill Yes (Minor) MajorSpill Major Spill (Contact EHS) Spill->MajorSpill Yes (Major) WasteCollection Collect Waste (Halogenated Organic Waste) Spill->WasteCollection No MinorSpill->WasteCollection End End of Procedure MajorSpill->End FirstAid Administer First Aid (Flush Skin/Eyes, Move to Fresh Air) Exposure->FirstAid Yes Exposure->WasteCollection No MedicalAttention Seek Immediate Medical Attention FirstAid->MedicalAttention Decontamination Decontaminate Work Area WasteCollection->Decontamination Decontamination->End

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.